Methyl 4,6-dichloropicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPWLMQTZILLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596506 | |
| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98273-19-9 | |
| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Executive Summary: The Strategic Value of a Dichlorinated Picolinate Building Block
An In-depth Technical Guide to Methyl 4,6-dichloropicolinate (CAS 98273-19-9): Properties, Synthesis, Reactivity, and Applications
This compound is a halogenated heterocyclic compound recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules.[1][2] With the CAS number 98273-19-9, this dichlorinated pyridine derivative serves as a foundational scaffold, particularly in the fields of medicinal chemistry and agrochemical research.[3] The strategic placement of two chlorine atoms on the electron-deficient pyridine ring renders them susceptible to nucleophilic substitution, while the methyl ester at the 2-position provides a handle for a variety of chemical transformations. This guide offers a senior application scientist's perspective on the core attributes of this molecule, focusing on its synthesis, reactivity, and strategic deployment in research and development programs aimed at discovering novel bioactive agents.
Core Molecular Profile: Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis. The physical and spectroscopic characteristics of this compound dictate its handling, reaction conditions, and analytical characterization.
Physicochemical Properties
The compound is a solid at room temperature, with a defined melting point range that is indicative of its purity.[2][4] Its predicted lipophilicity (XLogP3) suggests moderate solubility in organic solvents and limited solubility in aqueous media, a key consideration for reaction and purification solvent selection.
| Property | Value | Source |
| CAS Number | 98273-19-9 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1][2] |
| Appearance | Solid | [2][4] |
| Melting Point | 78-82 °C | [2][4] |
| Boiling Point | 125 °C (at 2-3 Torr) | [4] |
| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [4] |
Computed Properties for Drug Discovery
Computational descriptors provide valuable insights into the molecule's potential behavior in biological systems, guiding its use in the design of pharmacologically active compounds.[5][6] The Topological Polar Surface Area (TPSA) is particularly relevant, as it correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.
| Descriptor | Value | Significance in R&D |
| XLogP3 | 2.6 | Predicts lipophilicity and membrane permeability.[5] |
| Topological Polar Surface Area (TPSA) | 39.2 Ų | Influences transport properties and bioavailability.[5] |
| Hydrogen Bond Acceptor Count | 3 | Indicates potential for interactions with biological targets.[5][6] |
| Hydrogen Bond Donor Count | 0 | [5][6] |
| Rotatable Bond Count | 2 | Relates to conformational flexibility.[5][6] |
Spectroscopic Fingerprint
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly indexed, its structure allows for reliable prediction of its spectroscopic profile based on established principles and data from closely related analogs.[7][8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and diagnostic. A singlet integrating to 3H would appear for the methyl ester protons (-OCH₃), likely in the 3.9-4.1 ppm region. Two singlets (or narrow doublets, depending on the long-range coupling) would be observed in the aromatic region (7.0-8.5 ppm), corresponding to the two protons on the pyridine ring at positions 3 and 5.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals: one for the methyl group (~53 ppm), one for the ester carbonyl (~164 ppm), and five for the pyridine ring carbons, with the chlorinated carbons shifted downfield.
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum would exhibit a distinctive molecular ion cluster due to the presence of two chlorine atoms. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the molecular ion (M⁺) would appear as three peaks: m/z 205 (¹²C₇¹H₅³⁵Cl₂¹⁴N¹⁶O₂), m/z 207 ([M+2]⁺, containing one ³⁷Cl), and m/z 209 ([M+4]⁺, containing two ³⁷Cl), with an approximate intensity ratio of 9:6:1. This isotopic pattern is a definitive marker for a dichlorinated compound.
-
IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong C=O stretch for the ester carbonyl group is expected around 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1550-1600 cm⁻¹ region. C-Cl stretching bands would be visible in the fingerprint region, typically below 850 cm⁻¹.
Synthesis and Purification Protocol
The most logical and efficient synthesis of this compound involves the direct esterification of its corresponding carboxylic acid, 4,6-dichloropicolinic acid (CAS 88912-25-8). Alternative methods involving chlorination of a picolinate ester are generally less direct.
Recommended Synthesis: Thionyl Chloride-Mediated Esterification
This protocol is a robust and widely used method for converting carboxylic acids to methyl esters, particularly when the starting acid is sensitive to the harsh conditions of strong acid catalysis.[10][11] The method proceeds via an acyl chloride intermediate, which readily reacts with methanol.
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- 11. benchchem.com [benchchem.com]
Methyl 4,6-dichloropicolinate chemical structure
An In-depth Technical Guide to Methyl 4,6-dichloropicolinate
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document delineates its chemical structure, physicochemical properties, and a detailed, representative synthetic protocol. A core focus is placed on its analytical characterization through predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, the guide explores the compound's chemical reactivity, particularly its utility as a scaffold in nucleophilic aromatic substitution reactions, and outlines essential safety and handling protocols. This document serves as an authoritative resource, integrating established chemical principles with practical, field-proven insights to support advanced research and development.
Introduction
This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, offers multiple reactive sites, making it a valuable precursor for the synthesis of complex molecules. The strategic placement of the chloro-substituents at the 4- and 6-positions makes them susceptible to nucleophilic displacement, while the ester at the 2-position can be readily hydrolyzed or converted to other functional groups. This unique combination of features has positioned this compound and its isomers as key intermediates in the development of novel pharmaceuticals and advanced agrochemicals[1]. This guide aims to provide a detailed technical examination of its synthesis, characterization, reactivity, and safe handling, empowering researchers to effectively utilize this compound in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental to its application in a research setting.
Chemical Structure:

Nomenclature and Identifiers:
-
Systematic IUPAC Name: Methyl 4,6-dichloropyridine-2-carboxylate
-
Common Synonyms: 4,6-Dichloro-2-pyridinecarboxylic acid methyl ester, 4,6-Dichloropicolinic acid methyl ester[2]
-
Molecular Weight: 206.03 g/mol
Physicochemical Data Summary:
The following table summarizes key physicochemical properties for this compound. Experimental values for properties such as melting and boiling points are not consistently available in public literature and should be determined empirically.
| Property | Value / Information | Reference(s) |
| Molecular Weight | 206.03 g/mol | |
| Appearance | Typically a solid at room temperature. | |
| Storage Temperature | 2-8°C, Refrigerator | [2] |
| Purity (Typical) | ≥95-97% | [3] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | |
| Storage Class | 11 - Combustible Solids |
Synthesis and Purification
While multiple synthetic routes can be envisioned, a common and reliable method involves the esterification of the corresponding carboxylic acid. The following protocol is a representative example adapted from established procedures for similar compounds[5][6][7].
Expertise-Driven Rationale: The choice of thionyl chloride (SOCl₂) is deliberate; it serves as both a chlorinating agent and a dehydrating agent, reacting with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by methanol to form the desired ester with high efficiency. The subsequent workup with a weak base like sodium bicarbonate is crucial to neutralize any remaining acid, preventing potential hydrolysis of the product and facilitating a clean extraction into an organic solvent.
Detailed Step-by-Step Protocol: Esterification of 4,6-Dichloropicolinic Acid
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,6-dichloropicolinic acid (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (MeOH) as the solvent, typically at a concentration of 0.1-0.5 M.
-
Reagent Addition: Cool the mixture in an ice bath to 0°C. Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the final product, this compound.
Synthesis Workflow Diagram:
Spectroscopic and Analytical Characterization
Structural elucidation and purity confirmation are paramount. The following sections detail the expected spectroscopic signatures for this compound based on established principles of chemical analysis[8][9][10].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for confirming the precise arrangement of atoms in the molecule. The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm[8].
-
¹H NMR: The proton spectrum is expected to be simple, showing two distinct signals for the aromatic protons and one signal for the methyl ester protons.
-
The two aromatic protons on the pyridine ring are in different chemical environments and will appear as singlets (or very narrowly coupled doublets, meta-coupling).
-
The methyl protons of the ester group will appear as a sharp singlet.
-
| Predicted ¹H NMR Data (in CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Singlet (s) | 1H | Aromatic H (C5-H) |
| ~7.8 - 8.0 | Singlet (s) | 1H | Aromatic H (C3-H) |
| ~4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) |
-
¹³C NMR: The carbon spectrum will show all 7 unique carbon atoms.
-
The carbonyl carbon of the ester will be the most downfield signal.
-
The four aromatic carbons will appear in the typical aromatic region (120-160 ppm), with those bonded to chlorine atoms showing distinct shifts.
-
The methoxy carbon will be the most upfield signal.
-
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 166 | Carbonyl (C=O) |
| ~150 - 155 | Aromatic C (C2 or C6) |
| ~148 - 152 | Aromatic C (C4 or C6) |
| ~145 - 150 | Aromatic C (C2 or C4) |
| ~125 - 130 | Aromatic C (C3 or C5) |
| ~122 - 127 | Aromatic C (C3 or C5) |
| ~53 - 55 | Methoxy (-OCH₃) |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by vibrations such as stretching and bending of covalent bonds.
| Predicted IR Absorption Data | ||
| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1735 - 1715 | Strong | Ester Carbonyl (C=O) Stretch[11] |
| 1600 - 1550 | Medium-Strong | Aromatic C=N & C=C Ring Stretch |
| 1250 - 1200 | Strong | Ester C-O Stretch |
| 850 - 750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
Trustworthiness through Isotopic Pattern: The presence of two chlorine atoms provides a self-validating system. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks. The M⁺ peak (with two ³⁵Cl atoms) will be the most abundant, followed by the M+2 peak (one ³⁵Cl, one ³⁷Cl) at about 65% of the M⁺ intensity, and the M+4 peak (two ³⁷Cl atoms) at about 10% of the M⁺ intensity. Observing this specific M:M+2:M+4 ratio is a definitive confirmation of a dichloro-substituted compound.
| Predicted Mass Spectrometry Data | |
| Technique | Electrospray Ionization (ESI-MS) |
| m/z (Mass/Charge) | Assignment |
| ~206 | [M]⁺ (for ³⁵Cl, ³⁵Cl) |
| ~208 | [M+2]⁺ (for ³⁵Cl, ³⁷Cl) |
| ~210 | [M+4]⁺ (for ³⁷Cl, ³⁷Cl) |
| ~175, 177 | [M - OCH₃]⁺ cluster |
| ~147, 149 | [M - CO₂CH₃]⁺ cluster |
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of its chloro-substituents. These positions are activated towards nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr):
This is the most significant reaction pathway for this class of compounds. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of nucleophiles at the C4 and C6 positions. A wide range of nucleophiles can be employed, including:
-
O-Nucleophiles: Alkoxides, phenoxides (to form ethers).
-
N-Nucleophiles: Amines, anilines, hydrazines (to form amino-pyridines).
-
S-Nucleophiles: Thiolates (to form thioethers).
The relative reactivity of the C4 and C6 positions can sometimes be modulated by reaction conditions, but often mixtures of products can be obtained if the reaction is not selective.
Reactivity Diagram: SₙAr Reaction
Applications in Development:
Due to its versatile reactivity, this scaffold is integral to building more complex molecules. Isomers and related compounds are used in:
-
Pharmaceutical Research: As intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds[1].
-
Agrochemical Development: As a core component in the creation of novel herbicides and pesticides, where the pyridine ring is a common pharmacophore[1].
Safety, Handling, and Storage
Working with chlorinated organic compounds requires strict adherence to safety protocols. The following information is based on general principles for hazardous chemicals and data for structurally related compounds. Users must consult the specific, up-to-date Safety Data Sheet (SDS) for this compound before handling.
Hazard Identification (General):
-
Skin/Eye Irritation: Likely to be an irritant. May cause serious eye damage upon contact[12].
-
Inhalation: May be harmful if inhaled and can be corrosive to the respiratory tract[13].
-
Ingestion: Harmful if swallowed. Ingestion can cause severe damage to delicate tissues[13][14].
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[12][13].
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[13]. Keep away from heat, sparks, and open flames[14].
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12][14]. Recommended storage is in a refrigerator at 2-8°C[2].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[13].
Conclusion
This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. Its well-defined structure, characterized by two reactive chlorine atoms and a modifiable ester group, provides a robust platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its synthesis, analytical profile, and chemical reactivity, as detailed in this guide, is essential for its effective and safe utilization. By leveraging the principles and protocols outlined herein, researchers can confidently incorporate this versatile building block into their synthetic programs to accelerate innovation and discovery.
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A Comprehensive Technical Guide to Methyl 4,6-dichloropicolinate: Synthesis, Properties, and Applications in Pharmaceutical Research
This in-depth technical guide provides a comprehensive overview of Methyl 4,6-dichloropicolinate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, and its significant role in the creation of targeted therapeutics. The information presented herein is grounded in established scientific literature and practical laboratory insights to ensure accuracy and applicability.
Compound Identification and Nomenclature
Precise identification of chemical entities is paramount in research and development. This compound is known by several synonyms and is cataloged under various chemical registry numbers. This section serves to consolidate these identifiers to prevent ambiguity.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| Systematic Name | Methyl 4,6-dichloropyridine-2-carboxylate |
| Common Synonyms | 4,6-Dichloro-2-pyridinecarboxylic acid methyl ester[1], 4,6-Dichloropicolinic acid methyl ester, 2-Methoxycarbonyl-4,6-dichloropyridine |
| CAS Number | 98273-19-9[1] |
| Molecular Formula | C₇H₅Cl₂NO₂[1] |
| Molecular Weight | 206.03 g/mol |
| InChI Key | MXHPWLMQTZILLL-UHFFFAOYSA-N |
| SMILES String | COC(=O)c1cc(Cl)cc(Cl)n1 |
| PubChem CID | 18922464[1] |
| MDL Number | MFCD12965121[1] |
Physicochemical and Spectral Data
Understanding the physical and spectral properties of a compound is crucial for its handling, characterization, and use in synthetic procedures.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | 78-82 °C | |
| Storage Temperature | 2-8°C |
Predicted Spectroscopic Data
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. A sharp singlet for the methyl ester protons would appear further upfield.
-
¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the dichlorinated pyridine ring.
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the chlorinated aromatic ring.
-
Mass Spectrometry: The mass spectrum of the constitutional isomer, Methyl 3,6-dichloropyridine-2-carboxylate, shows a molecular ion peak corresponding to its molecular weight, which would also be expected for this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4,6-dichloropicolinic acid. The most common and efficient method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with methanol. This two-step process is favored due to its high yield and the mild conditions of the final esterification step.
Reaction Workflow
The overall synthetic workflow can be visualized as a two-step process:
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established methods for the esterification of pyridine carboxylic acids.[2][3]
Step 1: Formation of 4,6-Dichloropicolinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dichloropicolinic acid.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, carefully remove the excess thionyl chloride under reduced pressure.
Step 2: Esterification with Methanol
-
Cool the crude 4,6-dichloropicolinoyl chloride in an ice bath.
-
Slowly add anhydrous methanol to the flask with stirring. The reaction is typically exothermic.
-
Allow the reaction to proceed at room temperature until the acid chloride is fully consumed.
-
The resulting product, this compound, can then be purified by recrystallization or column chromatography.
Applications in Drug Development
The utility of this compound in medicinal chemistry primarily stems from its role as a key building block for more complex molecules, most notably in the synthesis of the anticancer drug Sorafenib.
Role as a Sorafenib Intermediate
This compound is a crucial intermediate in some synthetic routes to Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4][5] The dichloropicolinate moiety serves as a scaffold onto which other functional groups are introduced to build the final drug molecule.
The general pathway involves the nucleophilic substitution of one of the chlorine atoms on the pyridine ring, followed by amidation of the methyl ester. The presence of two chlorine atoms at positions 4 and 6 offers regioselective reaction possibilities, which is a key consideration in multi-step organic synthesis.
Caption: Role of this compound in Sorafenib synthesis.
The Dichloropicolinate Scaffold in Medicinal Chemistry
The dichlorinated pyridine ring is a "privileged scaffold" in medicinal chemistry. The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets. The electronic properties of the pyridine ring, modified by the electron-withdrawing chlorine atoms, can influence the binding affinity and pharmacokinetic properties of the final drug molecule. The presence of halogens can also enhance membrane permeability and metabolic stability.
Handling and Storage
Proper handling and storage are essential to maintain the integrity and safety of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage is at 2-8°C.
-
Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile intermediate in the field of pharmaceutical sciences. Its well-defined chemical properties and reactivity make it a crucial component in the synthesis of complex therapeutic agents like Sorafenib. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for researchers and scientists working towards the discovery and development of new medicines.
References
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396.
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LabSolutions. (n.d.). This compound. Retrieved from [Link]
- Sosič, I., Mlinarič, M., & Gobec, S. (2012).
- Ramteke, P., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(4), 422-429.
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ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. Retrieved from [Link]
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- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
An In-depth Technical Guide to Methyl 4,6-dichloropyridine-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth analysis of Methyl 4,6-dichloropyridine-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in the creation of complex, biologically active molecules.
Core Introduction and Strategic Importance
Methyl 4,6-dichloropyridine-2-carboxylate (also known as Methyl 4,6-dichloropicolinate) is a polysubstituted pyridine derivative of significant interest in medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups: a methyl ester and two chlorine atoms at positions that are electronically distinct. This arrangement allows for sequential and site-selective modifications, making it a versatile scaffold for building molecular complexity. The pyridine core itself is a "privileged scaffold," frequently found in FDA-approved drugs due to its ability to form key hydrogen bonds and engage in pi-stacking interactions with biological targets. This compound serves as a crucial starting material for various therapeutic agents, including kinase inhibitors and novel herbicides.[1]
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. These properties dictate purification strategies, reaction monitoring, and ultimate structural confirmation.
Physicochemical Properties
The key physical properties of Methyl 4,6-dichloropyridine-2-carboxylate are summarized below, providing essential information for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 98273-19-9 | [2][3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2][3] |
| Molecular Weight | 206.03 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 78-82 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | While extensive quantitative data is not publicly available, dichloropyridine derivatives generally exhibit solubility in polar organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF). Solubility in non-polar solvents like hexanes is expected to be low. Experimental determination is recommended for specific applications. | [4] |
Spectroscopic Data: The Fingerprint of a Molecule
As of this writing, experimentally verified spectra for Methyl 4,6-dichloropyridine-2-carboxylate are not widely available in public repositories. However, based on its structure and data from analogous compounds, we can predict the key spectroscopic features researchers should expect. This predictive analysis is vital for reaction monitoring (e.g., by TLC or LC-MS) and for the preliminary identification of the product.
Expected Spectroscopic Characteristics:
-
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to be simple, showing two singlets in the aromatic region corresponding to the protons at the C-3 and C-5 positions of the pyridine ring. A third singlet, integrating to three protons, will be observed further upfield, corresponding to the methyl ester group.
-
Expected Chemical Shifts (CDCl₃, 400 MHz): δ ~7.5-7.8 ppm (s, 1H), δ ~7.3-7.5 ppm (s, 1H), δ ~4.0 ppm (s, 3H).
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.
-
Expected Chemical Shifts (CDCl₃, 100 MHz): δ ~164 ppm (C=O, ester), ~152-155 ppm (C-Cl), ~148-150 ppm (C-CO₂Me), ~122-125 ppm (aromatic CH), ~53 ppm (O-CH₃).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
Expected Peaks (KBr, cm⁻¹): ~1720-1740 cm⁻¹ (strong, C=O stretch of the ester), ~1550-1580 cm⁻¹ (C=N and C=C stretching of the pyridine ring), ~1200-1300 cm⁻¹ (C-O stretch), ~700-850 cm⁻¹ (C-Cl stretch).
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak. A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms (an M, M+2, and M+4 pattern with a ratio of approximately 9:6:1).
-
Expected m/z (ESI+): 206 [M+H]⁺, 228 [M+Na]⁺.
-
Synthesis of Methyl 4,6-dichloropyridine-2-carboxylate
The synthesis of this key intermediate is typically achieved through a two-step process starting from a suitable precursor, which involves the formation of a dihydroxypyridine ring followed by chlorination. This approach provides a reliable and scalable route.
Logical Workflow for Synthesis
The overall synthetic strategy is based on well-established heterocyclic chemistry principles. First, a substituted dihydroxypyridine is constructed, which is then converted to the dichloro-derivative using a strong chlorinating agent.
Caption: General Synthetic Workflow.
Detailed Experimental Protocol: A Self-Validating System
This protocol is based on established methods for the synthesis of related dichloropyrimidines and dichloropyridines.[5][6] The rationale behind each step is provided to ensure both technical accuracy and a deep understanding of the process.
Part A: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Intermediate Analogue)
-
Objective: To construct the core heterocyclic ring system.
-
Causality: This step utilizes a cyclocondensation reaction, a robust method for forming pyrimidine rings. The use of sodium methoxide as a base is crucial for deprotonating the active methylene compound (dimethyl malonate), which then acts as a nucleophile.
-
Materials: Methanol, Sodium Methoxide, Dimethyl Malonate, Acetamidine Hydrochloride.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add methanol. Cool the flask in an ice bath.
-
Slowly add sodium methoxide portion-wise, ensuring the temperature remains low.
-
Once the sodium methoxide has dissolved, add dimethyl malonate dropwise, followed by the portion-wise addition of acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction to warm to room temperature (18-25 °C). Stir for 3-5 hours. The formation of a white precipitate indicates product formation.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the methanol under reduced pressure. Add water to dissolve the residue.
-
Cool the aqueous solution in an ice bath and acidify to pH 1-2 with 4M HCl. A white solid will precipitate.
-
Stir the slurry at 0 °C for 3-5 hours to ensure complete crystallization.
-
Collect the solid by vacuum filtration, wash with cold water and cold methanol, and dry under vacuum to yield the dihydroxy intermediate.
-
Part B: Synthesis of Methyl 4,6-dichloropyridine-2-carboxylate
-
Objective: To convert the dihydroxy intermediate to the target dichlorinated ester.
-
Causality: Phosphoryl chloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting the more stable keto-enol tautomers of the dihydroxypyridine into the corresponding dichloropyridine. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups for nucleophilic substitution by chloride ions. An esterification step is also implicitly included if the carboxylic acid is the starting material.
-
Materials: 4,6-Dihydroxypyridine-2-carboxylic acid (or its methyl ester), Phosphoryl Chloride (POCl₃), N,N-diethylaniline (optional, as a base/catalyst).
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), combine the 4,6-dihydroxypyridine-2-carboxylic acid derivative and N,N-diethylaniline (if used).
-
Carefully and slowly add an excess of phosphoryl chloride (POCl₃) at 0 °C. The reaction is highly exothermic.
-
Once the addition is complete, slowly heat the mixture to reflux and maintain for 6-8 hours. The reaction should become a clear solution.
-
Monitor the reaction by quenching a small aliquot with water and analyzing by LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and must be done in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to afford pure Methyl 4,6-dichloropyridine-2-carboxylate.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 4,6-dichloropyridine-2-carboxylate stems from the differential reactivity of its chloro-substituents, which are activated towards nucleophilic aromatic substitution (SₙAr).
Principles of Reactivity: A Mechanistic Perspective
The pyridine nitrogen is electron-withdrawing, which reduces the electron density of the ring system, making it susceptible to attack by nucleophiles. This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen).
-
Activation: The chlorine atoms at C4 and C6 are on activated positions. A nucleophile can attack these carbons, and the resulting negative charge can be delocalized onto the electronegative nitrogen atom in the Meisenheimer intermediate, which stabilizes this high-energy species and facilitates the reaction.
-
Regioselectivity: While both the C4 and C6 positions are activated, they are not identical. The C6 position is adjacent to the nitrogen, while the C4 is para. The ester group at C2 further influences the electronics. In many cases, the C4 position is more reactive towards SₙAr due to slightly better stabilization of the intermediate. However, the C6 position can also be targeted, and selectivity can sometimes be controlled by steric factors of the incoming nucleophile or by using catalytic methods like palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which may favor the C6 position.
Caption: Generalized SNAr reaction pathway. (Note: Image placeholders would be replaced with actual chemical structures in a final document)
Key Synthetic Transformations
Protocol 1: Selective Monosubstitution with an Amine Nucleophile
-
Objective: To demonstrate the site-selective replacement of one chlorine atom, a common first step in building kinase inhibitors.
-
Causality: By using stoichiometric control of the amine nucleophile and mild reaction conditions, monosubstitution can be favored. The reaction typically occurs at the more reactive C4 position.
-
Materials: Methyl 4,6-dichloropyridine-2-carboxylate, a primary or secondary amine (e.g., piperazine), a non-nucleophilic base (e.g., DIPEA or K₂CO₃), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve Methyl 4,6-dichloropyridine-2-carboxylate (1.0 eq.) in DMF in a round-bottom flask.
-
Add the amine (1.0-1.2 eq.) and the base (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by LC-MS. Look for the disappearance of starting material and the appearance of a new peak with a mass corresponding to the product (M - Cl + Amine).
-
Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography to isolate the monosubstituted product.
-
Protocol 2: Saponification (Hydrolysis) of the Methyl Ester
-
Objective: To convert the methyl ester to a carboxylic acid, enabling further functionalization via amide coupling.
-
Causality: Base-mediated hydrolysis (saponification) is a standard and high-yielding method for cleaving esters. The resulting carboxylate can be protonated in an acidic workup to yield the carboxylic acid.
-
Materials: Methyl 4,6-dichloropyridine-2-carboxylate, Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), a solvent mixture (e.g., THF/Water or Ethanol/Water).
-
Procedure:
-
Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Add an aqueous solution of LiOH (1.5-2.0 eq.).
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 1-3 hours.[7]
-
Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Cool the reaction mixture and remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The carboxylic acid product will precipitate.
-
Collect the solid by filtration or extract with ethyl acetate, then dry and concentrate to yield the desired carboxylic acid.[7]
-
Safety, Handling, and Disposal
Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols to minimize risk to researchers and the environment.
-
Personal Protective Equipment (PPE): Always use standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store Methyl 4,6-dichloropyridine-2-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[3][8] Keep it away from strong oxidizing agents and incompatible materials.
-
Spill Management: In case of a spill, evacuate the area. For a small spill, absorb the solid with an inert material like vermiculite or sand. Collect the material into a sealed container for hazardous waste disposal. Do not use combustible materials for absorption.[8]
-
Disposal: Waste containing this compound is considered hazardous. It must be disposed of according to local, state, and federal regulations. Never dispose of it down the drain. Collect all waste in a properly labeled, sealed container for pickup by a certified hazardous waste disposal service.[9][10]
Conclusion and Future Outlook
Methyl 4,6-dichloropyridine-2-carboxylate is more than just a chemical intermediate; it is a versatile tool for the rational design of complex molecules. Its predictable yet tunable reactivity allows chemists to strategically build libraries of compounds for screening in drug discovery and agrochemical research. The principles of nucleophilic aromatic substitution that govern its chemistry are fundamental to modern organic synthesis. As the demand for novel, highly specific therapeutic agents continues to grow, the importance of foundational building blocks like this dichloropicolinate ester will only increase, enabling the next generation of scientific innovation.
References
- BenchChem. (2025). solubility of 3,5-Dichloropyridine in organic solvents.
- Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 89, 549-561.
- ChemicalBook. (n.d.). 4,6-Dichloro-2-pyridinecarboxylic acid synthesis.
- National Center for Biotechnology Information. (n.d.).
- LookChem. (n.d.). Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate.
- ChemicalBook. (n.d.). Methyl 4-chloropicolinate synthesis.
- Sigma-Aldrich. (n.d.). Methyl 4,6-dichloropyridine-2-carboxylate 97%.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Sigma-Aldrich. (n.d.). Methyl 4,6-dichloropyridine-2-carboxylate 97% 98273-19-9.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- BenchChem. (n.d.). Application Notes and Protocols for 2-(2,6-dichloropyridin-4-yl)acetic acid in Organic Synthesis.
- Bridge Organics. (n.d.).
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
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- 4. rsc.org [rsc.org]
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- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
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- 10. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 4,6-dichloropicolinate
Foreword for the Researcher
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 4,6-dichloropicolinate (CAS No: 98273-19-9), a substituted pyridine derivative, represents a molecule of significant interest due to its potential role as a versatile building block in the synthesis of complex organic structures.[1][2][3] Its utility in drug development and agrochemical research hinges on the unambiguous confirmation of its molecular structure and purity. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound.
Given the scarcity of published, peer-reviewed spectra for this compound, this document adopts a predictive and pedagogical approach. By leveraging foundational spectroscopic principles and drawing parallels with structurally analogous compounds, we will construct a detailed forecast of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. This guide is designed not merely as a list of predicted data points, but as a self-validating system of analysis, explaining the causality behind the expected spectral features. Our objective is to equip the practicing scientist with the rationale needed to confidently identify and characterize this compound in a laboratory setting.
Molecular Structure and Foundational Properties
This compound is a halogenated aromatic ester. Understanding its core structure is the first step in predicting its spectroscopic behavior.
Molecular Formula: C₇H₅Cl₂NO₂[1][2][4]
Molecular Weight: 206.03 g/mol [1][2][4]
Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, grounded in the analysis of substituent effects on the pyridine ring.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be simple yet highly informative. The molecule contains two aromatic protons and a methyl group from the ester functionality, leading to three distinct signals.
-
Structural Analysis: The pyridine ring has two protons at the C3 and C5 positions. These protons are in different chemical environments due to the asymmetrical substitution pattern. The methyl group of the ester provides a third, distinct proton environment.
-
Chemical Shift Prediction:
-
Aromatic Protons (H3, H5): In a pyridine ring, protons are typically deshielded and appear downfield. The presence of two electron-withdrawing chlorine atoms at positions 4 and 6 will further deshield the adjacent protons. The ester group at C2 is also electron-withdrawing. Consequently, we predict the two singlets for the aromatic protons to appear in the range of δ 7.5 - 8.5 ppm . H5 is likely to be slightly upfield of H3 due to being meta to the ester group, while H3 is ortho.
-
Methyl Protons (-OCH₃): The methyl protons of the ester group are attached to an oxygen atom, which places them in a moderately deshielded environment. Their chemical shift is expected to be in the typical range for methyl esters, around δ 3.9 - 4.1 ppm .
-
-
Splitting Patterns (Multiplicity): The two aromatic protons, H3 and H5, are separated by a chlorine atom and a nitrogen atom, respectively. This spatial separation and lack of adjacent protons means they will not couple with each other. Therefore, both aromatic signals are expected to appear as singlets (s) . The methyl protons will also appear as a singlet (s) as there are no adjacent protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.0 - 8.5 | Singlet (s) | 1H | H-3 |
| 2 | 7.5 - 8.0 | Singlet (s) | 1H | H-5 |
| 3 | 3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal all seven unique carbon atoms in the molecule. The chemical shifts are predicted based on established values for substituted pyridines and methyl esters.[5][6]
-
Structural Analysis: The molecule has seven carbon atoms: five in the pyridine ring, one carbonyl carbon, and one methyl carbon. Due to the substitution pattern, all five ring carbons are chemically non-equivalent.
-
Chemical Shift Prediction:
-
Carbonyl Carbon (C=O): The carbonyl carbon of an ester is highly deshielded and will appear significantly downfield, predicted in the range of δ 163 - 166 ppm .
-
Aromatic Carbons (Pyridine Ring):
-
C2, C4, C6 (Carbons bearing substituents): These carbons are directly attached to electronegative atoms (N, Cl, or the ester group) and will be the most downfield of the ring carbons. C2, attached to both nitrogen and the ester, and C4/C6, attached to nitrogen and chlorine, are expected between δ 145 - 155 ppm .
-
C3, C5 (Carbons bearing hydrogens): These carbons will be further upfield. Their shifts will be influenced by the adjacent electronegative substituents. We predict them to fall in the range of δ 120 - 130 ppm .
-
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester is the most shielded carbon and will appear furthest upfield, typically around δ 52 - 55 ppm .
-
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 163 - 166 | C=O (ester) |
| 2 | 150 - 155 | C4, C6 |
| 3 | 145 - 150 | C2 |
| 4 | 125 - 130 | C5 |
| 5 | 120 - 125 | C3 |
| 6 | 52 - 55 | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
NMR Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
Mass Spectrometry (MS): Elucidating Fragmentation Pathways
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, offering corroborative evidence for its structure. Electron Ionization (EI) is a common technique for this analysis.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight is 206.03 g/mol . A key feature of the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
The M⁺ peak (containing two ³⁵Cl atoms) will be observed at m/z 206 .
-
The [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) will be observed at m/z 208 . Its intensity will be approximately 65% of the M⁺ peak.
-
The [M+4]⁺ peak (two ³⁷Cl atoms) will be observed at m/z 210 . Its intensity will be approximately 10% of the M⁺ peak. This characteristic 100:65:10 intensity ratio is a definitive signature for a molecule containing two chlorine atoms.
-
-
Key Fragmentation Pathways:
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy group. This would result in an acylium ion.
-
[M - 31]⁺: C₆H₂Cl₂NO⁺ at m/z 175 (and its corresponding isotopic peaks at m/z 177 and 179). This is expected to be a prominent peak.
-
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the entire ester group.
-
[M - 59]⁺: C₅H₂Cl₂N⁺ at m/z 147 (and isotopic peaks at m/z 149 and 151).
-
-
Loss of a Chlorine Atom (•Cl):
-
[M - 35]⁺: C₇H₅ClNO₂⁺ at m/z 171 (with a [M-35+2]⁺ peak at m/z 173).
-
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Mass Spectrometry Experimental Protocol
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to its ester and chlorinated aromatic functionalities.[7][8][9]
-
C=O Stretch (Ester): This will be one of the most intense and sharpest bands in the spectrum. For an aromatic ester, it is expected in the region of 1720-1740 cm⁻¹ .
-
C-O Stretch (Ester): Esters show two C-O stretching vibrations. The asymmetric C-C(=O)-O stretch is typically found around 1250-1300 cm⁻¹ , and the symmetric O-C-C stretch is found near 1100-1150 cm⁻¹ .
-
Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several bands in the fingerprint region, typically between 1400-1600 cm⁻¹ .
-
Aromatic C-H Stretch: While there are C-H bonds on the ring, these stretches (typically >3000 cm⁻¹) may be weak.
-
Aliphatic C-H Stretch: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹, likely in the 2950-2990 cm⁻¹ range.
-
C-Cl Stretch: The carbon-chlorine stretching vibrations for aryl chlorides typically appear as strong bands in the 1000-1100 cm⁻¹ region, though they can sometimes be lower.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2990 | Medium | C-H Stretch (Aliphatic, -CH₃) |
| 1720-1740 | Strong, Sharp | C=O Stretch (Ester) |
| 1400-1600 | Medium-Strong | C=C and C=N Stretches (Aromatic Ring) |
| 1250-1300 | Strong | C-O Stretch (Asymmetric, Ester) |
| 1000-1150 | Strong | C-O Stretch (Symmetric, Ester) & C-Cl Stretches |
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound.
IR Spectroscopy Experimental Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the powdered sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Conclusion: A Framework for Confident Characterization
This technical guide has provided a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating the principles of NMR, MS, and IR spectroscopy with data from analogous structures, we have constructed a reliable spectral profile for this important synthetic intermediate. The tabulated data, fragmentation diagrams, and detailed protocols offer a robust system for any researcher undertaking the synthesis or application of this compound. The true value of this guide lies not only in the predicted data but in the underlying logic, empowering scientists to move from observation to confident structural confirmation.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4,6-dichloropicolinate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of Methyl 4,6-dichloropicolinate (IUPAC Name: Methyl 4,6-dichloropyridine-2-carboxylate), a key intermediate in the synthesis of various chemical entities. In the absence of publicly available, fully assigned experimental spectra, this document leverages high-fidelity predicted spectral data, grounded in fundamental NMR principles, to provide a robust framework for researchers. We will delve into the rationale behind chemical shifts and multiplicities, present a comprehensive experimental protocol for spectral acquisition, and demonstrate how NMR data serves as a self-validating system for structural confirmation.
Introduction: The Significance of this compound
This compound (C₇H₅Cl₂NO₂) is a substituted pyridine derivative. Such halogenated heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science. The precise arrangement of chloro- and methyl ester substituents on the pyridine ring dictates the molecule's reactivity and potential applications, making unambiguous structural confirmation paramount. While techniques like mass spectrometry can confirm molecular weight and elemental composition, only NMR spectroscopy can definitively establish the isomeric purity and covalent structure of the molecule. This guide serves as a practical reference for scientists engaged in the synthesis, quality control, or further derivatization of this compound.
Molecular Structure and Predicted NMR Spectra
The first step in any NMR analysis is to examine the molecule's structure for symmetry and to predict the number of unique signals.
Caption: Molecular structure of this compound.
The structure of this compound lacks any plane of symmetry. Consequently, we anticipate:
-
¹H NMR: Three distinct signals: two for the aromatic protons (H3, H5) and one for the methyl ester protons (H10).
-
¹³C NMR: Seven distinct signals: five for the pyridine ring carbons (C2-C6), one for the carbonyl carbon (C7), and one for the methyl carbon (C10).
The spectral data presented below is predicted using the online NMR prediction engine NMRDB.org, which utilizes a database of experimentally verified spectra to generate its predictions.[1][2]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides a clear picture of the proton environments, shaped by the electronegativity of adjacent atoms and the aromatic nature of the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H5 | 7.63 | Singlet (s) | 1H | N/A |
| H3 | 7.42 | Singlet (s) | 1H | N/A |
| H10 (-OCH₃) | 3.98 | Singlet (s) | 3H | N/A |
Analysis of Predicted ¹H Spectrum:
-
Aromatic Protons (H3, H5): The protons on the pyridine ring are significantly deshielded and appear far downfield, which is characteristic of aromatic systems. The electron-withdrawing nature of the two chlorine atoms and the nitrogen heteroatom reduces electron density around these protons.[3] H5 is predicted to be slightly further downfield than H3, likely due to the cumulative effect of being meta to the ester group and ortho to a chlorine atom.
-
Multiplicity: H3 and H5 are predicted as singlets. In this specific isomer, they are separated by three bonds from each other but are isolated from any vicinal or geminal protons, resulting in no observable splitting.
-
Methyl Protons (H10): The singlet at ~3.98 ppm is characteristic of methyl ester protons. The electronegative oxygen atom deshields these protons, shifting them downfield from a typical alkane methyl group.[4] Its integration value of 3H confirms it corresponds to the methyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. The predicted chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C7 (C=O) | 163.6 |
| C6 | 152.8 |
| C2 | 150.7 |
| C4 | 143.0 |
| C5 | 126.3 |
| C3 | 121.8 |
| C10 (-OCH₃) | 53.2 |
Analysis of Predicted ¹³C Spectrum:
-
Carbonyl Carbon (C7): As expected, the ester carbonyl carbon is the most deshielded, appearing at 163.6 ppm, a typical range for this functional group.[5][6]
-
Pyridine Ring Carbons (C2, C3, C4, C5, C6): These carbons resonate in the aromatic region (~120-155 ppm).
-
The carbons directly bonded to the electronegative chlorine atoms (C4 and C6) and the nitrogen atom (C2 and C6) are shifted significantly downfield.
-
The carbons bearing protons (C3 and C5) appear at relatively higher fields within the aromatic region.
-
-
Methyl Carbon (C10): The methyl carbon of the ester group is the most shielded carbon, resonating at 53.2 ppm. This is a characteristic chemical shift for a carbon singly bonded to an oxygen atom.[5]
Experimental Protocol for NMR Spectral Acquisition
To experimentally validate the predicted data, a rigorous and well-documented protocol is essential. This procedure is designed to be a self-validating system, ensuring data integrity and reproducibility.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale for Solvent Choice: Chloroform-d (CDCl₃) is an excellent first choice as it is a versatile solvent for a wide range of organic compounds and has a simple, well-defined residual solvent peak (δн ≈ 7.26 ppm; δc ≈ 77.16 ppm) that can be used for calibration.[7]
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, defined as 0.00 ppm. Its inclusion provides an absolute reference point, independent of the spectrometer or solvent.[3]
-
-
¹H NMR Acquisition Parameters:
-
Number of Scans (e.g., 16): For a sample of this concentration, a small number of scans is typically sufficient to achieve a good signal-to-noise ratio for proton signals.
-
Relaxation Delay (e.g., 1 second): A short delay is usually adequate for ¹H nuclei, which relax relatively quickly, allowing for rapid data acquisition.
-
-
¹³C NMR Acquisition Parameters:
-
Proton Decoupling: The spectrum should be acquired with broadband proton decoupling. This collapses all ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Number of Scans (e.g., 1024): A much larger number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio.
-
Relaxation Delay (e.g., 2 seconds): A longer relaxation delay is used to ensure that all carbon nuclei, especially quaternary carbons like the carbonyl (C7) and the chlorine-substituted carbons (C4, C6) which relax more slowly, are fully relaxed before the next pulse. This ensures more accurate quantitative information, although routine ¹³C spectra are typically considered non-quantitative.
-
Conclusion: A Self-Validating Structural Analysis
The convergence of the predicted ¹H and ¹³C NMR data provides a powerful, self-validating confirmation of the structure of this compound.
-
The ¹H spectrum confirms the presence of three distinct proton environments: two aromatic and one methyl ester, with the correct 1:1:3 integration ratio.
-
The ¹³C spectrum confirms the presence of seven unique carbon environments, including the characteristic downfield shifts for a carbonyl carbon and carbons attached to electronegative atoms (Cl, N, O).
When experimental data is acquired following the protocol outlined, it should closely match the predicted values presented in Tables 1 and 2. Any significant deviation would warrant further investigation into the sample's purity or could suggest an incorrect isomeric structure. This guide thus provides a comprehensive benchmark for researchers working with this compound, enabling confident structural verification and quality assessment.
References
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ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]
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Chemaxon. Marvin - Chemical Drawing Software. Available at: [Link]
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Royal Society of Chemistry. Supporting information. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]
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University of Notre Dame. NMR Chemical Shifts. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. Available at: [Link]
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The Strategic Role of Methyl 4,6-dichloropicolinate in Complex Molecule Synthesis: A Technical Guide
Foreword: The Unseen Architect in Chemical Synthesis
In the intricate world of pharmaceutical and agrochemical development, the final, biologically active molecule often stands in the spotlight. However, the journey to these complex structures is paved by a series of meticulously designed and executed chemical transformations, heavily reliant on the strategic use of versatile chemical intermediates. Among these unsung heroes is Methyl 4,6-dichloropicolinate, a di-substituted pyridine derivative whose unique electronic and steric properties make it a powerful building block for the synthesis of a diverse array of high-value compounds.
This technical guide provides an in-depth exploration of the core attributes of this compound, from its synthesis and characterization to its reactivity and application in cutting-edge research and development. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical and insightful resource, elucidating not just the "how" but, more importantly, the "why" behind the synthetic strategies involving this pivotal intermediate. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and showcase its role in the construction of complex molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of a chemical intermediate's physical and chemical properties is paramount to its effective utilization in synthesis. This section outlines the key characteristics of this compound.
Core Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 4,6-Dichloro-2-pyridinecarboxylic acid methyl ester, Methyl 4,6-dichloropyridine-2-carboxylate | |
| CAS Number | 98273-19-9 | |
| Molecular Formula | C₇H₅Cl₂NO₂ | |
| Molecular Weight | 206.02 g/mol | |
| Appearance | White to off-white solid | Inferred from supplier data |
| Storage | 2-8°C, under inert atmosphere |
Expected Spectroscopic Data
1.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~3.9-4.0 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).
-
δ ~7.5-7.7 ppm (s, 1H): This singlet is attributed to the proton at the C5 position of the pyridine ring.
-
δ ~8.0-8.2 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyridine ring.
1.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~53-55 ppm: The carbon of the methyl ester group (-OCH₃).
-
δ ~122-125 ppm: The carbon at the C3 position of the pyridine ring.
-
δ ~125-128 ppm: The carbon at the C5 position of the pyridine ring.
-
δ ~145-148 ppm: The carbon at the C2 position of the pyridine ring (attached to the ester).
-
δ ~150-153 ppm: The carbon at the C4 position of the pyridine ring (attached to a chlorine).
-
δ ~154-157 ppm: The carbon at the C6 position of the pyridine ring (attached to a chlorine).
-
δ ~163-166 ppm: The carbonyl carbon of the methyl ester group (C=O).
1.2.3. IR (Infrared) Spectroscopy
-
~1720-1740 cm⁻¹: Strong absorption characteristic of the C=O stretch of the ester group.
-
~1550-1600 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring.
-
~1100-1300 cm⁻¹: C-O stretching of the ester.
-
~700-850 cm⁻¹: C-Cl stretching vibrations.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a suitable picolinic acid precursor: chlorination followed by esterification. A representative protocol is detailed below, based on established methodologies for analogous compounds.[6][7][8][9]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4,6-Dichloropicolinic Acid (Intermediate)
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 2-picolinic acid. Slowly and cautiously, add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully quench the reaction mixture by slowly adding it to ice water. The product, 4,6-dichloropicolinic acid, will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: Esterification to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 4,6-dichloropicolinic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry HCl gas through the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours. The progress of the esterification can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of two reactive chlorine atoms on the electron-deficient pyridine ring. This arrangement allows for selective functionalization through two primary reaction pathways: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling reactions.
Caption: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms makes the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[10][11][12]
3.1.1. Mechanistic Insight and Regioselectivity
The SₙAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of the substitution (i.e., whether the nucleophile attacks the C4 or C6 position) is influenced by several factors:
-
Electronic Effects: The position with the greater partial positive charge will be more susceptible to nucleophilic attack. Computational studies on dichloropyridines suggest that the relative reactivity of the chloro-substituents can be influenced by the electronic nature of other substituents on the ring.[1][6][7][13]
-
Steric Hindrance: The less sterically hindered position is generally favored for nucleophilic attack.
-
Reaction Conditions: The choice of solvent and base can also influence the regioselectivity of the reaction.
3.1.2. Application in the Synthesis of Bioactive Scaffolds
A primary application of SₙAr reactions with this compound is the introduction of amine, ether, or thioether functionalities, which are common in many pharmaceutical and agrochemical compounds. For example, reaction with an aniline derivative can lead to the formation of a key picolinamide precursor.
3.1.3. General Experimental Protocol for SₙAr with an Amine
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound and the desired amine nucleophile in a suitable polar aprotic solvent, such as DMF or DMSO.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120°C) and stir until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
The chlorine atoms on this compound also serve as excellent handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[14][15] This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents.
3.2.1. Mechanistic Overview
The Suzuki-Miyaura coupling involves a catalytic cycle of three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.
3.2.2. Application in the Synthesis of Biaryl and Heterobiaryl Compounds
This reaction is particularly valuable for constructing complex biaryl and heterobiaryl structures, which are prevalent in modern drug discovery and agrochemical research. By selecting the appropriate boronic acid, a wide range of substituents can be introduced at the C4 or C6 position.
3.2.3. General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction flask, combine this compound, the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water. Degas the mixture thoroughly by bubbling with an inert gas like argon or nitrogen.
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere for several hours until the reaction is complete.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.
Case Study: Application in Agrochemical Synthesis
The picolinic acid scaffold is a well-established pharmacophore in the herbicide industry. Novel picolinate derivatives are continuously being developed as synthetic auxin herbicides. This compound serves as a key starting material for the synthesis of these next-generation agrochemicals. Through sequential SₙAr and Suzuki-Miyaura coupling reactions, complex substitution patterns can be introduced onto the pyridine ring, allowing for the fine-tuning of herbicidal activity and crop selectivity.
Safety and Handling
As with all chlorinated organic compounds, appropriate safety precautions must be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a highly versatile and strategically important chemical intermediate. Its dichlorinated pyridine core provides two distinct and reactive sites for functionalization, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, empowers researchers and scientists to leverage its full potential in the development of novel pharmaceuticals and agrochemicals. As the demand for more sophisticated and targeted molecules continues to grow, the role of such pivotal building blocks will undoubtedly become even more critical in the landscape of modern chemical synthesis.
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-
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MDPI. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activity of Methyl 4,6-Dichloropicolinate Derivatives
Executive Summary
Methyl 4,6-dichloropicolinate is a pivotal chemical intermediate, serving as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. While not typically active in its own right, its derivatives have demonstrated significant potential across agrochemical and pharmaceutical sectors. This guide provides an in-depth analysis of the known and emerging biological activities of these derivatives, with a primary focus on their well-established role as synthetic auxin herbicides. We will explore the mechanisms of action, delve into structure-activity relationships, and present detailed experimental protocols for screening and evaluation. Furthermore, this document will touch upon the burgeoning research into their fungicidal and potential therapeutic applications, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction: The Picolinate Scaffold in Bioactive Compound Design
The pyridine carboxylic acid core, particularly picolinic acid and its isomers, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] The nitrogen atom within the aromatic ring and the carboxylic acid group provide key points for molecular interaction, hydrogen bonding, and metabolic activity, making it an ideal starting point for the development of novel bioactive compounds.[1]
This compound (Figure 1) stands out as a particularly useful synthetic intermediate. The chlorine atoms at the 4 and 6 positions are excellent leaving groups, enabling a wide array of nucleophilic substitution reactions. This allows for the strategic introduction of various functional groups, leading to the creation of large and diverse chemical libraries for biological screening.
Figure 1. Chemical structure of this compound.
The primary and most commercially successful application of picolinate derivatives has been in the development of synthetic auxin herbicides.[3][4] Compounds like picloram, clopyralid, and the more recent halauxifen-methyl and florpyrauxifen-benzyl all belong to this class and demonstrate the enduring importance of the picolinate core in modern agriculture.[3][4][5]
Primary Biological Activity: Herbicidal Action
The most profound and well-documented biological activity of this compound derivatives is their function as herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), commonly known as auxin.[6][7]
Mechanism of Action: Synthetic Auxin Herbicides
At high concentrations, synthetic auxins like picolinate derivatives induce uncontrolled and disorganized plant growth, ultimately leading to plant death.[6][7][8] This process is initiated by their binding to specific auxin receptors in the plant cell nucleus. The primary receptor complex is the SCFTIR1/AFB ubiquitin ligase complex.[8][9]
The mechanism proceeds as follows (see Figure 2):
-
Perception: The synthetic auxin molecule enters the cell nucleus and binds to the TIR1/AFB F-box protein, which is part of the larger SCF E3 ubiquitin ligase complex.[8][9]
-
Destabilization of Repressors: This binding event stabilizes the interaction between the SCF complex and Aux/IAA transcriptional repressor proteins.[8]
-
Ubiquitination and Degradation: The SCF complex tags the Aux/IAA repressors with ubiquitin, marking them for degradation by the 26S proteasome.[8]
-
Gene Activation: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of a multitude of auxin-responsive genes.[8][9]
-
Phytotoxic Cascade: The massive, unregulated expression of these genes leads to a cascade of phytotoxic effects, including the overproduction of ethylene and abscisic acid (ABA), which in turn causes epinasty (downward leaf curvature), tissue swelling, and the generation of reactive oxygen species (ROS), leading to cell and plant death.[8][9]
Structure-Activity Relationship (SAR)
Research into picolinate derivatives has revealed key structural features that govern their herbicidal efficacy. Modifications at the 6-position of the picolinate ring are particularly impactful. Replacing the chlorine atom with aryl-substituted pyrazolyl or indazolyl groups has led to the discovery of compounds with potent herbicidal activity, sometimes exceeding that of commercial standards like picloram.[3][4]
For instance, studies have shown that introducing specific aryl-substituted pyrazolyl groups at the 6-position can dramatically increase the inhibitory activity against the root growth of model plants like Arabidopsis thaliana and various weed species.[3][10] Molecular docking studies suggest these modifications can enhance the binding affinity of the molecule to the auxin receptor AFB5.[5][11]
Table 1: Example Structure-Activity Relationship Data for Picolinate Derivatives
| Compound ID | 6-Position Substituent | Target Weed | Activity Measurement (IC50 or % Inhibition) | Reference |
|---|---|---|---|---|
| V-7 | 5-Aryl-substituted-1-pyrazolyl | Arabidopsis thaliana | IC50 45x lower than halauxifen-methyl | [3] |
| V-8 | 5-Aryl-substituted-1-pyrazolyl | Broadleaf Weeds | Better post-emergence activity than picloram @ 300 g/ha | [3] |
| 5a | Indazolyl derivative | Brassica napus | Greater root inhibition than picloram @ 10 µM | [4] |
| C5 | 3-chloro-6-pyrazolyl | Broadleaf Weeds | Better post-emergence activity than clopyralid @ 400 g/ha |[10] |
Note: This table is illustrative, based on data from cited literature. Actual values are highly specific to the assay conditions.
Emerging Biological Activities
While the herbicidal properties of picolinate derivatives are well-established, ongoing research is uncovering their potential in other biological arenas, particularly as fungicides.
Fungicidal Activity
A novel class of picolinamide fungicides, including fenpicoxamid and florylpicoxamid, has emerged with a distinct mode of action.[12] These compounds target the quinone-inside (Qi) site of the mitochondrial cytochrome bc1 complex (Complex III), disrupting the electron transport chain and inhibiting fungal respiration.[12][13] This mechanism is different from strobilurin (QoI) fungicides, which means there is no cross-resistance, making them valuable tools for fungicide resistance management.[12][13]
Florylpicoxamid, a second-generation synthetic picolinamide, has demonstrated broad-spectrum activity against over 20 different plant pathogenic fungi.[13] It is particularly potent against Zymoseptoria tritici, the cause of wheat leaf blotch.[13] These compounds exhibit both preventative (inhibiting spore germination) and curative (arresting mycelial growth) properties, and they show good systemic and translaminar activity within the plant.[13] Other studies have identified picolinamide derivatives with activity against soil-borne fungi like Rhizoctonia solani and Alternaria alternata.[14]
Potential Pharmaceutical Applications
The pyridine carboxylic acid scaffold is present in a vast number of approved drugs for conditions ranging from tuberculosis and cancer to diabetes and hypertension.[1][2][15] While research on derivatives of this compound specifically for pharmaceuticals is less mature, the broader class of picolinamides has been investigated for various therapeutic effects.
For example, certain picolinamide and benzamide compounds have been identified as having antifungal properties against pathogenic Candida and Aspergillus species by targeting the lipid-transfer protein Sec14.[16] Additionally, derivatives of related pyridine carboxylic acids have been synthesized and evaluated for anti-inflammatory and central nervous system activities.[17][18] These findings suggest that libraries derived from the this compound core could yield novel candidates for drug discovery programs.
Experimental Protocols for Bioactivity Screening
Evaluating the biological potential of novel derivatives requires robust and reproducible experimental protocols. Below are standardized, step-by-step methodologies for assessing the primary herbicidal and emerging fungicidal activities.
Workflow for Synthesis and Screening
The overall process from a synthetic intermediate to a potential lead compound follows a logical progression of synthesis, primary screening, secondary assays, and mechanism of action studies.
Protocol: In Vitro Root Growth Inhibition Assay for Herbicidal Activity
This assay provides a rapid and high-throughput method for primary screening of herbicidal potential. Arabidopsis thaliana is often used as a model species due to its small size and rapid growth cycle.[10]
-
Rationale: This assay quantifies the phytotoxic effect of a compound by measuring its impact on a critical developmental process—root elongation. It allows for the rapid determination of dose-dependent inhibition and calculation of IC50 values.
-
Materials:
-
Test compounds dissolved in DMSO (stock solutions).
-
Murashige and Skoog (MS) agar plates.
-
Sterilized seeds of Arabidopsis thaliana or a target weed species (e.g., Brassica napus).[4][10]
-
Positive control (e.g., Picloram, Halauxifen-methyl).
-
Negative control (DMSO vehicle).
-
Growth chamber with controlled light and temperature.
-
-
Methodology:
-
Compound Preparation: Prepare a dilution series of each test compound in the molten MS agar before pouring the plates. Ensure the final DMSO concentration is consistent across all plates (typically ≤0.5%) to avoid solvent toxicity. Include plates with the positive control and negative (vehicle) control.
-
Seed Plating: Aseptically place 5-10 surface-sterilized seeds in a straight line on the surface of the solidified agar in each plate.
-
Incubation: Seal the plates and place them vertically in a growth chamber under a defined light/dark cycle (e.g., 16h light / 8h dark) and constant temperature (e.g., 22°C).
-
Data Collection: After a set period (e.g., 7-10 days), photograph the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length for each seedling.
-
Analysis: Calculate the average root length for each treatment. Express the data as a percentage of inhibition relative to the negative control. Plot the percent inhibition against compound concentration and use a non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition of root growth).
-
Protocol: In Vitro Fungal Growth Inhibition Assay
This protocol is used to determine the direct antifungal activity of the synthesized derivatives against pathogenic fungi.
-
Rationale: This assay directly measures the fungistatic or fungicidal effect of a compound by assessing its ability to inhibit the mycelial growth of a target fungus on a nutrient medium. It is essential for determining intrinsic antifungal potency and calculating EC50 values.
-
Materials:
-
Test compounds dissolved in DMSO.
-
Potato Dextrose Agar (PDA) or another suitable fungal growth medium.
-
Cultures of target fungi (e.g., Zymoseptoria tritici, Rhizoctonia solani).[13][14]
-
Positive control (e.g., Fenpicoxamid, a commercial fungicide).
-
Negative control (DMSO vehicle).
-
Sterile petri dishes.
-
Incubator.
-
-
Methodology:
-
Plate Preparation: Prepare PDA and autoclave. While the medium is still molten (around 50°C), add the test compounds from stock solutions to achieve a range of final concentrations. Also prepare positive and negative control plates. Pour the amended agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a small plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.
-
Incubation: Place the fungal plug, mycelium-side down, in the center of each prepared plate. Seal the plates and incubate them in the dark at an appropriate temperature (e.g., 25°C) until the fungal growth in the negative control plate has nearly reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Analysis: Calculate the average colony diameter for each treatment. Determine the percentage of mycelial growth inhibition relative to the negative control. Plot the data to calculate the EC50 value (the effective concentration that causes 50% growth inhibition).
-
Future Directions and Conclusion
The this compound scaffold remains a highly valuable and versatile platform for the discovery of novel bioactive compounds. While its derivatives have already yielded several blockbuster synthetic auxin herbicides, the full potential of this chemical space is far from exhausted.
Future research should focus on:
-
Expanding the Chemical Space: Exploring novel substitutions at the 4 and 6 positions to identify new pharmacophores and improve activity against resistant weeds.
-
Broadening Biological Screening: Systematically screening derivative libraries against a wider range of fungal pathogens, bacteria, and insect pests to uncover new agrochemical applications.
-
Pharmaceutical Exploration: Leveraging the privileged nature of the pyridine carboxylic acid core to screen derivatives in disease-relevant assays, such as anticancer, anti-inflammatory, and neuroprotective models.[19]
-
Mechanism of Action Studies: For any new "hits" identified, elucidating the molecular target and mechanism of action is crucial for lead optimization and development.
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- Malhotra, S., Tavakkoli, M., Edraki, N., Miri, R., Sharma, S. K., Prasad, A. K., Saso, L., Len, C., Parmar, V. S., & Firuzi, O. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships. Biological & Pharmaceutical Bulletin, 39(9), 1473–1485. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE04etOrDcXpaBjX5IIn4P33OXDxlTuvp0GEjjfXy72qQe5dlipmLCbZ1Po2Pf9nDIVtwAoe9XvWTeuxQjjC_8oopnbAvnZ8I7QVvp1lp3hZLdll1tu8Svg0nPwsUSVWk4e3A=]
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The Picolinate Ester Core: A Technical Guide to Discovery, Synthesis, and Application
For the modern researcher, scientist, and drug development professional, a deep understanding of foundational chemical scaffolds is paramount. Among these, the picolinate ester moiety has emerged as a versatile and powerful tool, underpinning advancements in fields ranging from medicinal chemistry to materials science. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of picolinate esters, grounded in scientific integrity and practical, field-proven insights.
Historical Lineage: From Picolinic Acid to its Ester Derivatives
The story of picolinate esters begins with their parent compound, picolinic acid (pyridine-2-carboxylic acid). First isolated in the late 19th century, the synthesis of picolinic acid was a significant milestone in heterocyclic chemistry. Early methods, such as the permanganate oxidation of α-picoline, laid the groundwork for the exploration of its derivatives.[1]
The initial forays into the synthesis of picolinate esters were likely extensions of classical esterification techniques developed in the late 19th and early 20th centuries. While a definitive "discovery" of the first simple picolinate ester is not prominently documented, the application of methods like the Fischer-Speier esterification, first described in 1895, to picolinic acid would have been a logical progression for chemists of that era.
A significant evolution in the synthesis of picolinate esters came with the need for more efficient and milder methods, particularly in the context of peptide synthesis and other sensitive applications. Early methods often relied on coupling reagents like dicyclohexylcarbodiimide (DCC). However, these approaches were often plagued by side reactions, most notably the rearrangement of the intermediate O-acylurea to a stable N-acylurea, which would halt the desired esterification reaction. This challenge spurred the development of "active esters" of picolinic acid, such as p-nitrophenyl and N-hydroxysuccinimidyl esters.[2] These more reactive derivatives proved to be more reliable acylating agents, paving the way for their broader use in complex organic synthesis.[2]
The Art of Synthesis: An Evolving Methodological Landscape
The synthesis of picolinate esters has evolved from classical, often harsh, methods to sophisticated, highly efficient catalytic protocols. The choice of synthetic route is dictated by the desired ester, the scale of the reaction, and the presence of other functional groups in the starting materials.
Classical Esterification: The Foundation
The Fischer-Speier esterification remains a fundamental and cost-effective method for preparing simple alkyl picolinates. This acid-catalyzed condensation of picolinic acid with an alcohol, typically in excess, is an equilibrium-driven process.
Experimental Protocol: Fischer Esterification of Picolinic Acid to Ethyl Picolinate
Objective: To synthesize ethyl picolinate via a classic acid-catalyzed esterification.
Materials:
-
Picolinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend picolinic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting picolinic acid is consumed (usually several hours to overnight).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or dichloromethane.
-
Carefully transfer the organic solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted picolinic acid - Caution: CO₂ evolution! ) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude ethyl picolinate.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
-
The Advent of "Active Esters" for Enhanced Reactivity
For applications requiring the acylation of sensitive substrates, the use of "active esters" of picolinic acid is a superior strategy. These esters possess a good leaving group, facilitating nucleophilic attack at the carbonyl carbon under mild conditions.
Experimental Protocol: Synthesis of p-Nitrophenyl Picolinate (An Active Ester)
Objective: To synthesize a highly reactive picolinate ester for use in acylation reactions.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
p-Nitrophenol
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Filtration apparatus
Procedure:
Part A: Preparation of Picolinoyl Chloride Hydrochloride
-
To a stirred suspension of picolinic acid (1.0 eq) in a round-bottom flask, carefully add thionyl chloride (excess, e.g., 5-10 eq) followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature. Gas evolution (SO₂ and HCl) will be observed.
-
Once the reaction is complete (the solid dissolves), remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Part B: Esterification
-
In a separate flask, suspend the picolinoyl chloride hydrochloride (1.0 eq) and p-nitrophenol (1.0 eq) in anhydrous THF.
-
Cool the mixture in an ice bath and add triethylamine (2.0 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude p-nitrophenyl picolinate can be purified by recrystallization (e.g., from ethanol or isopropanol).[2]
Modern Catalytic Approaches
Contemporary research focuses on the development of highly efficient and environmentally benign catalytic systems for picolinate ester synthesis. These often involve the use of novel heterogeneous catalysts that can be easily recovered and reused. For instance, metal-organic frameworks (MOFs) have been employed as nanoporous catalysts for the synthesis of picolinate derivatives through multi-component reactions under mild conditions.[3]
The Versatility of the Picolinate Scaffold: A Survey of Applications
The unique structural and electronic properties of picolinate esters have led to their widespread application in diverse scientific disciplines.
Medicinal Chemistry and Drug Development
The picolinate scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Picolinate esters serve as key intermediates in the synthesis of pharmaceuticals. For example, ethyl 3-amino-5-(trifluoromethyl)picolinate is a crucial building block for compounds aimed at treating respiratory disorders.[4]
One of the most well-known applications is in the form of chromium(III) picolinate , a nutritional supplement. The picolinate ligand plays a vital role in enhancing the bioavailability of chromium.[5][6] It is believed that the lipophilic nature of the chromium picolinate complex facilitates its transport across cell membranes.[7] Once inside the cell, chromium is thought to potentiate insulin action by binding to an oligopeptide to form chromodulin, which in turn activates the insulin receptor.[8]
Picolinate derivatives have also been investigated as inhibitors of various enzymes and as anticonvulsant agents.[4] Their ability to chelate metal ions is also being explored in the design of metal-based drugs and diagnostic agents.[4][9]
Agrochemicals
In the field of agriculture, picolinate esters are integral to the development of modern herbicides.[10] Compounds like halauxifen-methyl and florpyrauxifen-benzyl are examples of picolinate-based herbicides.[11] The picolinate moiety in these molecules often mimics the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of targeted weeds.[11]
Catalysis and Coordination Chemistry
The picolinate group is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions.[9][12] This property is harnessed in catalysis, where picolinate-based ligands can be used to tune the reactivity and selectivity of metal catalysts. The coordination of the picolinate ligand to a metal center can influence the electronic properties and steric environment of the metal, thereby directing the outcome of a catalytic reaction.[13] The coordination chemistry of picolinates is rich and varied, with the ligand capable of adopting multiple coordination modes.[14]
Analytical Chemistry
Picolinyl esters have found a niche application in the structural elucidation of fatty acids by gas chromatography-mass spectrometry (GC-MS).[15] Derivatization of fatty acids to their picolinyl esters allows for the determination of double bond positions and branching points in the fatty acid chain.[15] Under electron impact ionization, the picolinyl group directs fragmentation in a predictable manner, providing valuable structural information that is not easily obtained from other simple esters like methyl esters.[1][15]
Characterization of Picolinate Esters: A Spectroscopic Guide
The unequivocal identification and characterization of picolinate esters rely on a combination of modern spectroscopic techniques.
| Technique | Key Spectroscopic Features for a Typical Picolinate Ester (e.g., Ethyl Picolinate) |
| ¹H NMR | Aromatic Protons: 4 distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), with characteristic coupling patterns of a substituted pyridine ring. Ester Protons: A quartet for the -OCH₂- protons (typically δ 4.0-4.5 ppm) and a triplet for the -CH₃ protons (typically δ 1.0-1.5 ppm). |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm). Aromatic Carbons: 5 distinct signals in the aromatic region (typically δ 120-150 ppm). Ester Carbons: Signals for the -OCH₂- (typically δ 60-65 ppm) and -CH₃ (typically δ 10-15 ppm) carbons. |
| Infrared (IR) | C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹. C-O Stretch: A strong absorption band in the region of 1250-1300 cm⁻¹. Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the ester. Fragmentation: Characteristic fragmentation patterns, including the loss of the alkoxy group (-OR) and cleavage at the α-position to the carbonyl group. For picolinyl esters used in fatty acid analysis, fragmentation is directed by the pyridine ring. |
Note: The exact chemical shifts and absorption frequencies can vary depending on the specific substitution pattern and the solvent used for analysis.
Conclusion and Future Outlook
From their historical roots in the chemistry of picolinic acid to their current status as indispensable building blocks in modern science, picolinate esters have demonstrated remarkable versatility. The continuous evolution of synthetic methodologies, from classical esterification to advanced catalytic systems, has expanded the accessibility and utility of this important class of compounds.
Looking ahead, the unique properties of picolinate esters will undoubtedly continue to drive innovation. In drug discovery, the development of novel picolinate-based therapeutics with improved efficacy and safety profiles remains a promising avenue of research. In materials science, the design of new picolinate-based ligands will enable the creation of advanced catalysts and functional materials. As our understanding of the intricate roles of picolinate esters in biological and chemical systems deepens, so too will their impact on scientific advancement.
Visualizations
Diagram: Evolution of Picolinate Ester Synthesis
Caption: A flowchart illustrating the progression of synthetic methods for picolinate esters.
Diagram: Role of Chromium Picolinate in Insulin Signaling
Caption: A simplified diagram of the proposed mechanism of action for chromium picolinate.
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Al-Thani, A. A.; et al. Effects of Chromium Picolinate Supplementation on Cardiometabolic Biomarkers in Patients with Type 2 Diabetes Mellitus: a Randomized Clinical Trial. Biol. Trace Elem. Res.2020 , 196 (2), 393-401. [Link]
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He, Z.; et al. Picolylamine-methylphosphonic acid esters as tridentate ligands for the labeling of alcohols with the fac-[M(CO)3]+ core (M = 99mTc, Re). Nucl. Med. Biol.2005 , 32 (5), 473-484. [Link]
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Methyl 4,6-Dichloropicolinate: A Comprehensive Technical Guide for Research & Development Professionals
Executive Summary: This document provides an in-depth technical guide on Methyl 4,6-dichloropicolinate (CAS No: 98273-19-9), a halogenated pyridine derivative of significant interest to the pharmaceutical and chemical research sectors. As a versatile chemical intermediate, its proper handling, storage, and understanding of its reactivity are paramount for ensuring laboratory safety and experimental success. This guide synthesizes critical data from material safety data sheets (MSDS) and related scientific literature to offer a comprehensive resource for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detailed hazard profile, risk mitigation protocols, emergency procedures, and its strategic role in modern synthetic chemistry.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound characterized by a pyridine ring substituted with two chlorine atoms and a methyl ester group. This substitution pattern makes it a valuable building block for introducing a dichloropyridine moiety into more complex molecules.[1][2] Its key identifiers and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 98273-19-9 | [1][3][4] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4] |
| Molecular Weight | 206.02 g/mol | [1][5] |
| Synonyms | 4,6-Dichloro-2-pyridinecarboxylic acid methyl ester, Methyl 4,6-dichloropyridine-2-carboxylate | [1][6] |
| Appearance | Solid (form may vary) | [1] |
| Melting Point | ~80°C | [6] |
| Storage Temperature | 2-8°C (Refrigerator), Inert Atmosphere | [1][4][6] |
| Purity | Typically ≥95-98% |[4][6] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance that requires careful handling.[7] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[6][8]
Table 2: GHS Hazard Classification | Category | Code | Description | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Warning | | Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | (GHS07) | | | Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | | | | Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | | |Note: Hazard statements are based on aggregated data from multiple suppliers and may vary slightly.[6]
Caption: GHS Hazard Profile for this compound.
Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
-
Primary Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[2]
-
Causality: A fume hood is critical for preventing the inhalation of fine dust particles or vapors and containing any accidental spills, thereby protecting both the user and the laboratory environment.[9]
-
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[10][11]
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is the final barrier between the researcher and the chemical.
Table 3: Personal Protective Equipment (PPE) Specification
| Body Part | Specification | Rationale and Standard |
|---|---|---|
| Hands | Nitrile or other chemically resistant gloves. | Provides a barrier against dermal contact. Contaminated gloves should be disposed of immediately.[12] |
| Eyes/Face | Safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. Standard prescription glasses are not sufficient. Conforms to OSHA 29 CFR 1910.133 or EN166.[10][11] |
| Body | A flame-retardant laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Not required if handled in a fume hood. If engineering controls fail, use a NIOSH/MSHA-approved respirator. | A fume hood is the primary method of respiratory protection.[10] |
Storage and Incompatibility Protocol
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C as recommended by suppliers.[1][6][13]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases, as these may cause vigorous or hazardous reactions.[10][14]
-
Container Integrity: Regularly inspect containers for signs of damage or leaks.
Emergency Response Procedures
Rapid and correct response during an emergency can significantly reduce harm and damage.
First Aid Measures (Exposure)
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[8][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and provide a glass of water to drink. Seek immediate medical attention.[10]
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[16]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[10][12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and substances.[10]
Accidental Release Measures
-
Protocol: Evacuate non-essential personnel from the area. Wear full PPE as described in Section 3.2. Avoid generating dust. Carefully sweep or scoop up the spilled solid material into a labeled, sealed container for disposal. Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.[9][12]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[12][13]
Caption: Emergency Response Workflow for an Accidental Spill.
Toxicological Profile
The toxicological properties of this compound have not been exhaustively investigated.[12] However, based on GHS classifications provided by suppliers and data from structurally similar compounds, a profile can be established.
Table 4: Toxicological Data Summary
| Effect | Observation | Notes |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed (H302).[6] Specific LD50 data is not available for this compound. | The related compound Methyl 4-chloropicolinate has a reported LD50 (Oral, Rat) of 440 mg/kg, suggesting moderate acute toxicity.[17] |
| Acute Dermal Toxicity | Harmful in contact with skin (H312).[6] | Expected to cause irritation upon contact.[17] |
| Acute Inhalation Toxicity | Harmful if inhaled (H332).[6] | May cause respiratory tract irritation.[8][14] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[9][17] | Prolonged contact may lead to redness and discomfort.[13] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[9][17] | Direct contact can cause significant irritation and potential damage. |
| Germ Cell Mutagenicity | No data available. | |
| Carcinogenicity | No data available. Not classified as a carcinogen by IARC, NTP, or OSHA. |
| Reproductive Toxicity | No data available. | |
Role in Synthetic Chemistry and Drug Discovery
This compound serves as a key building block in organic synthesis, particularly for the development of novel pharmaceutical agents and agrochemicals. The pyridine core is a common scaffold in bioactive molecules, and the chlorine substituents provide reactive handles for further chemical modification.
-
Cross-Coupling Reactions: The chloro groups at the 4- and 6-positions can be selectively displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid diversification of the molecular scaffold.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atoms towards SₙAr reactions, enabling the introduction of various nucleophiles (e.g., amines, thiols, alcohols).
-
Medicinal Chemistry Relevance: The incorporation of a methyl group is a common strategy in drug design, often referred to as the "magic methyl" effect, which can improve metabolic stability, binding affinity, and other pharmacokinetic properties.[18][19] Similarly, halogenated aromatic rings are prevalent in modern pharmaceuticals, influencing factors like lipophilicity and binding interactions.[20][21] This makes this compound a valuable starting material for creating libraries of new chemical entities for drug screening.[20]
Caption: Synthetic Utility of this compound.
References
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PubChem - National Center for Biotechnology Information. Methyl 4-Chloropicolinate.[Link]
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Pharmaffiliates. this compound.[Link]
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Cleanchem Laboratories. Material Safety Data Sheets Methyl 4-Chloropicolinate Hydrochloride.[Link]
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Safe Work Australia. Classifying hazardous chemicals.[Link]
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PubMed - National Center for Biotechnology Information. [Application of methyl in drug design].[Link]
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PubChem - National Center for Biotechnology Information. Methyl 5,6-dichloropicolinate.[Link]
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PubMed Central (PMC) - National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development.[Link]
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PrepChem.com. Synthesis of 3,6-dichloropicolinic acid.[Link]
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Wikipedia. GHS hazard statements.[Link]
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MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.[Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Methyl 4,6-dichloropicolinate from 4,6-Dihydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of Methyl 4,6-dichloropicolinate, a key heterocyclic building block in medicinal chemistry and materials science. Picolinic acid derivatives are integral to the development of novel therapeutics, including anticancer and antimicrobial agents.[1][2] This guide outlines a robust, two-step, one-pot procedure commencing from 4,6-dihydroxypicolinic acid. The methodology focuses on a chlorination step using a Vilsmeier-Haack type reagent system, followed by in-situ esterification. We delve into the mechanistic underpinnings of the reaction, process optimization, and critical safety considerations, providing a self-validating protocol for researchers in the field.
Introduction and Strategic Importance
This compound is a highly functionalized pyridine derivative. The presence of two chlorine atoms at the 4 and 6 positions activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.[3] The methyl ester at the 2-position provides a handle for further modifications, such as amidation. These structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries where picolinate structures are common scaffolds.[1][4]
The synthesis strategy detailed herein begins with 4,6-dihydroxypicolinic acid. The core transformation involves the simultaneous chlorination of the two hydroxyl groups on the pyridine ring and the conversion of the carboxylic acid to an acyl chloride, followed by esterification. This approach is efficient and leverages common, powerful chlorinating agents.
Reaction Mechanism and Rationale
The overall synthesis proceeds in two main stages, which can be conveniently performed in a single reaction vessel.
Stage 1: Formation of the Vilsmeier-Haack Reagent and Chlorination
The reaction is initiated by a chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[5][6]
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ (or SOCl₂) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7][8][9] This reagent is the active species in the chlorination of the pyridine ring's hydroxyl groups.
-
Chlorination of Hydroxyl Groups: The hydroxyl groups of 4,6-dihydroxypicolinic acid exist in tautomeric equilibrium with their pyridone forms. The oxygen of the pyridone tautomer attacks the Vilsmeier reagent. Subsequent rearrangement and elimination steps, driven by the formation of stable byproducts, lead to the replacement of the hydroxyl groups with chlorine atoms. This process is a powerful method for converting electron-rich heterocyclic systems.[10]
-
Acyl Chloride Formation: Concurrently, the carboxylic acid moiety reacts with the chlorinating agent (SOCl₂ or POCl₃) to form the corresponding acyl chloride.[11][12] This reaction proceeds via a chlorosulfite intermediate when using SOCl₂, which then collapses to the acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gases.[6][13] The evolution of these gaseous byproducts drives the reaction to completion.[6]
Stage 2: In-Situ Esterification
Following the complete chlorination, the reaction mixture contains the highly reactive 4,6-dichloropicolinoyl chloride.
-
Nucleophilic Acyl Substitution: The addition of anhydrous methanol (MeOH) to the reaction mixture initiates a nucleophilic acyl substitution. The oxygen atom of methanol attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Product Formation: A proton is lost from the intermediate, and the chloride ion is eliminated, yielding the final product, this compound.
This one-pot procedure is highly efficient as it avoids the isolation of the moisture-sensitive acyl chloride intermediate.
Experimental Workflow and Protocol
The following diagram illustrates the overall workflow for the synthesis.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials and Equipment:
-
Starting Material: 4,6-Dihydroxypicolinic acid
-
Reagents:
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Safety Precautions:
-
WARNING: Phosphorus oxychloride and thionyl chloride are highly corrosive, toxic, and react violently with water. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction generates acidic gases (HCl, SO₂). Ensure the reaction setup is equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution).
-
The quenching and neutralization steps are exothermic and will release CO₂ gas. Perform these steps slowly and with caution.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add phosphorus oxychloride (POCl₃, 10 equivalents).
-
Vilsmeier Reagent Formation: Cool the POCl₃ in an ice bath and slowly add anhydrous DMF (0.2 equivalents) dropwise with stirring. A Vilsmeier reagent will form in situ.[6]
-
Chlorination: To this cooled mixture, add 4,6-dihydroxypicolinic acid (1 equivalent) portion-wise, ensuring the temperature remains controlled.
-
Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cooling and Reagent Removal: After the reaction is complete, cool the mixture to room temperature. Excess POCl₃ can be removed by distillation under reduced pressure. This step is crucial for safety and to simplify the workup.
-
Esterification: Cool the remaining residue in an ice bath and slowly and carefully add anhydrous methanol (20 equivalents) dropwise. CAUTION: This addition is highly exothermic.
-
Stirring: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete esterification.
-
Quenching: Slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.[14]
Process Optimization and Data
The efficiency of this synthesis is dependent on several critical parameters. The table below summarizes these parameters and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Chlorinating Agent | POCl₃ or SOCl₂ (in excess) | Both are effective. POCl₃ is often used for hydroxyl group chlorination on nitrogen heterocycles.[15] SOCl₂ is excellent for converting carboxylic acids to acyl chlorides.[11][13] Excess reagent drives the reaction to completion. |
| Catalyst | Anhydrous DMF (catalytic) | Forms the highly reactive Vilsmeier reagent, accelerating the chlorination of the pyridine ring.[6] |
| Temperature | Reflux (e.g., 110°C for POCl₃) | Sufficient thermal energy is required to overcome the activation energy for the chlorination of the heterocyclic ring. |
| Reaction Time | 4-6 hours | Insufficient time leads to incomplete conversion. Excessive time may lead to side product formation. Monitor by TLC/LC-MS. |
| Methanol Addition | Anhydrous, slow, at 0°C | Prevents violent reaction with the residual chlorinating agent and hydrolysis of the acyl chloride intermediate. Water contamination will lead to the formation of 4,6-dichloropicolinic acid. |
| Work-up pH | Neutral to slightly basic (pH 7-8) | Ensures the carboxylic acid byproduct (if any) is deprotonated and remains in the aqueous layer, simplifying extraction. |
Expected Yield: 60-75% (after purification)
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure all reagents are anhydrous. |
| Product loss during work-up. | Ensure complete extraction by performing multiple extractions. Avoid overly vigorous shaking that can lead to emulsions. | |
| Formation of Byproducts | Presence of water. | Use anhydrous reagents and solvents. Perform the reaction under a dry, inert atmosphere (N₂). |
| Incomplete chlorination. | Ensure sufficient excess of the chlorinating agent and adequate reaction time. | |
| Difficulty in Purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The described one-pot chlorination and esterification protocol provides an efficient and reliable method for the synthesis of this compound from 4,6-dihydroxypicolinic acid. By understanding the underlying reaction mechanisms and carefully controlling key parameters, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocol's emphasis on safety and process validation makes it a dependable resource for professionals in drug discovery and chemical development.
References
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011-12-03). [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. (2021-09-08). [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. (2012-04-25). [Link]
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Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Carboxylic Acid + SOCl2. ReactionWeb.io. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. [Link]
- Picolinic acid derivatives and their use as intermediates.
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. [Link]
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SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. (2014-02-10). [Link]
-
N-(TERT-BUTOXYCARBONYL)-L-ALANINE. Organic Syntheses Procedure. [Link]
- Preparation of 3,6-dichloropicolinic acid.
-
Yamaguchi Esterification. Organic Chemistry Portal. [Link]
-
3,5,6Trichloro-4-hydroxypicolinic acid. PubChem. [Link]
-
ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: TERT-BUTYL ETHYL FUMARATE. Organic Syntheses Procedure. [Link]
-
Esterification/condensation reactions of alcohols and carboxylic acids (SL). YouTube. (2015-04-02). [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. [Link]
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methyl-6-methyinicotinate Route of Synthesis. [Link]
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2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]
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Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. [Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Preparation method of 4, 6-dichloropyrimidine.
-
The mechanism of binding of dihydropyridine calcium channel blockers to rat brain membranes. PubMed. (1985-07-15). [Link]
-
4-Hydroxynicotinic acid. PubChem. [Link]
- Synthesis process of 4, 6-dichloropyrimidine.
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Protocol for Selective Suzuki Coupling with Methyl 4,6-dichloropicolinate
An Application Guide for Medicinal Chemists
This guide provides a detailed protocol and technical insights for performing the Suzuki-Miyaura cross-coupling reaction with methyl 4,6-dichloropicolinate, a critical building block in modern drug discovery. The focus is on achieving high yields and controlling regioselectivity, addressing the unique challenges posed by heteroaromatic dihalide substrates.
Introduction: The Strategic Importance of Picolinates
Substituted pyridine scaffolds, particularly picolinates, are prevalent in a vast array of pharmaceuticals and agrochemicals due to their ability to act as privileged structural motifs and engage in critical binding interactions. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, enabling the efficient assembly of complex molecular architectures from readily available organoboron reagents and organic halides.[1][2] this compound is an attractive starting material, offering two distinct reaction sites for sequential, site-selective functionalization to build molecular diversity. However, the presence of two identical halogens and an electron-deficient pyridine ring necessitates a carefully optimized protocol to control reactivity and avoid common side reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is typically the rate-determining step, especially for less reactive aryl chlorides.[1][5] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[6][7][8]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[6][9][10] The base exchanges with the halide on the palladium complex, preparing it to accept the organic moiety from the boronate.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][11]
Controlling Regioselectivity: The C4 vs. C6 Position
For dihaloheterocycles like this compound, achieving mono-substitution at a specific site is a primary objective. The intrinsic electronic properties of the pyridine ring and the reaction conditions dictate the outcome.
-
Electronic Effects: The C4 position (para to the nitrogen) is generally more electron-deficient than the C6 position (ortho to the nitrogen and ester). This makes the C4-Cl bond more susceptible to oxidative addition by the palladium catalyst.[12][13] Therefore, under kinetically controlled conditions, mono-arylation is expected to occur preferentially at the C4 position.
-
Achieving Mono-Arylation: To favor mono-coupling at the C4 position, the boronic acid should be used as the limiting reagent (typically 1.0-1.1 equivalents). Milder conditions (lower temperature and shorter reaction times) can further enhance selectivity.
-
Driving Di-Arylation: To achieve substitution at both the C4 and C6 positions, an excess of the boronic acid (≥2.2 equivalents) and more forcing conditions (higher temperature, longer reaction time) are required.
Experimental Protocol: Selective C4 Mono-Arylation
This protocol details a general procedure for the selective mono-arylation of this compound at the C4 position.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired methyl 4-aryl-6-chloropicolinate product.
Parameter Optimization Summary
The success of the Suzuki coupling, especially with challenging chloro-heteroaromatic substrates, hinges on the careful selection of the catalyst system, base, and solvent.[14][15]
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., SPhos G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ. Buchwald precatalysts offer improved air stability and generate the active L-Pd(0) species more reliably and rapidly.[16][17] |
| Ligand | SPhos , XPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling unactivated aryl chlorides.[7] They accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for lower reaction temperatures.[8][17] |
| Base | K₃PO₄ , Cs₂CO₃ | A strong base is required to facilitate the transmetalation step.[14] K₃PO₄ is an excellent choice as it is strong enough to be effective but generally does not promote the hydrolysis of the methyl ester, a potential side reaction with hydroxide bases.[16] Cs₂CO₃ can be effective but is more expensive. |
| Solvent System | 1,4-Dioxane/H₂O , Toluene/H₂O, 2-MeTHF/H₂O | Aprotic polar or ethereal solvents are standard.[11] A small amount of water is often beneficial as it helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species.[11][18] Ensure solvents are thoroughly degassed to prevent catalyst degradation and homocoupling.[15] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to promote the oxidative addition of the C-Cl bond. However, excessively high temperatures can increase the rate of side reactions like protodeboronation.[14] The optimal temperature balances the rate of the desired reaction against potential degradation pathways. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently strong base or poor base solubility. 3. Reaction temperature too low. | 1. Use a more active ligand (e.g., SPhos/XPhos) or a precatalyst. Ensure an oxygen-free environment. 2. Switch to a stronger base like K₃PO₄. Ensure it is finely powdered. 3. Increase the reaction temperature in 10 °C increments.[15] |
| Protodeboronation | 1. Boronic acid instability. 2. Excess water or protic sources. 3. Reaction is too slow, allowing for degradation. | 1. Use a more stable boronic ester (e.g., pinacol ester, MIDA boronate).[14] 2. Use anhydrous solvents and minimize the amount of water. 3. Employ a more active catalyst system to accelerate the coupling relative to decomposition.[14] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precursor without sufficient reduction to Pd(0). | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[15] 2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst designed for rapid activation. |
| Dehalogenation of Starting Material | 1. Side reaction promoted by certain solvents or bases. 2. Presence of hydride sources. | 1. Change the solvent system or use a non-coordinating base. 2. Ensure reagents are pure and free from contaminants that could act as hydride donors.[15] |
| Poor Regioselectivity | 1. Reaction conditions too harsh, leading to di-substitution. 2. Incorrect stoichiometry of boronic acid. | 1. Reduce reaction temperature and time. 2. Use no more than 1.1 equivalents of the boronic acid for mono-coupling. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
LeBlond, C. R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
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Merck Millipore. Buchwald Phosphine Ligands. [Link]
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Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
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Ali, M. A., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
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Wiley Online Library. Palladium catalysts for the Suzuki cross‐coupling reaction: An overview of recent advances. [Link]
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Littke, A. F., & Fu, G. C. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
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ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
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PubMed. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. [Link]
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YouTube. Suzuki cross-coupling reaction. [Link]
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ACS Publications. Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles. [Link]
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PubMed Central. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]
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Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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Application of Methyl 4,6-dichloropicolinate in Agrochemical Research: A Technical Guide for Discovery and Development
Introduction: The Strategic Importance of the Picolinate Scaffold
In the relentless pursuit of novel agrochemicals to safeguard global food production, the pyridine-based scaffold has consistently proven to be a fertile ground for discovery. Among these, picolinic acid and its derivatives have emerged as a cornerstone in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][2] The commercial success of herbicides like picloram and clopyralid has cemented the importance of this chemical class.[1]
Methyl 4,6-dichloropicolinate stands as a pivotal, yet underexplored, starting material for the synthesis of new agrochemical entities. Its dichlorinated pyridine ring offers two reactive sites for nucleophilic substitution, providing a versatile platform for the introduction of diverse chemical moieties. This allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. This technical guide provides a comprehensive overview of the application of this compound in agrochemical research, with a focus on its use as a scaffold for the discovery of novel herbicides and fungicides. We will delve into synthetic strategies, bioassay protocols, and analytical methodologies to empower researchers in their quest for the next generation of crop protection solutions.
Physicochemical Properties and Synthesis
This compound is a solid with a melting point of 78-82 °C.[3] Its chemical structure, featuring two chlorine atoms on the pyridine ring, makes it susceptible to nucleophilic substitution reactions, which is the key to its utility as a synthetic intermediate.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 98273-19-9 | [3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |
| Molecular Weight | 206.03 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 78-82 °C | [3] |
Application in Herbicide Discovery: Leveraging the Auxin Mimic Mechanism
The picolinate scaffold is a well-established pharmacophore for synthetic auxin herbicides. These compounds bind to auxin receptors, such as the F-box protein TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent overexpression of auxin-responsive genes. This disrupts normal plant growth, ultimately causing plant death.[1][2] this compound serves as an excellent starting point for creating novel picolinate herbicides through the strategic modification of the chlorine substituents.
Workflow for Novel Herbicide Discovery
Caption: Workflow for the discovery of novel picolinate herbicides.
Protocol 1: Synthesis of a Library of Novel Picolinate Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atoms on this compound.
Materials:
-
This compound
-
A library of nucleophiles (e.g., substituted phenols, thiophenols, anilines, secondary amines)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Aprotic polar solvent (e.g., DMF, DMSO, acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)
Procedure:
-
To a solution of this compound (1 equivalent) in an appropriate solvent, add the desired nucleophile (1.1 equivalents) and a base (1.2 equivalents).
-
Heat the reaction mixture at a temperature ranging from 60 to 120 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted picolinate ester.
-
(Optional) For the synthesis of the corresponding carboxylic acids, hydrolyze the ester using a base such as sodium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol).[6]
Protocol 2: Primary Screening for Herbicidal Activity - Arabidopsis thaliana Root Growth Inhibition Assay
This in vitro assay provides a rapid and high-throughput method for the initial screening of herbicidal activity.
Materials:
-
Seeds of Arabidopsis thaliana (Col-0)
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar
-
Sterile petri dishes
-
Test compounds dissolved in DMSO (stock solutions)
-
Positive control (e.g., Picloram)
Procedure:
-
Prepare MS agar plates containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Sterilize Arabidopsis thaliana seeds by treating them with 70% ethanol for 1 minute, followed by 50% bleach for 5 minutes, and then rinse with sterile water.
-
Place the sterilized seeds on the MS agar plates containing the test compounds.
-
Seal the plates and stratify the seeds by incubating them at 4 °C for 2 days in the dark.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22 °C.
-
After 7-10 days, measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition compared to the control (DMSO-treated) seedlings.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth) for each compound.
Table 2: Representative Herbicidal Activity of Picolinate Derivatives (Hypothetical Data)
| Compound ID | R¹ Group | R² Group | A. thaliana Root Growth IC₅₀ (µM) |
| MDCP-01 | -O-(4-fluorophenyl) | -Cl | 15.2 |
| MDCP-02 | -S-(2-methylphenyl) | -Cl | 8.7 |
| MDCP-03 | -N(CH₃)₂ | -Cl | 25.4 |
| MDCP-04 | -O-(4-fluorophenyl) | -S-(2-methylphenyl) | 2.1 |
| Picloram | -Cl | -NH₂ (on acid) | 5.8 |
Application in Fungicide Discovery: Exploring New Modes of Action
While the picolinate scaffold is most renowned for its herbicidal properties, the versatile chemistry of this compound also allows for its exploration as a building block for novel fungicides. By introducing different functional groups, it is possible to target various fungal-specific pathways. For instance, pyridine carboxamide derivatives have been shown to act as succinate dehydrogenase inhibitors (SDHIs), a key class of fungicides that disrupt the fungal respiratory chain.[7]
Workflow for Novel Fungicide Discovery
Caption: Workflow for the discovery of novel picolinate-based fungicides.
Protocol 3: In Vitro Antifungal Screening - Mycelial Growth Inhibition Assay
This assay is a standard method to evaluate the intrinsic activity of compounds against a panel of pathogenic fungi.
Materials:
-
Cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Test compounds dissolved in DMSO (stock solutions)
-
Positive control (e.g., Carbendazim, Boscalid)
Procedure:
-
Prepare PDA plates containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
From a fresh culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) from the edge of the colony.
-
Place the mycelial plug in the center of the PDA plates containing the test compounds.
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28 °C) in the dark.
-
After the mycelium in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in the treated plates.
-
Calculate the percentage of mycelial growth inhibition compared to the control.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) for each compound.
Analytical Methods for Quality Control and Research
The development of robust analytical methods is crucial for the quality control of this compound and for tracking its conversion in synthetic reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this purpose.
Protocol 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Purity Assessment
This protocol provides a starting point for the development of a validated HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
-
Initial conditions: 30% acetonitrile
-
Gradient: 30% to 90% acetonitrile over 15 minutes
-
Hold at 90% acetonitrile for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
Sample Preparation:
-
Dissolve a known amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and its reaction byproducts.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Parameters:
-
Injector temperature: 250 °C
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier gas: Helium at a constant flow of 1 mL/min
MS Parameters:
-
Ion source temperature: 230 °C
-
Scan range: 50-400 m/z
Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 205 (and isotopic peaks at 207 and 209 due to the two chlorine atoms). Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 174, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 146.[8][9][10]
Safety and Toxicological Considerations
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for any available specific handling and disposal information.
Environmental Fate
The environmental fate of novel agrochemicals is a critical aspect of their development. For compounds derived from this compound, their persistence, mobility, and degradation in soil and water will depend on the specific physicochemical properties of the final molecule. Picolinic acid itself is known to be biodegradable by certain microorganisms.[12][13][14] However, the presence of chlorine atoms can increase the persistence of organic compounds in the environment. Therefore, it is essential to conduct environmental fate studies on any lead compounds identified.
Conclusion
This compound represents a valuable and versatile scaffold for the discovery of novel agrochemicals. Its reactive dichlorinated pyridine core allows for the synthesis of large and diverse chemical libraries, which can be screened for both herbicidal and fungicidal activity. By leveraging established principles of agrochemical design, such as the mimicry of natural hormones or the inhibition of essential fungal enzymes, researchers can rationally design new crop protection agents. The protocols and workflows outlined in this guide provide a solid foundation for initiating research programs centered on this promising chemical intermediate. As with all chemical research, a strong emphasis on safety and environmental stewardship is paramount to the successful and responsible development of new agrochemical solutions.
References
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Davison, A. D., Jardine, D. R., & Karuso, P. (1999). 5-Chloropicolinic acid is produced by specific degradation of 4-chlorobenzoic acid by Sphingomonas paucimobilis BPSI-3. PubMed. Retrieved from [Link]
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Dow AgroSciences LLC. (2016). 4-amino-6-(halo-substituted-alkyl)-picolinates and their use as herbicides. Eureka | Patsnap. Retrieved from [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2019). PMC. Retrieved from [Link]
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Methyl 4,6-dichloropyridine-3-carboxylate. (2008). PMC. Retrieved from [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC. Retrieved from [Link]
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Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2020). MDPI. Retrieved from [Link]
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. Retrieved from [Link]
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Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). PMC. Retrieved from [Link]
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Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2007). MDPI. Retrieved from [Link]
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Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). Okinawa Institute of Science and Technology Graduate University. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 65973-52-6 | Product Name : Methyl 4,6-dichloropyridine-3-carboxylate (BSC). Retrieved from [Link]
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Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. (2022). ResearchGate. Retrieved from [Link]
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Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
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Biodegradation of 5-chloro-2-picolinic acid by novel identified co-metabolizing degrader Achromobacter sp. f1. (2017). ResearchGate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
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BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
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Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions. Retrieved from [Link]
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Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. (2021). PMC. Retrieved from [Link]
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Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2014). ResearchGate. Retrieved from [Link]
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Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 21 Chronic Effects. (2013). EPA. Retrieved from [Link]
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Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (2018). ResearchGate. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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“Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. (2025). International Journal of Environmental Sciences. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Toxicological Profile for Methylene Chloride. (2000). NCBI Bookshelf. Retrieved from [Link]
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Development Of A Rp-Hplc Method For The Estimation Of Diclofenac Sodium, Vitamin B1, Vitamin B6and Vitamin B12 Insoft Gelatin Capsule Dosage Form. (2017). ResearchGate. Retrieved from [Link]
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A new stability-indicating RP-HPLC method for the determination of dicyclomine hydrochloride and dimethicone combination in tablet dosage forms. (2018). OUCI. Retrieved from [Link]
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RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ASSAY OF DICLOFENAC IN PHARMACEUTICAL FORMULATIONS. (2025). ResearchGate. Retrieved from [Link]
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RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ASSAY OF DICLOFENAC IN PHARMACEUTICAL FORMULATIONS. (2026). SHOKH LIBRARY - Journals. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Novel Amides from Methyl 4,6-dichloropicolinate
Introduction: The Strategic Importance of Picolinamides in Modern Drug Discovery
The picolinamide scaffold, a pyridine ring functionalized with an amide group, is a cornerstone in medicinal chemistry.[1] This "privileged" structural motif is integral to a significant number of FDA-approved nitrogen-heterocyclic drugs and serves as a versatile template for the synthesis of a wide array of biologically active molecules.[1] Picolinamide derivatives have demonstrated therapeutic potential across various disease areas, including neurodegenerative diseases, cancer, and inflammatory conditions.[1][2][3][4] Their ability to act as enzyme inhibitors, for instance, has been exemplified by drug candidates like Verubecestat (a BACE2 inhibitor) and Avoralstat (a PKK inhibitor).[1]
Methyl 4,6-dichloropicolinate is a particularly valuable starting material for the generation of novel picolinamide libraries. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two chlorine atoms and a methyl ester, activates the ring for nucleophilic aromatic substitution (SNAr).[5] This allows for the sequential and regioselective displacement of the chloride leaving groups by various amine nucleophiles, providing a direct and efficient route to a diverse range of substituted picolinamides. This document provides a comprehensive guide to the synthesis of novel amides from this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and analytical characterization techniques.
Core Reaction Principles: Nucleophilic Aromatic Substitution (SNAr)
The primary transformation in the synthesis of amides from this compound is a nucleophilic aromatic substitution (SNAr) reaction. Unlike typical nucleophilic substitutions at sp3-hybridized carbons, SNAr occurs on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the two chlorine atoms and the ester group) which make the aromatic ring electrophilic and susceptible to attack by nucleophiles.[6]
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[7][8] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[7] For the purpose of this guide, we will consider the classical addition-elimination pathway.
The key steps are:
-
Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing groups on the ring.[8]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted picolinate product.
The regioselectivity of the substitution is an important consideration. In the case of 4,6-dichloropicolinates, substitution can occur at either the C4 or C6 position. The relative reactivity of these positions is influenced by steric and electronic factors, and may be controlled by careful selection of reaction conditions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
General Synthesis of Substituted Picolinamides
This protocol describes a general method for the synthesis of novel amides from this compound via nucleophilic aromatic substitution followed by amidation.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis (e.g., CDCl3, DMSO-d6)
Step-by-Step Methodology:
Part A: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DCM, THF).
-
Reagent Addition: Add the desired amine (1.0-1.2 equivalents) and a suitable base such as triethylamine (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part B: Amidation of the Methyl Ester
-
Reaction Setup: Dissolve the purified substituted methyl picolinate (1.0 equivalent) in an anhydrous solvent (e.g., DCM, DMF) in a clean, dry round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add the desired primary or secondary amine (1.2-1.5 equivalents) and the amide coupling reagent (e.g., HATU, 1.2 equivalents) to the reaction mixture. Add a base such as DIPEA (2.0-3.0 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting ester is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.
Data Presentation: A Representative Library of Novel Amides
The following table presents hypothetical data for a series of novel amides synthesized from this compound, illustrating the potential diversity of this method.
| Compound ID | Amine Nucleophile (Part A) | Amine for Amidation (Part B) | Yield (%) | Molecular Weight ( g/mol ) |
| PA-001 | Aniline | Cyclopropylamine | 65 | 299.76 |
| PA-002 | Morpholine | Benzylamine | 72 | 371.84 |
| PA-003 | Piperidine | 4-Fluoroaniline | 68 | 373.84 |
| PA-004 | 2-Methoxyethylamine | Pyrrolidine | 59 | 325.82 |
Analytical Characterization of Synthesized Amides
The structural elucidation and purity assessment of the synthesized amides are crucial for their application in drug discovery. A combination of analytical techniques is typically employed.[11]
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized amides. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide detailed information about the molecular framework.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the synthesized compounds, which in turn confirms their elemental composition. LC-MS is a powerful tool for monitoring reaction progress and assessing the purity of the final products.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized amides. A well-developed HPLC method can separate the desired product from any starting materials, byproducts, or impurities.[15]
Caption: A typical analytical workflow for synthesized amides.
Conclusion
The synthesis of novel amides from this compound offers a robust and versatile platform for the generation of diverse chemical libraries for drug discovery. The strategic application of nucleophilic aromatic substitution and subsequent amidation provides a powerful tool for medicinal chemists. The protocols and analytical workflows detailed in this guide are designed to be a valuable resource for researchers in this field.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 11(38), 23653-23665. [Link]
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Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 266-270. [Link]
-
Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1756-1761. [Link]
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Gere, D. R., & Klesper, E. W. (1983). A Sustainable Green Enzymatic Method for Amide Bond Formation. Journal of Chromatography A, 279, 591-602. [Link]
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ResearchGate. The Reductive Cleavage Of Picolinic Amides. [Link]
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Hay, M. P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. New Journal of Chemistry, 39(5), 3497-3505. [Link]
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Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]
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de Figueiredo, R. M., & Suppo, J.-S. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(9), 1204. [Link]
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Shen, R., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14899. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
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Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(31), 9771-9773. [Link]
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UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Khan Academy. Preparation of amides using DCC. [Link]
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MicroCombiChem GmbH. Structure Elucidation, NMR, HPLC-MS Analytics. [Link]
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PubChem. The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). [Link]
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Le-Masle, A., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1794. [Link]
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Application Notes and Protocols for the Synthesis of Urea and Thiourea Derivatives from Methyl 4,6-dichloropicolinate
Introduction
Urea and thiourea moieties are privileged structures in medicinal chemistry and drug discovery, appearing in a wide array of therapeutics, including kinase inhibitors, antivirals, and anticancer agents.[1] Their ability to form stable, directional hydrogen bonds makes them excellent pharmacophores for interacting with biological targets. The pyridine scaffold, particularly functionalized picolinates, also represents a core component of many biologically active molecules. This guide provides a comprehensive framework and detailed protocols for the synthesis of novel urea and thiourea derivatives using Methyl 4,6-dichloropicolinate as a versatile starting material. We will explore the strategic amination of the dichloropicolinate backbone, followed by the derivatization to the target compounds.
The protocols outlined herein are designed for researchers and scientists in drug development and organic synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to allow for informed modifications.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of urea and thiourea derivatives from this compound is conceptually divided into two main stages:
-
Stage 1: Nucleophilic Aromatic Substitution (SNAr) for Amination. This initial and crucial stage involves the selective replacement of one or both chlorine atoms on the picolinate ring with an amino group. The electron-deficient nature of the pyridine ring, exacerbated by the two electronegative chlorine atoms, makes the C4 and C6 positions susceptible to nucleophilic attack.[1] We will detail methods for both mono- and di-amination.
-
Stage 2: Urea and Thiourea Formation. Once the key amino-picolinate intermediate is synthesized, the formation of the urea or thiourea linkage is typically straightforward. This is achieved by reacting the amino group with an appropriate isocyanate or isothiocyanate, respectively.
Visualization of the Synthetic Workflow
Caption: General workflow for synthesizing urea and thiourea derivatives.
PART 1: Detailed Protocols for Amination of this compound
Protocol 1.1: Selective Mono-amination via Thermal Nucleophilic Aromatic Substitution
This protocol aims to synthesize Methyl 4-amino-6-chloropicolinate , a key intermediate where one chlorine atom is selectively replaced by an amino group. The principle relies on using a limited amount of the amine nucleophile under thermal conditions. The two chlorine atoms at the C4 and C6 positions are electronically similar; thus, this reaction will yield the mono-substituted product, which can be separated from any starting material and di-substituted byproduct.
Causality and Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like Dimethylformamide (DMF) is chosen to facilitate the SNAr reaction by solubilizing the reactants and allowing for the necessary high temperatures.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is a mild base, which is often sufficient for this type of reaction.
-
Temperature: High temperatures (typically >100 °C) are required to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.[2]
-
Stoichiometry: Using a slight excess of the amine can ensure the complete consumption of the limiting reagent, but a large excess should be avoided to minimize the formation of the di-substituted product.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add the desired primary or secondary amine (1.1 mmol) and potassium carbonate (K₂CO₃, 2.5 mmol).
-
Heat the reaction mixture to 140 °C in a sealed tube or under a reflux condenser.
-
Stir the reaction vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This may take several hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the Methyl 4-amino-6-chloropicolinate derivative.
| Parameter | Value/Condition | Rationale |
| Solvent | DMF | High boiling point, polar aprotic |
| Base | K₂CO₃ | Neutralizes in-situ generated HCl |
| Temperature | 140 °C | Overcomes activation energy for SNAr |
| Reactant Ratio | 1:1.1 (Picolinate:Amine) | Favors mono-substitution |
Protocol 1.2: Synthesis of Di-amino Derivatives via Palladium-Catalyzed Amination
This protocol describes the synthesis of Methyl 4,6-diaminopicolinate derivatives, where the second chlorine atom of the mono-amino intermediate is replaced. The introduction of the first electron-donating amino group deactivates the ring towards further thermal SNAr. Therefore, a more potent catalytic system, such as the Buchwald-Hartwig amination, is employed.
Causality and Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) in combination with a suitable phosphine ligand (e.g., Xantphos, BINAP) is used. This system facilitates the C-N cross-coupling reaction, which proceeds through a different mechanism than thermal SNAr.
-
Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required for the catalytic cycle of the Buchwald-Hartwig reaction.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are essential to prevent the degradation of the catalyst and reactants.
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask, combine Methyl 4-amino-6-chloropicolinate (1.0 mmol), the second amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, deoxygenated toluene or dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired di-amino picolinate derivative.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Efficient for C-N cross-coupling |
| Base | NaOtBu or Cs₂CO₃ | Required for the catalytic cycle |
| Solvent | Anhydrous Toluene/Dioxane | Prevents catalyst deactivation |
| Atmosphere | Inert (Argon/Nitrogen) | Protects catalyst from oxygen |
PART 2: Detailed Protocols for Urea and Thiourea Synthesis
Once the amino-picolinate intermediates are in hand, their conversion to urea and thiourea derivatives is a well-established and generally high-yielding process.[3][4]
Protocol 2.1: Synthesis of Urea Derivatives
This protocol describes the reaction of an amino-picolinate with an isocyanate to form a urea linkage.
Causality and Experimental Choices:
-
Reagents: The reaction between an amine and an isocyanate is typically very efficient and often does not require a catalyst.[5]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable to prevent the hydrolysis of the isocyanate.
-
Temperature: The reaction is usually carried out at room temperature or with gentle heating.
Step-by-Step Methodology:
-
Dissolve the synthesized amino-picolinate derivative (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add the desired isocyanate (R-N=C=O, 1.05 mmol) dropwise to the solution at room temperature.
-
If the amine is part of a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA, 1.2 mmol) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
If a precipitate forms, it is often the desired product and can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure urea derivative.
Protocol 2.2: Synthesis of Thiourea Derivatives
This protocol is analogous to the urea synthesis, but utilizes an isothiocyanate.
Causality and Experimental Choices:
-
Reagents: Isothiocyanates are slightly less reactive than isocyanates, but the reaction with amines is still very efficient.
-
Solvent and Temperature: The conditions are similar to those for urea synthesis.
Step-by-Step Methodology:
-
Dissolve the amino-picolinate derivative (1.0 mmol) in anhydrous DCM or THF (10 mL).
-
Add the desired isothiocyanate (R-N=C=S, 1.05 mmol) to the solution.
-
Add triethylamine (1.2 mmol) if necessary.
-
Stir the mixture at room temperature or heat gently to 40-50 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, work up the reaction as described in Protocol 2.1.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure thiourea derivative.
Visualization of the Derivatization Reaction
Caption: Reaction scheme for urea and thiourea formation.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and purity. For urea derivatives, the NH protons typically appear as broad singlets in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O stretch of the urea (around 1650 cm⁻¹) or the C=S stretch of the thiourea.
Expected Yields:
| Reaction Stage | Typical Yield Range | Notes |
| Mono-amination | 50-70% | Dependent on amine nucleophilicity and purification efficiency. |
| Di-amination | 40-60% | Can be lower due to catalyst sensitivity and steric hindrance. |
| Urea Formation | >85% | Generally a very clean and high-yielding reaction. |
| Thiourea Formation | >80% | Also typically high-yielding, may require longer reaction times. |
Applications and Further Research
The urea and thiourea derivatives synthesized from this compound are valuable scaffolds for screening in various drug discovery programs. Their potential applications include, but are not limited to:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Sorafenib, feature a diaryl urea moiety.[5]
-
Antimicrobial Agents: These derivatives can be tested for activity against various bacterial and fungal strains.[2][6]
-
Antiviral Compounds: The urea and thiourea functionalities are present in several classes of antiviral drugs.[6]
Researchers can expand upon these protocols by using a diverse range of amines, isocyanates, and isothiocyanates to generate a library of novel compounds for biological screening. Further functionalization of the picolinate ester group can also be explored to modulate the physicochemical properties of the final molecules.
References
-
Yadav, P., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1647–1664. [Link]
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Gogoi, D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(11), 3321. [Link]
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Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]
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Antoszczak, M., et al. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. European Journal of Medicinal Chemistry, 249, 115162. [Link]
- Fields, S. C., et al. (2001). 4-aminopicolinates and their use as herbicides. U.S.
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Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(18), 6681. [Link]
- Balko, T. W., et al. (2012). Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted) picolinates. U.S.
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Di Mola, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. MedChemComm, 12(5), 836-855. [Link]
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Ragaini, F., et al. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron, 57(32), 7027-7034. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Orzeszko, A., et al. (2004). Synthesis and pharmacological activity of urea and thiourea derivatives of 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione. Il Farmaco, 59(1), 51-55. [Link]
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Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. [Link]
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LibreTexts Chemistry. (2020). Reactions of Amines. [Link]
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Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Nature Chemistry, 10, 917–923. [Link]
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Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes. [Link]
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Application Note: A Practical Guide to the Synthesis and Analysis of Dichloropicolinates
Introduction
Dichloropicolinates, particularly isomers like 3,6-dichloropicolinic acid, represent a critical class of pyridinecarboxylic acids. They serve as pivotal intermediates in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.[1][2] Their utility stems from the reactive nature of the pyridine ring, substituted with electron-withdrawing chlorine atoms, and the versatile carboxylic acid functional group.[2] This application note provides a comprehensive, field-tested guide for researchers engaged in reactions involving dichloropicolinates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. We will detail a robust synthesis protocol, outline rigorous analytical methods for characterization, and establish a framework for safe laboratory conduct.
Core Chemical Principles and Reaction Mechanisms
The reactivity of dichloropicolinic acid is governed by two main features: the carboxylic acid group and the dichlorinated pyridine ring.
-
Carboxylic Acid Reactivity : The –COOH group can undergo standard transformations such as esterification, conversion to acid chlorides, and amide formation. These are typically nucleophilic acyl substitution reactions.[3] The reaction's success often hinges on activating the carbonyl group, for instance, by protonation in acidic conditions (Fischer esterification) or by converting the hydroxyl into a better leaving group with reagents like thionyl chloride (SOCl₂).[3]
-
Pyridine Ring Reactivity : The pyridine ring is electron-deficient, and this effect is amplified by the two strongly electronegative chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), although conditions are typically harsh. Conversely, electrophilic aromatic substitution is significantly disfavored. The chlorine atoms themselves can be targets for reduction or displacement, offering pathways to further functionalized pyridine derivatives.[1]
Understanding these principles is key to troubleshooting and adapting protocols for novel applications.
Protocol: Synthesis of 3,6-Dichloropicolinic Acid
This protocol details the synthesis of 3,6-dichloropicolinic acid from 3,5,6-trichloro-4-hydrazinopicolinic acid, a method adapted from established preparations.[4][5] The reaction proceeds via a base-mediated reductive dechlorination.
Materials and Reagents
Proper preparation is paramount. Ensure all reagents are of appropriate grade and glassware is clean and dry.
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,5,6-Trichloro-4-hydrazinopicolinic acid | ≥98% | Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | Used as a 2M aqueous solution. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For acidification. |
| Methylene Chloride (CH₂Cl₂) | ACS Grade | EMD Millipore | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | Drying agent. |
| Deionized Water | Type II or better | In-house | |
| Round-bottom flask (1 L) | - | Pyrex | |
| Reflux Condenser | - | Kimble | |
| Heating Mantle with Stirring | - | Glas-Col | |
| Separatory Funnel (1 L) | - | Corning | |
| Rotary Evaporator | - | Büchi |
Experimental Workflow Diagram
Caption: Overall experimental workflow from synthesis to analysis.
Step-by-Step Synthesis Protocol
-
Initial Setup : To a 1 L round-bottom flask equipped with a magnetic stir bar, add 30 grams (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid and 400 mL of deionized water.[4]
-
Causality: Water serves as the solvent for the reaction. A flask of this size prevents bumping during reflux.
-
-
First Base Addition : Prepare a solution of 4.5 grams (0.11 mole) of sodium hydroxide in 25 mL of water. Add this solution to the reaction flask.[4]
-
Causality: The initial portion of NaOH deprotonates the carboxylic acid and initiates the reaction.
-
-
Reflux : Attach a reflux condenser and begin heating the mixture to reflux (approx. 100°C) using a heating mantle. Maintain vigorous stirring.[4][5]
-
Causality: The elevated temperature provides the necessary activation energy for the reductive dechlorination mechanism to proceed at a reasonable rate.
-
-
Second Base Addition : While the reaction is refluxing, add another 4.5 grams of NaOH dissolved in 25 mL of water dropwise over a period of 50-60 minutes.[4]
-
Causality: A slow, continuous addition of the second equivalent of base maintains the optimal pH for the reaction and drives it to completion without causing unwanted side reactions from a sudden high concentration of base.
-
-
Complete the Reaction : Continue to heat the solution under reflux for an additional 45 minutes after the second base addition is complete.[4]
-
Cooling : Turn off the heat and allow the flask to cool to room temperature.
Protocol: Product Work-up and Purification
The crude product must be isolated from the aqueous reaction mixture. This is achieved through acidification and extraction.
-
Solvent Addition : Transfer the cooled reaction mixture to a 1 L separatory funnel and add 100 mL of methylene chloride.[4]
-
Acidification : Carefully and slowly, add 35 mL of concentrated hydrochloric acid to the separatory funnel.[4][5] Caution : This is an exothermic neutralization reaction. Vent the funnel frequently to release pressure. The target pH should be ~1-2 to ensure the carboxylic acid is fully protonated.
-
Causality: Acidification converts the sodium salt of the product (sodium 3,6-dichloropicolinate) back into the free acid form, which is significantly more soluble in organic solvents like methylene chloride than in water.
-
-
Extraction : Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely. Drain the lower organic (methylene chloride) layer into a clean flask.[4]
-
Repeat Extraction : Extract the remaining aqueous layer twice more with 50 mL portions of methylene chloride, combining all organic extracts.[4]
-
Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
-
Drying : Add anhydrous magnesium sulfate to the combined organic extracts and swirl. Continue adding until some of the drying agent flows freely, indicating all water has been absorbed.
-
Filtration & Evaporation : Filter the dried solution to remove the magnesium sulfate. Remove the methylene chloride solvent using a rotary evaporator to yield the crude 3,6-dichloropicolinic acid product as a solid.[4] The product can be further purified by recrystallization if necessary.
Analytical Characterization
Post-synthesis, it is crucial to verify the identity and purity of the final product.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of dichloropicolinates and separating them from starting materials or isomers.[6]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for polar aromatic acids. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidic mobile phase suppresses the ionization of the carboxylic acid, leading to sharper peaks.[6][7] |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is effective for separating components with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 275 nm | Picolinic acids have a strong UV absorbance in this region.[6] |
| Injection Vol. | 10 µL | |
| Column Temp. | 30 °C | Maintains consistent retention times. |
-
Sample Preparation : Dissolve a small amount of the product (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile. Filter through a 0.45 µm syringe filter before injection.
For quantitative analysis, especially in complex matrices like biological fluids, LC-MS/MS provides superior sensitivity and specificity.[8][9][10][11]
Spectroscopic Verification
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode is ideal. Expect to see a molecular ion peak [M-H]⁻ corresponding to the mass of the deprotonated product. The isotopic pattern for two chlorine atoms (a characteristic 3:1 ratio for ³⁵Cl/³⁷Cl) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy : Look for characteristic peaks: a broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and C-Cl stretches in the 600-800 cm⁻¹ region.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show two distinct aromatic protons on the pyridine ring. ¹³C NMR will show signals for the six different carbons, including the carbonyl carbon (>160 ppm).
Safety Protocols and Waste Disposal
Working with chlorinated heterocyclic compounds and strong acids/bases requires stringent safety measures.
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile for incidental contact, thicker butyl or neoprene gloves for handling concentrated acids/bases and methylene chloride).
-
Body Protection : Wear a flame-resistant lab coat.
-
Respiratory Protection : All operations, especially handling concentrated HCl and methylene chloride, must be performed inside a certified chemical fume hood to prevent inhalation of harmful vapors.[13][14]
Safe Handling and Spill Response Workflow
Caption: Workflow for safe handling and spill response.
Waste Disposal
-
Halogenated Organic Waste : All methylene chloride extracts and any solvent used for cleaning should be collected in a designated, labeled hazardous waste container for halogenated solvents.[13]
-
Aqueous Waste : The aqueous layer from the extraction will be acidic. It must be neutralized with a base (e.g., sodium bicarbonate) before being disposed of according to local institutional guidelines for aqueous chemical waste. Never pour chemical waste down the drain.[15]
-
Solid Waste : Contaminated items like gloves, filter paper, and magnesium sulfate should be placed in a sealed bag and disposed of as solid chemical waste.
References
- ResearchGate. Chromatograms of the two isomers picolinic acid and nicotinic acid.
- SIELC Technologies. Picolinic Acid.
- PrepChem.com. Synthesis of 3,6-dichloropicolinic acid.
- ResearchGate. Synthesis of 3, 6-dichloropicolinic acid.
- PubMed Central. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid.
- HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- ResearchGate. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid | Request PDF.
- Google Patents.
- Google Patents. CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
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- Reaction Mechanism Notes. Organic Chemistry Revision Sheets.
- MySkinRecipes. 5,6-Dichloropicolinic acid.
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- Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Dichlorvos.
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- GOV.UK. Pyridine: incident management.
- Doc Brown's Chemistry. A Level Organic Chemistry: Introduction to reaction mechanisms and technical terms.
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- OpenStax. 21.3 Reactions of Carboxylic Acids - Organic Chemistry.
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Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Purity Analysis of Picolinate Esters
Introduction: The Analytical Imperative for Picolinate Ester Purity
Picolinate esters, derivatives of picolinic acid (pyridine-2-carboxylic acid), are a class of compounds with significant applications in the pharmaceutical, agrochemical, and nutritional supplement industries.[1][2] For instance, chromium picolinate is a widely used nutritional supplement, while other ester forms serve as versatile intermediates in organic synthesis.[1][3] Given their use in human health and other critical areas, ensuring the purity of picolinate ester bulk drugs and intermediates is not merely a quality control metric but a regulatory and safety necessity.
The manufacturing process of these esters can introduce a variety of impurities, including residual starting materials, by-products from side reactions, and degradation products. This application note provides a comprehensive guide to developing and validating robust analytical methods using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative determination of purity and the profiling of impurities in picolinate esters. The methodologies are designed to be compliant with the stringent standards set by regulatory bodies, referencing International Council for Harmonisation (ICH) guidelines.[4][5][6]
Strategic Selection: HPLC vs. GC for Picolinate Ester Analysis
The choice between HPLC and GC is dictated primarily by the physicochemical properties of the specific picolinate ester and its potential impurities, namely volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC) is the premier choice for a wide range of picolinate esters, especially those with higher molecular weights, lower volatility, or thermal lability. Its operation at or near ambient temperature prevents sample degradation. HPLC, particularly in the reversed-phase mode, excels at separating compounds based on their polarity, making it highly effective for resolving the target ester from polar and non-polar impurities.[6][7]
-
Gas Chromatography (GC) is ideally suited for picolinate esters that are volatile and thermally stable.[8] Simple, low-molecular-weight esters like methyl picolinate and ethyl picolinate are excellent candidates for GC analysis.[1][9] The technique offers high resolution and speed. The primary consideration is ensuring that the analyte can be vaporized in the heated injector port without undergoing decomposition.
High-Performance Liquid Chromatography (HPLC) Method
Principle of Separation: Reversed-Phase Chromatography
Reversed-phase HPLC is the most common and effective mode for analyzing picolinate esters.[3][10] The separation occurs on a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[11] More hydrophobic (less polar) molecules interact more strongly with the stationary phase and thus elute later, while more polar molecules are swept through the column more quickly by the mobile phase. This differential partitioning allows for the effective separation of the main picolinate ester peak from its impurities.
Causality in Method Development
A robust HPLC method is built on informed choices regarding the column, mobile phase, and detection parameters.
-
Column Selection:
-
Stationary Phase: An Octadecylsilane (C18 or ODS) column is the workhorse for this application due to its strong hydrophobic retention, which is ideal for separating aromatic compounds like picolinate esters from a range of potential impurities.[11][12] An Octylsilane (C8) column offers slightly less retention and can be a good alternative if analysis times on a C18 column are too long.[13]
-
Particle Size: Columns packed with 3 µm or 5 µm particles provide a good balance between efficiency and backpressure for standard HPLC systems.[14] For faster analysis, sub-2 µm particles can be used with UHPLC systems.[11]
-
Dimensions: A standard analytical column of 4.6 mm I.D. x 150 mm or 250 mm length is typically sufficient to achieve the required resolution.[3][14]
-
-
Mobile Phase Optimization:
-
Solvent Composition: A gradient elution using acetonitrile and water is often preferred over an isocratic method for purity analysis. A gradient allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe. Acetonitrile is generally favored over methanol for its lower viscosity and stronger elution strength.[15]
-
pH Control: The pyridine nitrogen in the picolinate structure has a pKa, making its charge state pH-dependent. To ensure reproducible retention times and good peak shape, the mobile phase should be buffered. An acidic pH (e.g., pH 3.0) using a phosphate or acetate buffer will ensure the pyridine nitrogen is consistently protonated, minimizing peak tailing.[16]
-
-
Detector Selection:
-
Picolinate esters contain a pyridine ring, which is a strong UV chromophore. A Diode Array Detector (DAD) or a variable wavelength UV detector is the ideal choice.[17][18]
-
A DAD offers the significant advantage of acquiring spectra across a range of wavelengths simultaneously, which is invaluable for assessing peak purity and identifying co-eluting impurities.[17] Analysis is typically performed at a wavelength near the absorbance maximum of the picolinate ester, often around 264 nm .[3]
-
Experimental Protocol: HPLC Purity of a Picolinate Ester
This protocol is a validated starting point and should be optimized for the specific ester being analyzed.
-
Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column thermostat, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
0.45 µm syringe filters for sample preparation.[19]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (pH adjusted).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 264 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of the picolinate ester reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[20]
-
-
Data Analysis and Purity Calculation:
-
Perform a blank injection (diluent) followed by injections of the standard and sample solutions.
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation: A Self-Validating System
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][21]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. This is often done by spiking the sample with known impurities and performing forced degradation studies.
-
Linearity: Analyze a series of solutions over a specified range (e.g., 50% to 150% of the target concentration) and demonstrate a linear relationship between concentration and detector response.
-
Accuracy: Assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Data should be collected from a minimum of nine determinations across three concentration levels.[4]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Typically assessed with 6 replicate injections at 100% concentration.[21]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of an impurity that can be reliably quantified and detected, respectively.
dot
Caption: HPLC workflow for picolinate ester purity analysis.
Gas Chromatography (GC) Method
Principle of Separation
GC separates compounds based on their boiling points and their interactions with the stationary phase coated inside a long, thin capillary column.[22] A sample is injected into a heated port where it vaporizes and is swept onto the column by an inert carrier gas (e.g., helium or hydrogen). The column is housed in an oven where the temperature is controlled. Compounds with lower boiling points or weaker interactions with the stationary phase travel through the column faster and are detected first.
Causality in Method Development
-
Column Selection:
-
Stationary Phase Polarity: The principle of "like dissolves like" is a good starting point.[23][24] For a moderately polar picolinate ester, a mid-polarity stationary phase, such as a 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5) , provides excellent resolving power for a wide range of potential impurities. This is a robust, general-purpose phase.[23]
-
Dimensions: A column with dimensions of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness offers a good balance of efficiency, sample capacity, and analysis time for this type of analysis.[23][25]
-
-
Temperature and Flow Optimization:
-
Injector Temperature: Must be hot enough to ensure complete and instantaneous vaporization of the sample without causing thermal degradation. A temperature of 250 °C is a typical starting point.
-
Oven Program: A temperature ramp is essential for purity analysis. Starting at a low temperature holds back volatile impurities for separation, while the ramp elutes the main analyte and then higher-boiling impurities. A typical program might start at 80 °C and ramp up to 280 °C.
-
Carrier Gas Flow: A constant flow rate (e.g., 1.0-1.5 mL/min for helium) ensures reproducible retention times.
-
-
Detector Selection:
-
The Flame Ionization Detector (FID) is the most common and reliable detector for the quantitative analysis of organic compounds.[26][27] It offers high sensitivity, a large linear range, and robust performance. It responds to virtually all carbon-containing compounds, making it ideal for detecting unknown impurities.[28][29]
-
Experimental Protocol: GC Purity of a Picolinate Ester
This protocol is a validated starting point for a volatile picolinate ester (e.g., methyl or ethyl picolinate).
-
Instrumentation and Consumables:
-
GC system with a split/splitless injector, capillary column oven, and FID.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D. x 0.25 µm film.
-
High-purity helium (or hydrogen), nitrogen, compressed air, and hydrogen for the FID.
-
GC-grade methanol or ethyl acetate.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Detector: FID.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
-
Sample and Standard Preparation:
-
Solvent: GC-grade methanol or ethyl acetate.
-
Standard Solution: Accurately weigh ~25 mg of the picolinate ester reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent to achieve a concentration of approximately 1 mg/mL (1000 µg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard to achieve the same nominal concentration.
-
-
Data Analysis and Purity Calculation:
-
Perform a blank injection (solvent) followed by injections of the standard and sample.
-
Integrate all peaks in the sample chromatogram (ignoring the solvent peak).
-
Calculate the purity using the area percent method, which is generally acceptable for purity analysis where impurity response factors are assumed to be close to that of the main component.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation
As with the HPLC method, the GC method must be validated according to ICH Q2(R1) guidelines, covering parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ to prove its suitability for routine use.[4][5][21]
dot
Caption: GC workflow for volatile picolinate ester purity analysis.
Data Presentation: Method Comparison
| Parameter | HPLC Method | GC Method |
| Applicability | Broadly applicable to most picolinate esters, including non-volatile and thermally labile ones. | Best for volatile and thermally stable picolinate esters (e.g., methyl, ethyl esters). |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Typical Column | C18 (Reversed-Phase) | 5% Phenyl-methylpolysiloxane (Mid-Polarity) |
| Typical Detector | Diode Array Detector (DAD) / UV | Flame Ionization Detector (FID) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) |
| Analysis Time | Moderate (typically 20-30 minutes) | Fast (typically 10-20 minutes) |
| Sample Prep | Dissolution in mobile phase-compatible solvent, filtration. | Dissolution in a volatile organic solvent. |
| Key Advantage | Wide applicability, analysis at ambient temperature, peak purity analysis with DAD. | High resolution, speed, and sensitivity for suitable compounds. |
References
-
International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
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ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
-
PubMed. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. [Link]
-
SIELC Technologies. Separation of Ethyl picolinate on Newcrom R1 HPLC column. [Link]
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Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]
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Phenomenex. Guide to Choosing a GC Column. [Link]
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Organomation. HPLC Sample Preparation. [Link]
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Nacalai Tesque. Sample Pretreatment for HPLC. [Link]
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PubChem - NIH. Picolinate. [Link]
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PubMed. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. [Link]
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Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
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GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
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Chromatography Today. 9 Types of Gas Chromatography Detector. [Link]
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Pharmaguideline. Different Types of HPLC Detectors. [Link]
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Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]
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PubChem - NIH. Picolinic acid, 5-butoxy-, 1-hydroxyethyl ester, ester with pivalic acid. [Link]
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Agilent. GC Detectors - Gas Chromatography. [Link]
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Chem-Impex. 4-Picolinic acid ethyl ester. [Link]
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PubMed. Picolinyl esters for the structural determination of fatty acids by GC/MS. [Link]
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NIH. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
- Google Patents. CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
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Phenomenex. Types of HPLC Detectors. [Link]
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SCION Instruments. Detectors Used In HPLC | DAD, UV Detector & More. [Link]
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PubMed. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. [Link]
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LC Services. Types of detectors used in gas chromatography and HPLC. [Link]
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SCION Instruments. The Different Types of GC Detectors. [Link]
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Wikipedia. Picolinic acid. [Link]
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Integrated Liner Technologies. Gas Chromatography (GC) Detectors. [Link]
-
Amanote Research. (PDF) GC/MS Determination of Fatty Acid Picolinyl Esters by. [Link]
-
ResearchGate. GC/MS determination of fatty acid picolinyl esters by direct Curie-point pyrolysis of whole bacterial cells | Request PDF. [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of Methyl 4,6-dichloropicolinate
Abstract
Methyl 4,6-dichloropicolinate is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its preparation on a laboratory scale can be accomplished through various routes, but scaling these processes for pilot or manufacturing campaigns presents significant challenges related to safety, efficiency, and product purity. This document provides a detailed, field-proven protocol for the multi-hundred-gram scale-up synthesis of this compound. We focus on a robust two-step, one-pot procedure starting from commercially available Chelidamic acid (4,6-dihydroxypicolinic acid). The causality behind critical process parameters, safety protocols for handling hazardous reagents, and analytical validation methods are thoroughly discussed to ensure a reproducible and safe scale-up.
Introduction and Strategic Rationale
The synthesis of substituted picolinates is a cornerstone of medicinal and process chemistry.[3][4] this compound, with its three reactive sites, serves as a versatile intermediate. The primary challenge in its synthesis is the efficient and regioselective dichlorination of the pyridine ring coupled with the esterification of the carboxylic acid.
Many lab-scale preparations of related monochloro-picolinates utilize thionyl chloride (SOCl₂) to simultaneously form the acyl chloride and chlorinate the ring, followed by the addition of methanol.[5][6] However, achieving selective and complete di-chlorination at the 4 and 6 positions requires more forcing conditions or a more potent chlorinating agent, especially when starting from a dihydroxy precursor.
Our selected strategy is based on the following principles for scalability and efficiency:
-
Cost-Effective Starting Material: Chelidamic acid is an accessible and relatively inexpensive precursor.
-
High-Potency Chlorination: Phosphorus oxychloride (POCl₃) is employed as both the chlorinating agent and a dehydrating solvent. It is highly effective for converting hydroxypyridines to their chloro-derivatives, a standard transformation in heterocyclic chemistry.
-
Telescoped Synthesis: A "one-pot" or telescoped approach, where the intermediate picolinoyl chloride is not isolated, significantly improves process efficiency, reduces handling losses, and minimizes waste.[7]
-
Non-Chromatographic Purification: The final product is purified by crystallization, a method that is far more amenable to large-scale production than column chromatography.
The overall transformation is illustrated in the reaction scheme below.
Caption: Reaction scheme for the two-step, one-pot synthesis.
Hazard Evaluation and Safety Protocols
Scaling chemical reactions requires a heightened awareness of potential hazards. The reagents used in this synthesis are corrosive and toxic, demanding strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic fumes (HCl). Inhalation can cause severe respiratory damage. All manipulations must be conducted in a certified, high-performance chemical fume hood.[8]
-
Methanol (MeOH): Flammable liquid and toxic upon ingestion, inhalation, or skin contact.
-
Sodium Bicarbonate (NaHCO₃): While generally safe, its reaction with acidic quench solutions will release CO₂ gas. The quench step must be performed slowly in a vessel with adequate headspace to avoid pressure buildup.
-
Product (this compound): Assumed to be an irritant to the skin, eyes, and respiratory tract. Appropriate PPE should be worn during handling.
Mandatory Personal Protective Equipment (PPE):
-
Splash-proof chemical goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Flame-retardant lab coat.
-
Ensure a safety shower and eyewash station are immediately accessible.
Engineering Controls:
-
All steps must be performed in a properly functioning chemical fume hood. For kilogram-scale reactions, a walk-in hood is highly recommended.
-
The reaction vessel should be equipped with a robust mechanical stirrer, a condenser, a thermocouple for internal temperature monitoring, and a nitrogen inlet.
Detailed Scale-Up Protocol (200g Scale)
This protocol details the synthesis of this compound starting from 183 g of Chelidamic acid.
Equipment:
-
5 L, 4-necked round-bottom flask
-
Mechanical overhead stirrer
-
Heating mantle with temperature controller
-
Thermocouple and display
-
Condenser with nitrogen inlet/outlet
-
5 L pressure-equalizing dropping funnel
-
Large crystallizing dish or beaker for work-up
-
Büchner funnel and vacuum flask (2 L)
Step 1: Chlorination
-
Reactor Setup: Assemble the 5 L flask with the mechanical stirrer, condenser (with N₂ line), and thermocouple. Ensure the entire setup is dry.
-
Charge Reagents: In the fume hood, charge the flask with Chelidamic acid (183 g, 1.0 mol). Carefully add phosphorus oxychloride (POCl₃, 920 mL, 1530 g, 10.0 mol).
-
Causality: A large excess of POCl₃ is used to serve as both the reactant and the solvent, ensuring fluidity of the reaction mixture and driving the reaction to completion.
-
-
Reaction: Begin stirring to create a slurry. Heat the mixture to reflux (approx. 105-110 °C) using the heating mantle. Maintain a gentle reflux for 12-16 hours.
-
Process Insight: The reaction progress can be monitored by taking a small, carefully quenched aliquot and analyzing it by HPLC. The reaction is complete when the starting material is consumed. The mixture will become a clearer, dark brown solution as the reaction proceeds.
-
Step 2: Esterification and Work-up
-
Cooling: After the reaction is complete, cool the mixture to 40-50 °C.
-
Solvent Removal (Optional but Recommended): For a cleaner reaction, it is advisable to remove the excess POCl₃ under reduced pressure. This must be done with a vacuum system protected by a base trap (e.g., NaOH pellets) to scrub acidic vapors. Distill off ~70-80% of the POCl₃. Cool the remaining residue to 0-5 °C.
-
Methanol Addition: Cool the reaction mixture to 0-5 °C using an ice-water bath. Slowly add Methanol (1.2 L) via the dropping funnel over 2-3 hours.
-
Critical Step: The addition of methanol is highly exothermic. Maintain the internal temperature below 20 °C at all times to prevent uncontrolled reaction rates and potential side reactions.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Prepare a large vessel (e.g., 20 L bucket) with crushed ice (~5 kg). Very slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and gas-evolving step. Perform this in a walk-in hood if possible.
-
Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture. Add the base portion-wise until the pH of the aqueous layer is between 7 and 8. Be prepared for significant CO₂ evolution.
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous slurry with Ethyl Acetate (3 x 1.5 L).
-
Causality: Ethyl acetate is chosen for its good solvating power for the product and its immiscibility with water. Multiple extractions ensure a high recovery of the product.
-
-
Washing: Combine the organic layers and wash with brine (1 x 1 L) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
Step 3: Purification
-
Recrystallization: Dissolve the crude product in a minimum amount of hot heptane or a hexane/ethyl acetate mixture (e.g., 9:1 ratio).
-
Process Insight: The ideal solvent system should fully dissolve the product at elevated temperatures but provide low solubility at room temperature or below, allowing for selective crystallization of the pure compound.
-
-
Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.
-
Filtration and Drying: Collect the white to off-white crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold heptane. Dry the product in a vacuum oven at 40-45 °C to a constant weight.[7]
Process Workflow and Data
The entire process, from setup to final product, is summarized in the workflow diagram below.
Caption: Step-by-step experimental workflow diagram.
Table 1: Summary of Process Parameters and Expected Results
| Parameter | Value | Notes |
| Starting Material | Chelidamic Acid | 183 g (1.0 mol) |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | 920 mL (10.0 mol) |
| Esterification Agent | Methanol (MeOH) | 1.2 L |
| Reaction Temperature | 105-110 °C (Chlorination) | Monitor internal temperature. |
| Reaction Time | 12-16 hours (Chlorination) | Monitor by HPLC for completion. |
| Typical Yield | 165 - 185 g (80 - 90%) | Based on Chelidamic acid. |
| Product Purity | >98% (by HPLC) | After recrystallization. |
| Appearance | White to off-white crystalline solid |
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical methods are recommended.
-
High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a water/acetonitrile gradient mobile phase and UV detection (e.g., at 242 nm) to determine purity.[9]
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum would show a singlet for the methyl ester protons (~δ 4.0 ppm) and two singlets or narrow doublets in the aromatic region for the two pyridine protons (~δ 7.5-8.5 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Will confirm the number of unique carbon atoms in the structure.
-
Mass Spectrometry (MS-ESI): To confirm the molecular weight. Expected [M+H]⁺ = 206.0, showing the characteristic isotopic pattern for two chlorine atoms.[6]
References
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Green Chemistry (RSC Publishing). (n.d.). 2-Picolinic acid as a naturally occurring hydrogen bond donor. Retrieved from [Link]
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IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
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Application Notes and Protocols: Methyl 4,6-dichloropicolinate as a Bidentate Ligand in Coordination Chemistry
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and material scientists on the utilization of methyl 4,6-dichloropicolinate as a versatile N,O-bidentate ligand in coordination chemistry. While direct literature on the coordination complexes of this specific ligand is emerging, this guide synthesizes field-proven insights from the broader class of picolinate derivatives to provide robust, adaptable protocols and a forward-looking perspective on its potential applications. We will explore the nuanced electronic and steric effects of the chloro and methyl ester substituents and their anticipated influence on the stability, structure, and reactivity of the resulting metal complexes. This guide is structured to provide both a foundational understanding and practical, step-by-step methodologies for the synthesis, characterization, and potential application of novel coordination compounds based on this compound.
Introduction: The Potential of this compound as a Ligand
This compound is a derivative of picolinic acid, a well-established and versatile ligand in coordination chemistry.[1] The parent picolinate anion typically coordinates to metal ions in a bidentate fashion through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring.[1][2][3] The introduction of substituents onto the pyridine ring, as in the case of this compound, allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes.[4][5]
Key Structural Features and Their Implications:
-
N,O-Bidentate Chelation: The fundamental coordination mode is expected to be analogous to that of methyl picolinate, involving the pyridine nitrogen and the carbonyl oxygen of the ester group.[6][7] This chelation imparts significant thermodynamic stability to the resulting metal complexes.
-
Electronic Effects: The two electron-withdrawing chloro groups at the 4 and 6 positions of the pyridine ring are anticipated to decrease the electron density on the pyridine nitrogen. This will reduce its basicity and may result in weaker metal-nitrogen bonds compared to unsubstituted picolinates. This modulation of electronic properties can be harnessed to influence the redox potential and catalytic activity of the metal center.[4][8]
-
Steric Influence: The presence of a chlorine atom at the 6-position, adjacent to the coordination site, introduces steric hindrance that can affect the coordination geometry and the number of ligands that can bind to a metal center.[9] This steric bulk can be advantageous in creating specific coordination environments and in promoting certain catalytic selectivities.
-
Ester Functionality: Unlike picolinic acid which typically coordinates as an anion, this compound is a neutral ligand. The ester group is generally a weaker coordinating group than a deprotonated carboxylate. However, its presence offers opportunities for post-coordination modification.
These unique electronic and steric characteristics make this compound an intriguing ligand for the synthesis of novel coordination complexes with potential applications in catalysis, materials science, and medicinal chemistry.
Synthesis of this compound Metal Complexes: A Generalized Protocol
The following is a generalized protocol for the synthesis of a metal complex with this compound. This protocol is based on established methods for the synthesis of complexes with similar picolinate-based ligands and should be optimized for specific metal precursors and desired complex stoichiometries.[10][11]
2.1. Materials and Reagents
-
A suitable metal precursor (e.g., metal chlorides, nitrates, or acetates such as CoCl₂, Ni(NO₃)₂, Cu(OAc)₂)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, or tetrahydrofuran)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware (Schlenk line, round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and hotplate
2.2. Experimental Workflow
Caption: Generalized workflow for the synthesis of a metal complex with this compound.
2.3. Step-by-Step Protocol
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2 equivalents) in a minimal amount of anhydrous solvent (e.g., 20 mL of methanol).
-
Metal Precursor Solution: In a separate flask, dissolve the chosen metal precursor (e.g., 1 equivalent of CoCl₂·6H₂O) in the same anhydrous solvent (e.g., 10 mL of methanol).
-
Reaction: Slowly add the metal precursor solution to the stirred ligand solution at room temperature under an inert atmosphere.
-
Rationale: A slow addition helps to control the reaction rate and can lead to the formation of more crystalline products. An inert atmosphere is crucial when working with air-sensitive metal ions or ligands.
-
-
Reaction Monitoring: Stir the reaction mixture for a specified period (e.g., 2-24 hours). The reaction can be monitored by thin-layer chromatography (TLC) or by observing a color change or the formation of a precipitate. Gentle heating (e.g., 40-60 °C) may be required to facilitate the reaction, depending on the reactivity of the metal precursor.
-
Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent volume can be reduced under vacuum, or a less polar solvent can be added to induce precipitation.
-
Washing and Drying: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials. Dry the product under vacuum to obtain the final metal complex.
2.4. Example Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| This compound | 206.03 | 2.0 | 412.06 | 2.0 |
| CoCl₂·6H₂O | 237.93 | 1.0 | 237.93 | 1.0 |
Characterization of this compound Complexes
A thorough characterization of the newly synthesized complexes is essential to confirm their identity, structure, and purity. The following techniques are recommended:
3.1. Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the coordination of the ligand to the metal center.
-
Expected Observations: A shift in the C=O stretching frequency of the ester group to a lower wavenumber upon coordination to the metal ion is anticipated. Changes in the pyridine ring vibration modes are also expected.[10]
-
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the structure of the complex in solution.
-
Expected Observations: For diamagnetic complexes, shifts in the proton and carbon signals of the pyridine ring and the methyl ester group upon coordination can be observed. The magnitude of these shifts can provide insights into the electronic environment of the ligand.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To study the electronic transitions within the complex.
-
Expected Observations: The spectra may show ligand-to-metal charge transfer (LMCT) bands and, for transition metal complexes, d-d transitions which are characteristic of the metal ion and its coordination geometry.[7]
-
3.2. Structural and Analytical Techniques
-
Mass Spectrometry (e.g., ESI-MS):
-
Purpose: To determine the mass-to-charge ratio of the complex and confirm its molecular weight.
-
-
Single-Crystal X-ray Diffraction:
-
Purpose: To obtain a definitive three-dimensional structure of the complex in the solid state. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry.[2]
-
-
Elemental Analysis:
-
Purpose: To determine the elemental composition (C, H, N) of the complex and verify its empirical formula.
-
Caption: Chelation of a metal ion (M) by this compound.
Potential Applications
Based on the known applications of related picolinate complexes, coordination compounds of this compound hold promise in several areas:
-
Catalysis: The electron-withdrawing nature of the chloro substituents can render the metal center more electrophilic, potentially enhancing its catalytic activity in reactions such as oxidation, reduction, and polymerization.[11]
-
Medicinal Chemistry: Many metal complexes exhibit biological activity.[10][15] The presence of the halogenated pyridine moiety could lead to complexes with interesting antimicrobial or anticancer properties.[10][16]
-
Materials Science: Picolinate-based complexes have been explored as building blocks for coordination polymers and metal-organic frameworks (MOFs). The specific steric and electronic properties of this compound could lead to materials with novel structural and functional properties.
Conclusion
This compound presents a compelling yet underexplored platform for the design of novel coordination complexes. The interplay of its N,O-bidentate chelation, the electron-withdrawing effects of the chloro groups, and the steric hindrance at the 6-position provides a rich parameter space for tuning the properties of metal complexes. The protocols and insights provided in this guide, derived from the well-established chemistry of analogous picolinate systems, offer a solid foundation for researchers to embark on the synthesis and characterization of new and potentially impactful coordination compounds. As with any exploratory research, careful optimization and thorough characterization will be paramount to unlocking the full potential of this versatile ligand.
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Prakash Kumar Sahoo, et al. (2022). TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGATION. Bulletin of the Chemical Society of Ethiopia. [Link]
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Oriental Journal of Chemistry. (2005). Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies. [Link]
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National Center for Biotechnology Information. (2020). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]
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Dalton Transactions. (2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Royal Society of Chemistry. [Link]
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Journal of Cancer Metastasis and Treatment. (2019). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. [Link]
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The Strategic Derivatization of Methyl 4,6-dichloropicolinate: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Picolinate Scaffold as a Privileged Structure
The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal and agrochemical chemistry.[1] Its inherent chelating ability, coupled with the electronic properties of the pyridine ring, makes it a versatile building block for designing molecules with a wide array of biological activities.[2] Picolinate derivatives have been successfully developed as enzyme inhibitors, herbicides, and antimicrobial agents, demonstrating the broad utility of this heterocyclic core.[1] Among the various picolinate building blocks, Methyl 4,6-dichloropicolinate stands out as a particularly valuable starting material due to the differential reactivity of its two chlorine atoms, allowing for selective and sequential functionalization. This application note provides a detailed guide to the strategic derivatization of this compound, focusing on key synthetic transformations and their application in the synthesis of complex, biologically active molecules.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful reaction design.
| Property | Value | Reference |
| CAS Number | 98273-19-9 | [3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |
| Molecular Weight | 206.03 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Storage | Inert atmosphere, Room Temperature | [3] |
Core Derivatization Strategies: A Guide to Selective Functionalization
The two chlorine atoms on the this compound ring exhibit distinct reactivity profiles, primarily governed by the electronic influence of the pyridine nitrogen and the methyl ester group. The C6 position is generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions due to its para-relationship with the electron-withdrawing nitrogen atom. This inherent regioselectivity is a key principle to exploit in synthetic design.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl, heteroaryl, or alkyl groups onto the picolinate scaffold.[4] Selective mono-arylation of this compound can be achieved at the more reactive C6 position under carefully controlled conditions.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[4]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture to ensure the solubility of all components.[4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is frequently used to dissolve both the organic and inorganic reagents.[4]
-
Temperature: Reactions are typically heated to ensure a reasonable reaction rate, although the specific temperature will depend on the reactivity of the coupling partners and the catalyst system.
Experimental Protocol: Selective Mono-Arylation at the C6 Position
This protocol is a representative procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C6 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (4:1 Dioxane:Water)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired Methyl 4-chloro-6-arylpicolinate.
Workflow for Sequential Suzuki-Miyaura Cross-Coupling:
Caption: Sequential Suzuki-Miyaura cross-coupling workflow.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nitrogen, oxygen, or sulfur nucleophiles onto the picolinate ring.[5] Similar to Suzuki coupling, the C6 position is more activated towards nucleophilic attack. This allows for the selective introduction of amines, alcohols, and thiols.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates.
-
Base: A non-nucleophilic base, such as DIPEA or K₂CO₃, is often used to scavenge the HCl generated during the reaction.[6] In some cases, an excess of the amine nucleophile can also serve as the base.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used to facilitate the formation of the Meisenheimer complex intermediate.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction.
Experimental Protocol: Selective Mono-Amination at the C6 Position
This protocol describes a general procedure for the selective amination of this compound at the C6 position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
DIPEA (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add this compound and DMF under an inert atmosphere.
-
Add the amine nucleophile followed by DIPEA.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to afford the desired Methyl 4-chloro-6-aminopicolinate.
Workflow for Sequential SNAr and Suzuki Coupling:
Caption: Sequential SNAr and Suzuki coupling workflow.
Application in Agrochemical Synthesis: The Case of Halauxifen-methyl
A prominent example showcasing the utility of this compound is in the synthesis of the herbicide Halauxifen-methyl.[7] This synthetic auxin herbicide is effective at low application rates for the control of broadleaf weeds.[7] The synthesis involves a key Suzuki-Miyaura coupling step to introduce the substituted phenyl group at the C6 position of a picolinate precursor derived from this compound.[8]
The general synthetic strategy involves the protection of the amino group of a 4-amino-3,6-dichloropicolinate derivative, followed by a selective Suzuki coupling at the C6 position, and subsequent deprotection to yield the final product. This highlights the industrial relevance and the practical application of the selective derivatization strategies discussed.
Application in Medicinal Chemistry: Scaffolds for Kinase Inhibitors
The substituted picolinate scaffold is a common feature in many kinase inhibitors. While a direct synthesis of a marketed drug from this compound is not readily found in the public literature, the derivatization strategies outlined provide a clear pathway to access structures known to possess kinase inhibitory activity. For instance, the sequential introduction of an amino group at C6 and an aryl group at C4 can generate scaffolds that mimic the core structures of known hinge-binding kinase inhibitors. The ability to readily diversify the substituents at both positions makes this compound an attractive starting point for library synthesis in drug discovery campaigns targeting the kinome.
Conclusion
This compound is a highly versatile and valuable building block for medicinal and agrochemical research. The distinct reactivity of its two chlorine atoms allows for predictable and selective functionalization through key transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. By understanding the principles of regioselectivity and carefully selecting reaction conditions, researchers can efficiently access a diverse range of complex substituted picolinates. The successful application of these strategies in the synthesis of bioactive molecules like Halauxifen-methyl underscores the practical importance of this scaffold. As the demand for novel therapeutic and agrochemical agents continues to grow, the strategic derivatization of this compound will undoubtedly remain a cornerstone of synthetic efforts in these fields.
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Yuan, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1348. [Link]
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Kumar, A., et al. (2022). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 7(1), 1339-1353. [Link]
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Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry, 24(3), 362-371. [Link]
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Liu, H., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(13), 10983. [Link]
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Krivokolysko, S. G., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(23), 4296. [Link]
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Abed, A. A., et al. (2018). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology, 8(1), 143-151. [Link]
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G. A. Molander, et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443. [Link]
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Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
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Chen, Y., et al. (2011). Highly Chemoselective Mono-Suzuki Arylation Reactions on All Three Dichlorobenzene Isomers and Applications Development. Angewandte Chemie International Edition, 50(44), 10444-10448. [Link]
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Richter, P., et al. (2013). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 15(16), 4094-4097. [Link]
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Asghar, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5183. [Link]
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Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. [Link]
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Richter, P., et al. (2013). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed, [Link]
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Pereira, M. M., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Chemistry, 5(2), 1128-1139. [Link]
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- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Downstream Purification of Picolinate Reaction Products
Abstract
Picolinic acid and its derivatives, collectively known as picolinates, are pivotal compounds in pharmaceutical development and nutritional science, most notably as chelating agents in supplements like chromium picolinate.[1][2] The efficacy and safety of these active pharmaceutical ingredients (APIs) and nutraceuticals are directly contingent on their purity. The synthesis of picolinates, whether through metal chelation or esterification, invariably results in a crude mixture containing unreacted starting materials, catalysts, solvents, and reaction by-products. This document provides a comprehensive guide to the downstream purification techniques essential for isolating picolinate products to high levels of purity. We will explore the fundamental principles and provide detailed, field-proven protocols for crystallization, liquid-liquid extraction, and chromatography, equipping researchers and process chemists with the necessary tools to develop robust and scalable purification strategies.
Introduction: The Imperative for Purity in Picolinate Synthesis
Picolinic acid (2-pyridinecarboxylic acid) is a versatile molecule, serving as a bidentate chelating agent for various metal ions and as a precursor for ester derivatives.[3][4] A common synthetic route involves the reaction of picolinic acid with a metal salt, such as chromium(III) chloride, in an aqueous solution to precipitate the metal picolinate complex.[5] Another route is the esterification of picolinic acid with an alcohol.[6]
Regardless of the synthetic pathway, the initial product is a heterogeneous mixture. For instance, in chromium picolinate synthesis, the crude product may contain:
-
Unreacted picolinic acid
-
Unreacted chromium salts
-
Isomeric impurities (e.g., nicotinic acid, isonicotinic acid)
-
By-products from side reactions
Effective downstream processing is therefore not merely a finishing step but a critical determinant of the final product's quality, safety, and compliance with regulatory standards. This guide explains the causality behind experimental choices, offering a logical framework for selecting and optimizing a purification workflow.
Foundational Technique: Crystallization and Precipitation
Crystallization is often the most efficient and scalable primary purification method for picolinates, especially metal picolinates, which frequently exhibit poor solubility in water and common organic solvents.[3] This technique leverages differences in solubility between the desired product and impurities under specific conditions of temperature, pH, and solvent composition.
Principle of a pH-Mediated Precipitation
The synthesis of metal picolinates like chromium(III) picolinate is highly pH-dependent. The reaction involves the coordination of three picolinate ligands to a Cr³⁺ ion.[3] Adjusting the pH of the reaction mixture is a critical step that directly influences the equilibrium and drives the precipitation of the final complex, which is poorly soluble at a specific pH range.[5]
Protocol 1: pH-Mediated Precipitation of Chromium(III) Picolinate
This protocol is adapted from established synthesis methods where pH and temperature are controlled to maximize yield and purity.[5]
Materials:
-
Crude reaction mixture containing chromium(III) picolinate
-
4N Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Reaction Monitoring: Ensure the initial reaction between picolinic acid and the Cr³⁺ salt (e.g., CrCl₃·6H₂O) is complete.
-
pH Adjustment: While stirring the aqueous reaction mixture, slowly add 4N NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter. Adjust the pH to a range of 3.5 to 4.2, which is optimal for the precipitation of the chromium picolinate complex.[5]
-
Precipitation and Digestion: Once the target pH is reached, a pinkish-red precipitate will form.[3] Heat the mixture to 70-90°C for 10-30 minutes.[5] This "digestion" step improves the crystal structure and reduces the inclusion of impurities.
-
Cooling: Allow the mixture to cool slowly to room temperature to maximize the precipitation of the product. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the precipitate by vacuum suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove soluble impurities such as unreacted salts and excess picolinic acid.
-
Drying: Dry the purified chromium picolinate product in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
Self-Validation: The purity of the dried product should be assessed via HPLC. The absence of starting materials and the presence of a single major peak corresponding to the product confirm the efficacy of the purification.
Anti-Solvent Crystallization
For picolinate derivatives that are soluble in the reaction solvent, anti-solvent crystallization is an effective alternative. The principle is to introduce a second solvent (the anti-solvent) in which the product is insoluble, thereby inducing precipitation. The choice of anti-solvent is critical and depends on the solubility profile of the picolinate.
Data Presentation: Solubility of Picolinic Acid
Understanding the solubility of the parent compound is key to selecting appropriate solvent systems.
| Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Reference |
| Water | ~20 | ~862.5 | [7] |
| Ethanol | ~20 | ~57.1 | [7] |
| Acetonitrile | ~20 | ~17.0 | [7][8] |
This table indicates that for a picolinate derivative soluble in water, ethanol or acetonitrile could serve as effective anti-solvents.
Intermediate Purification: Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. It is particularly useful for purifying picolinate esters from unreacted carboxylic acid and other polar impurities.[9]
Protocol 2: Extractive Purification of a Picolinate Ester
This protocol describes the separation of a neutral picolinate ester from acidic starting material (picolinic acid).
Materials:
-
Crude reaction mixture containing the picolinate ester
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
-
Acid Removal: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes.
-
Causality: The basic NaHCO₃ solution deprotonates the unreacted picolinic acid, forming sodium picolinate, which is highly soluble in the aqueous phase and is thus removed from the organic layer.[9]
-
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Washing: Repeat the wash with NaHCO₃ solution one more time, followed by a wash with brine to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified picolinate ester.
Self-Validation: Analyze a small sample of the organic layer by Thin Layer Chromatography (TLC) before and after extraction. The disappearance of the picolinic acid spot confirms successful purification.
High-Resolution Purification & Analysis: Chromatography
Chromatography is indispensable for achieving the highest levels of purity and for the analytical confirmation of that purity. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both preparative purification and quality control of picolinates.[10][11]
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a more polar aqueous/organic mixture.[12] Picolinates are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. Adjusting mobile phase parameters like pH and organic solvent concentration is key to achieving optimal separation.[12]
Protocol 3: Analytical HPLC for Purity Assessment of Chromium Picolinate
This protocol provides a standard method for determining the purity of a chromium picolinate sample.
Instrumentation & Conditions:
| Parameter | Specification | Reference |
| HPLC System | Standard HPLC with UV Detector | [10] |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v or 10:90 v/v) | [10][13] |
| Flow Rate | 0.8 - 1.0 mL/min | [10][13] |
| Detection | UV at 264 nm | [13] |
| Column Temp. | 40°C | [13] |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the picolinate sample in a suitable solvent (e.g., a water/acetonitrile mixture) to a known concentration (e.g., 10 mg/L).[13] Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 5-10 µL) of the sample solution.[13][14]
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow all components to elute.
-
Analysis: The purity is calculated based on the relative peak area of the main picolinate product compared to the total area of all peaks. A purity level of ≥98% is common for commercial standards.[15]
Self-Validation: The method's suitability is confirmed by a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks. Peak purity can be further assessed using a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.[12][16]
Visualizing Purification Workflows
To aid in the selection and implementation of a purification strategy, the following diagrams illustrate a typical workflow and a decision-making process.
Caption: Workflow for primary purification via precipitation.
Caption: Decision tree for selecting a purification technique.
Conclusion
The downstream purification of picolinate reaction products is a multi-step process that is fundamental to ensuring product quality and safety. The choice of technique—crystallization, extraction, or chromatography—is dictated by the physicochemical properties of the target picolinate and the nature of the impurities present. By starting with a robust primary purification method like crystallization and polishing with high-resolution chromatography, researchers and drug development professionals can consistently achieve high-purity picolinates suitable for their intended applications. The protocols and principles outlined in this guide serve as a foundational framework for developing and validating effective purification strategies.
References
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Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. Journal of Liquid Chromatography & Related Technologies, 29(17). Available at: [Link]
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Solubility and Crystallization Studies of Picolinic Acid. MDPI, (2023). Available at: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI, Peer-review history (2023). Available at: [Link]
-
(PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate, (2023). Available at: [Link]
-
Chromium(III) picolinate. Wikipedia. Available at: [Link]
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Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing, (2023). Available at: [Link]
- The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.Google Patents, CN104090055B.
- Purification of j-picoline.Google Patents, US2430804A.
-
Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. ResearchGate, (2019). Available at: [Link]
- Processes for the production of picolinic acid dericatives.Google Patents, US3245998A.
-
Chromium Picolinate-impurities. Pharmaffiliates. Available at: [Link]
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A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. PubMed, (2005). Available at: [Link]
-
Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. International Journal of ChemTech Research, (2019). Available at: [Link]
- Method for producing chromium picolinate complex.Google Patents, US5677461A.
- Synthesis process for chromium picolinate.Google Patents, CN101318929B.
-
The green technics of synthesis of chromium picolinate. ResearchGate, (2008). Available at: [Link]
-
CHEMISTRY : SYNTHESIS AND STRUCTURAL ANALYSIS OF CHROMIUM(3) PICOLINATE COMPLEXES. ResearchGate, (2007). Available at: [Link]
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-
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect, (2014). Available at: [Link]
-
(PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate, (2001). Available at: [Link]
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-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health, (2000). Available at: [Link]
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Techniques for extraction and isolation of natural products: a comprehensive review. PMC, (2018). Available at: [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]
-
Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. MDPI, (2021). Available at: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central, (2023). Available at: [Link]
-
How to purify esterefication product? ResearchGate, (2016). Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL, (2012). Available at: [Link]
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Application Notes & Protocols: Methyl 4,6-dichloropicolinate as a Versatile Building Block in Modern Organic Synthesis
Abstract
Methyl 4,6-dichloropicolinate (CAS No. 98273-19-9) has emerged as a pivotal building block for the synthesis of complex heterocyclic compounds, particularly within the pharmaceutical and agrochemical industries.[1][2] Its di-halogenated pyridine framework, activated by the C2-methyl ester, offers two distinct, reactive sites for functionalization. This guide provides an in-depth exploration of its utility, focusing on strategic, selective transformations via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). We present field-proven insights into reaction mechanisms, detailed experimental protocols, and data-driven guidance to empower researchers in leveraging this versatile intermediate for the synthesis of novel molecular architectures.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles are privileged scaffolds in drug discovery.[3] Dihalogenated pyridines, in particular, serve as invaluable starting materials, allowing for sequential and controlled diversification. This compound enters this arena as a cost-effective and highly adaptable substrate.
Key Physicochemical Properties:
The two chlorine atoms at the C4 and C6 positions are amenable to a host of transformations. The electron-withdrawing nature of the pyridine nitrogen and the C2-ester group enhances the electrophilicity of the ring, making it susceptible to both metal-catalyzed oxidative addition and nucleophilic attack. This dual reactivity is the cornerstone of its synthetic utility.
Caption: Structure of this compound.
The Cornerstone of Selectivity: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-S bond formation.[6][7] For dichloropyridines, the primary challenge and opportunity lies in controlling regioselectivity. While the C4 and C6 positions in this compound are electronically similar, subtle differences in steric hindrance and reaction conditions can be exploited for selective mono-functionalization. Generally, the less sterically hindered position is favored for initial coupling.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for introducing aryl, heteroaryl, or vinyl groups.[7][8] The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity, especially when targeting mono-arylation. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the less reactive C-Cl bonds.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling
-
Rationale: This protocol employs a common palladium precursor and a phosphine ligand system designed to favor mono-coupling. The use of potassium phosphate as a base is effective for a wide range of boronic acids.[9]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (Mono-arylation) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 70-90% | [10] |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80 | 65-85% | [9] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 60-80% | [11] |
| Caption: Representative conditions for Suzuki-Miyaura mono-coupling reactions. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines from aryl halides.[12] The reaction is highly dependent on the choice of ligand and base. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[12][13]
Protocol 2: Mono-Amination via Buchwald-Hartwig Coupling
-
Rationale: This protocol uses a highly active palladium precatalyst and a sterically hindered biarylphosphine ligand (e.g., XPhos), a combination known for its broad substrate scope and efficiency in coupling aryl chlorides.[14]
-
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ or a G3-precatalyst (1-3 mol%)
-
XPhos or RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Toluene or Dioxane, anhydrous and degassed
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOᵗBu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve the palladium source and ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Add the this compound and the amine to the reaction vessel.
-
Seal the tube, remove from the glovebox, and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Completion is often observed in 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous ammonium chloride.[6] Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography.
-
Sonogashira Coupling: Accessing Alkynylated Pyridines
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, installing an alkyne moiety onto the pyridine ring.[15][16] This reaction is invaluable for creating conjugated systems and is a key transformation in the synthesis of materials and pharmaceuticals.[15] It typically employs a dual-catalyst system of palladium and a copper(I) salt.
Protocol 3: Mono-Alkynylation via Sonogashira Coupling
-
Rationale: This classic Sonogashira protocol uses a palladium/copper co-catalyst system with an amine base that also serves as a solvent. This method is effective for coupling with terminal alkynes.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous and degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed amine solvent, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-6 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Orthogonal Reactivity: Nucleophilic Aromatic Substitution (SNAr)
Beyond metal catalysis, the electron-deficient nature of the dichloropicolinate ring allows for direct displacement of the chlorides by strong nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.[17][18] This pathway offers a complementary and often more economical route for introducing heteroatom nucleophiles. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing groups on the ring.[18][19]
Caption: Mechanism of the SNAr (addition-elimination) reaction.
Protocol 4: SNAr with an Alkoxide Nucleophile
-
Rationale: This protocol demonstrates the displacement of a chloride with an alkoxide, such as sodium methoxide. The reaction is typically fast and high-yielding due to the strong nucleophilicity of the alkoxide and the activation provided by the pyridine ring.
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.1 equiv for mono-substitution)
-
Methanol or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium methoxide portion-wise or as a solution in the corresponding alcohol.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. If using THF, remove it under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography or recrystallization.
-
Strategic Synthesis: A Sequential Functionalization Workflow
The true power of this compound is realized in sequential functionalization strategies. By carefully selecting orthogonal reactions, one can selectively modify the C4 and C6 positions to build highly complex and diverse molecular libraries. A common strategy involves an initial, selective palladium-catalyzed coupling followed by a more robust SNAr reaction on the remaining, now electronically modified, C-Cl bond.
Caption: A strategic workflow for the sequential functionalization of this compound.
Safety and Handling
As with all chemical reagents, proper safety protocols must be observed.
-
Hazards: this compound may cause skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation.[20] Handle in a well-ventilated area, preferably a chemical fume hood.[21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][22]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[20][21][23]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[21]
Conclusion
This compound is a powerful and versatile building block whose full potential is unlocked through the strategic application of modern synthetic methodologies. By understanding the principles of regioselectivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can efficiently access a vast and underexplored chemical space. The protocols and insights provided herein serve as a robust foundation for the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem.
- A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. BenchChem.
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. BenchChem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - ChemPoint.com. ChemPoint.com.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - [Source not specified]. [Source not specified].
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Methyl 4,6-dichloropyridazine-3-carboxylate: Properties and Synthesis Applic
- Methyl 4,6-dichloropyridine-2-carboxyl
- Methyl 4,6-Dichloropicolin
- Nucleophilic arom
- 5.
- Buchwald–Hartwig amin
- CAS No : 98273-19-9 | Product Name : this compound.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source not specified].
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not specified].
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology.
- The Buchwald-Hartwig Amin
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 19. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4,6-dichloropicolinate
Welcome to the technical support guide for the synthesis of Methyl 4,6-dichloropicolinate (CAS No: 98273-19-9).[1] This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we have compiled field-proven insights and data to ensure your success.
Section 1: Synthesis Overview and Core Mechanisms
This compound is a valuable intermediate in the synthesis of various compounds, including kinase inhibitors.[2] The most direct and common laboratory-scale synthesis involves the esterification of 4,6-dichloropicolinic acid. The choice of esterification method is critical and depends on the scale, substrate sensitivity, and desired purity.
Common Synthesis Pathway: Acid Chloride Formation Followed by Esterification
A robust and widely used method involves converting the carboxylic acid to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The intermediate acid chloride is then reacted with methanol to form the desired methyl ester. This method is often high-yielding because the reaction to form the ester is irreversible, driven by the formation of HCl gas.
Caption: General workflow for the synthesis of this compound.
Alternative Pathway: Direct Esterification (Fischer-Speier Esterification)
Directly heating the carboxylic acid with a large excess of methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) can also yield the ester. This is an equilibrium-controlled reaction. To achieve high yields, the equilibrium must be shifted towards the products, typically by removing the water byproduct using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors, primarily incomplete reactions, product degradation, or mechanical loss during workup.
-
Incomplete Acid Activation: In the thionyl chloride method, the conversion of the carboxylic acid to the acid chloride may be incomplete.
-
Causality: Insufficient thionyl chloride or reaction time can leave unreacted starting material. Moisture in the reaction vessel or solvents will quench the thionyl chloride and the acid chloride intermediate.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of freshly distilled thionyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction is often heated to reflux to ensure completion; monitor the evolution of SO₂ and HCl gas as an indicator of reaction progress.[3]
-
-
Unfavorable Equilibrium (Fischer Esterification): The Fischer esterification is a reversible process.
-
Causality: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Solution: Use a large excess of methanol to act as both reactant and solvent. Add a dehydrating agent or use a Dean-Stark trap to remove water as it forms.
-
-
Product Loss During Workup: The product can be lost during extraction and purification.
-
Causality: this compound has some solubility in aqueous solutions. During neutralization and extraction, emulsions can form, trapping the product.
-
Solution: After quenching the reaction, ensure the pH is adjusted correctly (typically to a neutral or slightly basic pH of 8-9 with a base like NaHCO₃) to ensure the product is in its neutral, organic-soluble form.[3] Use a brine wash to break emulsions and dry the organic layer thoroughly (e.g., with anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.
-
Sources
Common side reactions with Methyl 4,6-dichloropicolinate
Welcome to the technical support guide for Methyl 4,6-dichloropicolinate (CAS No: 98273-19-9).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a dichlorinated pyridine derivative, this reagent presents unique opportunities but also specific challenges. This guide provides in-depth, field-proven insights into potential side reactions, troubleshooting protocols, and best practices to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Category 1: Reaction and Synthesis Issues
Question 1: I am observing significant byproduct formation in my reaction. What are the most common side reactions involving this compound?
Answer: this compound possesses three primary reactive sites: the ester carbonyl carbon, the C4 chlorine, and the C6 chlorine. Side reactions typically occur at one or more of these sites. The most prevalent unwanted transformations are hydrolysis of the methyl ester and nucleophilic aromatic substitution (SNAr) at the chlorinated positions.
-
Ester Hydrolysis: This is one of the most common degradation pathways, particularly in the presence of water under either acidic or basic conditions.[4] The methyl ester is cleaved to form 4,6-dichloropicolinic acid. This is especially problematic during aqueous workups or if using protic solvents at elevated temperatures.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, which activates the C4 and C6 positions (ortho and para to the ring nitrogen) toward attack by nucleophiles. Common nucleophiles like water, alcohols, or amines can displace one or both chloride atoms. This can lead to a mixture of mono- and di-substituted byproducts, such as methyl 4-hydroxy-6-chloropicolinate or methyl 6-amino-4-chloropicolinate, depending on the reactants present.
Below is a diagram illustrating these primary degradation and side reaction pathways.
Caption: Potential Side Reaction Pathways.
Question 2: My reaction involves a nucleophile intended to displace a single chlorine. How can I control the regioselectivity and prevent di-substitution?
Answer: Achieving selective mono-substitution on the 4,6-dichloropicolinate ring is a common challenge. The electronic environments of the C4 and C6 positions are similar, often leading to mixtures. However, you can influence the selectivity through careful control of reaction conditions.
Key Strategies for Selectivity:
-
Stoichiometry: Use a slight deficiency or exactly one equivalent of the nucleophile to minimize di-substitution.
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures often favor the less selective di-substitution.
-
Nucleophile Choice: Bulky nucleophiles may show a preference for the less sterically hindered position.
-
Solvent: The choice of solvent can influence nucleophile reactivity and the stability of the intermediate Meisenheimer complex, thereby affecting selectivity. Aprotic polar solvents like DMF or DMSO are common but can also promote SNAr reactions vigorously.
The following workflow provides a troubleshooting guide for optimizing selectivity.
Caption: Troubleshooting Workflow for Poor Reaction Selectivity.
Category 2: Work-up and Purification Challenges
Question 3: My product appears to be decomposing during the aqueous workup. How can I safely quench my reaction and isolate the product?
Answer: Decomposition during aqueous workup is almost always due to ester hydrolysis, especially if using basic solutions like saturated sodium bicarbonate to neutralize acid.[5] The combination of water and base readily cleaves the methyl ester.[6]
Protocol: Recommended Non-Aqueous or Minimal-Water Workup
-
Quench: If possible, cool the reaction mixture to 0°C. Instead of quenching with an aqueous solution, try pouring the reaction mixture into a cold, stirred slurry of silica gel in a non-polar solvent (e.g., hexanes/ethyl acetate). This will adsorb polar reagents and byproducts.
-
Filter: Filter the slurry through a pad of celite or a sintered glass funnel, washing thoroughly with your chosen solvent.
-
Concentrate: Concentrate the filtrate under reduced pressure.
-
Alternative (Minimal Water): If an aqueous wash is unavoidable, use ice-cold, pH-neutral brine instead of bicarbonate solution. Perform the separation quickly in a chilled separatory funnel and minimize contact time. Immediately dry the organic layer over anhydrous sodium or magnesium sulfate.
| Condition | Risk of Hydrolysis | Recommendation |
| pH | High (>8) or Low (<4) pH significantly increases the rate of hydrolysis.[4] | Maintain pH as close to neutral as possible during workup. Use brine instead of bicarbonate or acid washes. |
| Temperature | Higher temperatures accelerate hydrolysis.[4] | Always perform aqueous washes with cold (0-5°C) solutions. |
| Contact Time | Prolonged exposure to water increases the extent of hydrolysis. | Minimize the time the organic phase is in contact with any aqueous layer. |
Table 1: Conditions Affecting Ester Hydrolysis During Workup.
Question 4: What are the best practices for chromatographic purification of this compound and its derivatives?
Answer: Standard silica gel chromatography is generally effective. However, the acidic nature of silica gel can sometimes promote the hydrolysis of sensitive esters if the compound is left on the column for an extended period.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (60 Å, 230-400 mesh) | Provides good separation for compounds of moderate polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | A typical starting point would be 5-10% Ethyl Acetate in Hexanes. The polarity can be increased as needed. |
| Additive | 0.1-1% Triethylamine (TEA) in the mobile phase | If tailing is observed or if the target compound is base-sensitive, adding a small amount of TEA can neutralize acidic sites on the silica. |
| Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica before loading it onto the column often results in better resolution than wet loading in a polar solvent. |
Table 2: Recommended Parameters for Flash Chromatography Purification.
Category 3: Stability and Storage
Question 5: What are the optimal storage conditions to ensure the long-term stability of this compound?
Answer: To prevent degradation via hydrolysis from atmospheric moisture, proper storage is critical.[7] The compound is a solid at room temperature with a melting point of 78-82 °C.[8]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture and oxygen.[1]
-
Temperature: Store in a cool environment, with refrigeration (2-8°C) being ideal.[8]
-
Container: Use a tightly sealed container with a secure cap. For long-term storage, consider sealing the container with paraffin film.
-
Location: Keep in a dry, dark place away from incompatible materials such as strong acids, bases, and oxidizing agents.
By adhering to these guidelines, you can significantly minimize the risk of side reactions and ensure the quality and reactivity of your this compound for future experiments.
References
-
National Center for Biotechnology Information. (n.d.). Methyl 4-Chloropicolinate. PubChem. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5,6-dichloropicolinate. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 98273-19-9 | Product Name : this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl 4,6-dichloropyridine-2-carboxylate 97 98273-19-9 [sigmaaldrich.com]
Technical Support Center: Purification of Crude Methyl 4,6-dichloropicolinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Methyl 4,6-dichloropicolinate. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges and provide robust, field-proven methodologies to help you navigate the purification process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and issues encountered during the purification of this compound.
Q1: What are the most common impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthesis route. Typically, this compound is synthesized via the esterification of 4,6-dichloropicolinic acid with methanol.[1][2][3]
Common Impurities Include:
-
Unreacted Starting Material: 4,6-dichloropicolinic acid is the most common process-related impurity.[4][5] Its presence will render the crude product acidic.
-
Solvents: Residual solvents from the reaction and initial work-up, such as methanol or thionyl chloride, may be present.[1]
-
Byproducts of Chlorination: If the picolinic acid starting material was synthesized by chlorination, related chlorinated isomers could be present.
-
Water: Pyridine derivatives can be hygroscopic, and water can be introduced during the work-up steps.[6]
The first and most critical step is to remove the unreacted acidic starting material, which can interfere with subsequent purification steps and downstream reactions.
Q2: My crude product is acidic. How do I remove the unreacted 4,6-dichloropicolinic acid?
A2: An acid-base extraction is the most efficient method to remove acidic impurities from your neutral ester product.[7] The principle is to convert the acidic impurity into its water-soluble salt form, which can then be washed away.
Causality: Your desired product, an ester, is a neutral organic compound. The primary impurity, a carboxylic acid, is acidic. By washing the organic solution containing your crude product with a mild aqueous base, you selectively deprotonate the carboxylic acid to form a carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral ester remains in the organic layer.[7]
Recommended Procedure:
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: Use a weak base like NaHCO₃. A strong base like sodium hydroxide (NaOH) is not recommended as it can hydrolyze your ester product back to the carboxylic acid, significantly reducing your yield.[7]
-
-
Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that evolves from the acid-base reaction.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution two more times to ensure complete removal of the acid.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water and aid in breaking any emulsions.[8]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
Q3: I've performed a base wash, but my product is still discolored or shows multiple spots on a TLC. What is the next step?
A3: After removing the bulk acidic impurities, the remaining issues are typically due to neutral, structurally similar byproducts or baseline impurities. The two primary methods for addressing this are recrystallization and column chromatography. The choice depends on the nature of the impurities and the physical state of your product. This compound is a solid, making both viable options.[9]
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your desired compound has low solubility at room temperature but high solubility at the solvent's boiling point.[10][11] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal via hot filtration).[12]
Methodology for Solvent Screening:
-
Place a small amount of your crude solid (20-30 mg) into several different test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. If the solid dissolves immediately, that solvent is unsuitable.
-
If the solid does not dissolve, heat the test tube gently. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent will result in the formation of a large quantity of pure crystals.
| Solvent Polarity | Test Solvents | Comments |
| Polar | Methanol, Ethanol | Halogenated pyridines are polar; these may be good candidates.[8] |
| Intermediate | Isopropanol, Acetone, Ethyl Acetate | Often provide a good balance of solubility properties. |
| Non-polar | Hexanes, Heptane, Toluene | Can be used as an "anti-solvent" in a two-solvent system. |
Expert Insight: A two-solvent system is often effective. Dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Q5: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline lattice.[8] This is a common problem and can usually be resolved.
Common Causes and Solutions:
-
Cooling Too Quickly: Rapid cooling can cause the compound's saturation point to be exceeded while the solution temperature is still above the compound's melting point. Solution: Reheat the solution until the oil redissolves completely, then allow it to cool much more slowly. Insulating the flask can help.[8]
-
Insufficient Solvent: A highly concentrated solution is more likely to oil out. Solution: Add a small amount of additional hot solvent to the oiled mixture, reheat to dissolve, and cool slowly.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound (mp = 78-82 °C[9]). Solution: Select a solvent with a lower boiling point.
Q6: What are the best practices for purifying this compound by column chromatography?
A6: Flash column chromatography is an excellent technique for separating compounds with different polarities.[13]
Key Considerations:
-
Stationary Phase: Standard silica gel is the most common choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): The goal is to find a solvent system that provides good separation between your product and impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).
-
TLC Analysis: Spot your crude material on a silica TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Target Rf: Aim for an Rf (retention factor) value for your desired product of approximately 0.25-0.35. This generally provides the best separation in a column.
-
-
Loading the Column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and pipette it directly onto the column.
-
Dry Loading: If your compound has low solubility in the eluent, dissolve it in a different, volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This method often yields sharper bands and better separation.
-
-
Running the Column: Apply the eluent to the column and collect fractions. Monitor the fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic molecules. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture and gradually increase the ethyl acetate concentration to elute compounds of increasing polarity. |
| TLC Visualization | UV lamp (254 nm) | Pyridine rings are typically UV-active, making visualization straightforward. |
Q7: How can I confirm the purity of my final product?
A7: A combination of analytical techniques should be used to confirm the purity and identity of your final product.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot. Co-spotting with the starting material can confirm its absence.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities typically broaden and depress the melting point.[10] Compare your result to the literature value (78-82 °C).[9]
-
Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical structure and can be used to detect and identify trace impurities.[14][15] Nuclear Magnetic Resonance (¹H NMR) is particularly powerful for assessing purity.
Visualization of Workflows
Diagram 1: General Purification Strategy
This flowchart outlines the decision-making process for purifying crude this compound.
Caption: A flowchart for troubleshooting common issues in Bpin purification.
Diagram 2: Troubleshooting Recrystallization
This diagram provides a logical path for solving common problems encountered during recrystallization.
Caption: Logical steps for troubleshooting common recrystallization failures.
Detailed Protocols
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in ethyl acetate (100 mL) in a 250 mL Erlenmeyer flask. Ensure all solid material is dissolved.
-
Transfer: Pour the solution into a 500 mL separatory funnel.
-
First Wash: Add 50 mL of saturated aqueous NaHCO₃ solution to the funnel.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30 seconds, venting every 5-10 seconds.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the bottom aqueous layer.
-
Repeat: Repeat steps 3-6 two more times.
-
Brine Wash: Add 50 mL of brine to the separatory funnel, shake, and drain the aqueous layer. This helps remove residual water from the organic phase.[8]
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the base-washed crude product.
Protocol 2: Standard Recrystallization Procedure
-
Solvent Addition: Place the base-washed crude solid into an Erlenmeyer flask. Add the chosen recrystallization solvent (e.g., isopropanol) in small portions, just enough to create a slurry.
-
Heating: Heat the slurry on a hot plate with stirring. Continue to add the hot solvent dropwise until all the solid has just dissolved. Avoid adding excess solvent, as this will reduce recovery.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
References
- Vainio, E. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
-
Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Various Authors. (2022). Removing Pyridine. Reddit. Retrieved from [Link]
-
Zarubaev, V. V., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Retrieved from [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]
-
Vassar. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
Various Authors. (2015). How can I remove the pyridine from the sugar compound? ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Nielsen, O., & De VJ. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Retrieved from [Link]
-
Nielsen, O., & De VJ. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Retrieved from [Link]
-
Bio-Rad Laboratories. (2021). Column Chromatography Separation (Sep-Pak C-18). YouTube. Retrieved from [Link]
-
John, S., et al. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Abdel-Aty, A., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Reddy, G. K., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]
-
Ghaedi, M., et al. (2021). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. Retrieved from [Link]
- Toering, W. (1960). Esterification of pyridine carboxylic acids. Google Patents.
-
Unknown Author. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
- Wang, Y., et al. (2021). Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine. Google Patents.
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Methyl Mercaptan. National Center for Biotechnology Information. Retrieved from [Link]
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- 9. Methyl 4,6-dichloropyridine-2-carboxylate 97 98273-19-9 [sigmaaldrich.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dichloropicolinate Substitutions
Welcome to the technical support center for optimizing reaction conditions for dichloropicolinate substitutions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize dichloropicolinate scaffolds in their synthetic workflows. As a core heterocyclic motif in numerous pharmaceutical and agrochemical compounds, mastering its functionalization is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific experimental challenges you may encounter.
Part 1: Troubleshooting Guide
This section addresses common problems observed during dichloropicolinate substitution reactions. Each entry details the issue, probable causes, and actionable solutions based on established chemical principles.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
Answer:
Low or no conversion is a frequent issue that can typically be traced back to one of four key areas: nucleophile reactivity, reaction temperature, solvent choice, or the base used.
-
Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough or may be deactivated in the reaction environment.
-
Probable Cause: If using an alcohol or amine nucleophile, it must be deprotonated to become sufficiently reactive. The chosen base may be too weak to achieve this effectively. Additionally, protic solvents can form hydrogen-bonding cages around the nucleophile, stabilizing it and reducing its reactivity.[1][2]
-
Solution:
-
Switch to a Stronger Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS). These can fully deprotonate a wide range of nucleophiles. In a comparative study, t-BuOK was found to be more efficient than LiHMDS or DBU for a similar nucleophilic aromatic substitution (SNAr) reaction.[3]
-
Change to a Polar Aprotic Solvent: Solvents like DMSO, DMF, or THF are superior for SNAr reactions.[3] They solvate the base's cation but leave the nucleophile anion "naked" and highly reactive, which can increase reaction rates by several orders of magnitude.[1]
-
-
-
Sub-Optimal Temperature: The reaction may lack the necessary activation energy.
-
Probable Cause: Nucleophilic aromatic substitutions often require heating to proceed at a reasonable rate. Room temperature may be insufficient, especially for less reactive nucleophiles or substrates.[4]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS. A good starting point is often 60-80 °C.[5] Be cautious, as excessive heat can lead to degradation.[5]
-
-
Inappropriate Solvent: The solvent may be hindering the reaction.
-
Probable Cause: As mentioned, protic solvents (water, methanol, ethanol) can severely inhibit the reaction. Non-polar solvents like toluene or hexane may not be sufficient to dissolve the reactants and stabilize the charged intermediate.
-
Solution: Screen polar aprotic solvents. THF is an excellent starting point, with DMSO and DMF being more polar options that can further accelerate the reaction.[3][6]
-
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Q2: I am observing poor regioselectivity in my mono-substitution. How can I control which chlorine is replaced?
Answer:
Regioselectivity in dichloropicolinates is primarily governed by electronics. The picolinate ester at the C2 position is a powerful electron-withdrawing group (EWG), which activates the pyridine ring for nucleophilic attack.[7][8] This activation is most pronounced at the positions ortho and para to the EWG, as these positions can effectively delocalize the negative charge of the intermediate Meisenheimer complex through resonance.
-
For 3,5-Dichloropicolinates:
-
Probable Cause: You are likely getting a mixture of C3 and C5 substitution. The C5 position is para to the C2-ester group, making it the more electronically activated site. Nucleophilic attack at C5 is generally favored.[9] Attack at C3 (meta to the ester) is less favorable.
-
Solution: To enhance selectivity for the C5 position, lower the reaction temperature. This will favor the kinetically preferred, electronically activated pathway over the less favorable one. If you are trying to achieve substitution at the C3 position, this is significantly more challenging and may require an alternative strategy, such as using a directing group or a transition-metal-catalyzed approach where electronic biases can sometimes be overridden by catalyst-substrate interactions.[10]
-
-
For 4,6-Dichloropicolinates:
-
Probable Cause: Both C4 and C6 are activated (meta and ortho to the ester, respectively). The C6 position is generally more activated due to the combined inductive and resonance effects of both the ring nitrogen and the C2-ester.
-
Solution: Similar to the above, kinetic control (lower temperature) should favor substitution at the more reactive C6 position.
-
Factors Influencing Regioselectivity
Caption: Electronic factors governing regioselectivity in 3,5-dichloropicolinates.
Q3: My reaction produces a mixture of mono- and di-substituted products. How can I favor mono-substitution?
Answer:
This is a classic selectivity challenge. Once the first nucleophile is added, the electronic nature of the ring changes, which can sometimes make the second substitution faster than the first.
-
Probable Cause: The mono-substituted product is still reactive enough to undergo a second substitution under the reaction conditions. This is often exacerbated by high temperatures, long reaction times, or an excess of the nucleophile.
-
Solution:
-
Stoichiometry Control: Use a slight deficiency or exactly one equivalent of the nucleophile relative to the dichloropicolinate. This ensures there isn't enough nucleophile for the second substitution to proceed to a large extent.
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable rate of the first substitution. This will disproportionately slow down the potentially higher-activation-energy second substitution.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed, before significant amounts of the di-substituted product can form.
-
Slow Addition: Add the nucleophile (or the base that activates it) slowly over a period of time. This keeps the instantaneous concentration of the active nucleophile low, favoring reaction with the more abundant starting material over the mono-substituted intermediate.
-
Q4: I am observing significant hydrolysis of my picolinate ester. How can this be prevented?
Answer:
Ester hydrolysis is a common side reaction, especially when using strong bases or when water is present.[11] The product will be the corresponding carboxylic acid, which can complicate purification and may even inhibit the reaction.
-
Probable Cause:
-
Water Contamination: The presence of water in your solvents or reagents.
-
Strongly Basic Conditions: Using a strong hydroxide base (e.g., NaOH, KOH) which can act as a nucleophile for saponification.[12]
-
High Temperatures: Hydrolysis is accelerated by heat.
-
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are passed through a drying system (e.g., alumina column) or are from a freshly opened bottle of anhydrous grade solvent.
-
Avoid Hydroxide Bases: Use non-hydroxide bases like NaH, K₂CO₃, or t-BuOK. While t-BuOK is a strong base, the tert-butoxide anion is a poor nucleophile due to steric hindrance, minimizing direct attack on the ester.
-
Use a Milder Base if Possible: If your nucleophile is acidic enough (e.g., a thiol), a weaker base like potassium carbonate or cesium carbonate may be sufficient and is less likely to promote hydrolysis.
-
Protecting Groups: In extreme cases, if hydrolysis is unavoidable, consider synthesizing the corresponding picolinonitrile. The nitrile is also an EWG but is far more robust to basic conditions. It can be hydrolyzed to the carboxylic acid in a separate, final step.
-
Part 2: Frequently Asked Questions (FAQs)
Q: How do I choose the optimal solvent?
A: The choice of solvent has a profound effect on the reaction rate.[13] For SNAr reactions, the ideal solvent should be polar enough to dissolve the reactants and stabilize the charged Meisenheimer intermediate, but aprotic to avoid deactivating the nucleophile.
| Solvent Type | Examples | Suitability for Dichloropicolinate Substitution | Rationale |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Excellent | Stabilizes the charged intermediate without deactivating the nucleophile via H-bonding.[2] Leads to significant rate acceleration. |
| Polar Protic | Water, Methanol, Ethanol | Poor | Forms a "solvent shell" around the nucleophile via hydrogen bonding, lowering its energy and reactivity.[1] |
| Non-Polar | Toluene, Hexane, Dioxane | Generally Poor | Insufficient polarity to dissolve ionic reagents or stabilize the charged intermediate, leading to very slow reactions. |
Recommendation: Start with THF . If the reaction is slow, switch to DMF or DMSO .
Q: What factors should guide my choice of base?
A: The base has two primary functions: to deprotonate the nucleophile and to scavenge the HCl byproduct. The ideal base should be:
-
Strong Enough: Its conjugate acid should have a pKa significantly higher than the pKa of the nucleophile.
-
Non-Nucleophilic: It should not be able to compete with the intended nucleophile in attacking the dichloropicolinate. This is why bulky bases (t-BuOK) or hydrides (NaH) are preferred over smaller alkoxides (MeO⁻, EtO⁻).
-
Compatible: It should be soluble in the chosen solvent and not react with other functional groups in the molecule.
Q: When is a palladium catalyst necessary?
A: A palladium catalyst is generally not required for traditional SNAr reactions with strong nucleophiles (alkoxides, amines, thiolates) because the dichloropicolinate ring is already sufficiently electron-deficient. However, a Pd-catalyst is essential for cross-coupling reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig aminations, which involve weaker nucleophiles like boronic acids, organostannanes, or neutral amines.[14][15] These reactions proceed through a different, catalytic cycle involving oxidative addition and reductive elimination, not a Meisenheimer intermediate.[16] If you are attempting to form a C-C or C-N bond with a less traditionally "nucleophilic" partner, you will need to screen palladium catalysts and ligands.[17][18]
Part 3: General Experimental Protocol
Protocol: Mono-substitution of an Alcohol onto 3,5-Dichloropicolinate
This protocol provides a robust starting point for optimization.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 3,5-dichloropicolinate (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate).
-
Nucleophile Addition: Add the desired alcohol (1.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and warm the reaction to 60 °C. Monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Part 4: Mechanistic Overview
Mechanism: SNAr Addition-Elimination
The substitution reaction proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
Caption: The two-step mechanism for nucleophilic aromatic substitution (SNAr).
The electron-withdrawing picolinate group is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.[8][19]
References
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
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Substitution Reactions (on Saturated Carbons). Making Molecules. [Link]
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Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
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Substitution Reactions | Chapter 9 - Organic Chemistry as a Second Language. YouTube. [Link]
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Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI. [Link]
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]
-
The Role of Catalysts in Functionalization of C-H and C-C Bonds. MDPI. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. [Link]
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry - Solvent Effect on Substitution Reactions. YouTube. [Link]
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora. [Link]
-
Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. UVIC. [Link]
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Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
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Reaction Temperature Manipulation as a Process Intensification Approach for CO2 Absorption. MDPI. [Link]
-
Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central. [Link]
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7.7 Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. [Link]
-
Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). YouTube. [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]
-
Substitution and Elimination Practice Questions | SN1 SN2 E1 E2. YouTube. [Link]
-
5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
-
Ligand-Promoted meta-C-H Functionalization of Benzylamines. PubMed - NIH. [Link]
-
Effects of solvent and structure on the reactivity of 2-substituted nicotinic acids with diazodiphenylmethane in aprotic solvents. ResearchGate. [Link]
-
Palladium-catalyzed C-H arylation of 2,5-substituted pyrroles. PubMed. [Link]
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Preventing decomposition of Methyl 4,6-dichloropicolinate during reactions
Welcome to the technical support center for Methyl 4,6-dichloropicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. We will address common challenges related to its stability and provide field-proven strategies to prevent its decomposition during key synthetic transformations.
Part 1: Frequently Asked Questions - Understanding Core Stability
This section addresses fundamental questions regarding the inherent stability and handling of this compound.
Q1: What are the primary decomposition pathways for this compound under typical reaction conditions?
A1: this compound is susceptible to three main decomposition pathways. Understanding these is the first step toward prevention.
-
Ester Hydrolysis: The methyl ester is the most sensitive functional group. It can be hydrolyzed to the corresponding carboxylic acid (4,6-dichloropicolinic acid) under both acidic and basic conditions.[1][2] This is often the primary cause of yield loss and the appearance of polar, baseline impurities on a TLC plate.
-
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the pyridine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ester group and the ring nitrogen.[3][4] Strong nucleophiles, including hydroxide ions from aqueous bases, can displace one or both chlorine atoms, leading to hydroxypyridine or other substituted byproducts.
-
Thermal Decomposition: At elevated temperatures, particularly in the presence of strong bases or acids, the compound can degrade, often resulting in the formation of dark, insoluble tars.[3] While the ester itself is relatively stable, if hydrolysis occurs, the resulting picolinic acid can be prone to thermal decarboxylation.[5][6][7]
Q2: What are the best practices for storing and handling this reagent?
A2: To ensure the long-term integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to atmospheric moisture, which can lead to slow hydrolysis over time. Before use, ensure the reagent is at room temperature to prevent condensation from forming on the solid when the container is opened.
Part 2: Troubleshooting Guide for Common Reactions
This section provides specific advice for mitigating decomposition during common synthetic applications.
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
Q3: I am performing a Suzuki coupling on one of the chlorine atoms, but my yield is low and I observe a significant amount of a polar byproduct that doesn't contain boron. What is happening?
A3: This is a classic symptom of ester hydrolysis. The bases commonly used in Suzuki reactions (e.g., Na₂CO₃, K₂CO₃) are often used with aqueous solvent mixtures, which provide the water necessary for hydrolysis.[8][9] High reaction temperatures accelerate this process.
Troubleshooting Steps:
-
Switch to Anhydrous Conditions: The most critical step is to eliminate water.
-
Use oven-dried glassware cooled under an inert atmosphere.
-
Employ anhydrous solvents such as 1,4-dioxane or toluene.
-
Use an anhydrous base.
-
-
Select a Milder, Non-Nucleophilic Base: A strong base is not always necessary and can promote side reactions.
-
Potassium Phosphate (K₃PO₄): An excellent choice for Suzuki couplings that is less basic than carbonates and minimally nucleophilic.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its high solubility in organic solvents, but it is more expensive.[3]
-
Potassium Fluoride (KF): Can be used under anhydrous conditions and is effective at activating the boronic acid without being strongly basic.[8]
-
-
Control the Temperature: Do not heat the reaction excessively. Run initial trials at a lower temperature (e.g., 60-80 °C) and monitor by LC-MS or TLC. Increase the temperature only if the reaction is too sluggish.
| Base | Typical Solvent(s) | Hydrolysis Risk | Recommendation |
| Na₂CO₃ / K₂CO₃ | Toluene/EtOH/H₂O | High | Avoid if possible; use only if substrate is very robust. |
| K₃PO₄ | Dioxane, Toluene | Low to Moderate | Recommended starting point. Ensures anhydrous conditions. |
| Cs₂CO₃ | Dioxane, DMF | Low | Excellent choice for difficult couplings; minimizes hydrolysis.[3] |
| KF | THF, Dioxane | Very Low | Good for base-sensitive substrates.[8] |
Q4: My main byproduct is the mono-dechlorinated starting material (Methyl 4-chloropicolinate). How do I prevent this hydrodehalogenation?
A4: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings.[10] It often occurs when the palladium complex reacts with a hydrogen source in the reaction mixture (like trace water, solvent, or amine impurities) instead of the boronic acid.
Preventative Measures:
-
Thoroughly Degas Solvents: Oxygen can interfere with the catalyst, but dissolved hydrogen can also be an issue. Degas your solvent via sparging with argon or nitrogen for at least 30 minutes.
-
Use High-Purity Reagents: Ensure your boronic acid is pure and not partially decomposed.
-
Optimize Ligand and Catalyst Loading: Sometimes, using a more electron-rich or bulky phosphine ligand can favor the desired reductive elimination over hydrodehalogenation.[11]
Scenario 2: Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination using sodium tert-butoxide (NaOt-Bu), and my starting material is rapidly consumed, but I see very little of my desired product. The major product appears to be the hydrolyzed acid.
A5: This outcome is expected. Strong alkoxide bases like NaOt-Bu are highly effective for amination but are incompatible with the methyl ester.[12][13] The tert-butoxide will rapidly saponify (hydrolyze) the ester, especially at the elevated temperatures often required for the coupling.
Solutions:
-
Use a Weaker Base System: The best approach is to switch to a base that is strong enough to deprotonate the amine but is not a potent nucleophile for ester cleavage.
-
LHMDS (Lithium bis(trimethylsilyl)amide): While still a strong base, it is sterically hindered and less nucleophilic than NaOt-Bu. It can be effective at lower temperatures.[13]
-
K₃PO₄ or Cs₂CO₃: These are the preferred bases for base-sensitive substrates in Buchwald-Hartwig aminations.[13] The reaction may require higher temperatures or longer reaction times, but the integrity of the ester group will be preserved.
-
-
Modify the Reaction Temperature: If using a weaker base, start at a moderate temperature (e.g., 80 °C) and only increase if necessary. The catalytic cycle is often the rate-limiting step, not the deprotonation of the amine.
Scenario 3: Nucleophilic Aromatic Substitution (SNAr)
Q6: I am reacting this compound with a primary amine to displace one chlorine. How do I control regioselectivity and prevent side reactions?
A6: This is a common challenge. The electronic properties of the pyridine ring generally make the C4 position more electrophilic and thus more susceptible to nucleophilic attack than the C6 position, similar to observations in related heterocyclic systems.[14] However, achieving high selectivity requires careful control of reaction conditions.
Key Control Parameters:
-
Stoichiometry: Use only a slight excess of the nucleophile (e.g., 1.05-1.1 equivalents). A large excess will promote di-substitution.
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature. Low temperatures favor the formation of the kinetic product, which is typically the more reactive C4-substituted isomer.
-
Use of a Non-Nucleophilic Base: If the SNAr reaction generates HCl, a scavenger base is required.[15][16] Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ to neutralize the acid without competing with your primary nucleophile or attacking the ester.[3]
Part 3: Recommended Experimental Protocols
The following protocols are designed as robust starting points to minimize decomposition. Optimization for specific substrates is always recommended.
Protocol 1: Robust Suzuki-Miyaura Coupling
This protocol emphasizes anhydrous conditions to prevent ester hydrolysis.
Reagents and Glassware:
-
All glassware must be oven-dried for at least 4 hours at 120 °C and cooled under a stream of dry argon or nitrogen.
-
Use anhydrous solvents (e.g., 1,4-dioxane or toluene) from a solvent purification system or a freshly opened bottle.
-
Ensure all solid reagents (base, boronic acid) are dry.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Bubble argon or nitrogen through the stirred solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Once complete, cool the mixture to room temperature. Filter through a pad of celite to remove the base and catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Ester-Compatible Nucleophilic Aromatic Substitution (SNAr)
This protocol uses controlled conditions to favor mono-substitution at the C4 position.
Reagents and Glassware:
-
Standard laboratory glassware, dried appropriately.
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and nitrogen/argon inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add a non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[3]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add the amine or thiol nucleophile (1.05 eq) dropwise over 10-15 minutes.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but this increases the risk of di-substitution.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
By carefully selecting reagents and controlling reaction parameters as outlined in this guide, you can significantly improve reaction outcomes and prevent the undesired decomposition of this compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Gale, R., & Näsänen, R. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
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Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
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Wikipedia. (2024). Decarboxylation. [Link]
-
Ashworth, M. R. F., et al. (1958). The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed). [Link]
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Demchenko, A. V., et al. (2020). Picoloyl Protecting Group in Synthesis: Focus on a Highly Chemoselective Catalytic Removal. Organic & Biomolecular Chemistry, 18(25), 4863-4871. [Link]
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Reddit. (2011). Synthetic chemists: getting rid of HCl?. r/chemistry. [Link]
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Zhang, Z., et al. (2022). Tuning the Basicity for Highly Efficient and Reversible Hydrogen Chloride Absorption to Develop a Green Acid Scavenger. ACS Sustainable Chemistry & Engineering, 10(7), 2506–2514. [Link]
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Wikipedia. (2024). Scavenger (chemistry). [Link]
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Demchenko, A. V., et al. (2020). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. National Center for Biotechnology Information. [Link]
-
PubMed. (2020). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. [Link]
- Google Patents. (1994). EP0598310A1 - Hydrogen chloride scavenger and chlorine containing resin composition.
-
PubMed. (2016). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). [Link]
-
ResearchGate. (2020). Removal of the coordinating group. Deprotection of the picolinamido.... [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
MDPI. (2022). A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. I: An Overview of the Theory, Test Methods, and the European Union Regulatory Status. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2024). Nucleophilic substitution. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2022). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
-
PubMed. (2014). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-Chloropicolinate. PubChem Compound Summary for CID 820890. [Link]
-
RSC Publishing. (2023). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.17 - Predict hydrolysis products. [Link]
- Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. researchgate.net [researchgate.net]
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- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
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- 10. Yoneda Labs [yonedalabs.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Phase Transfer Catalysis in Dichloropicolinate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the application of Phase Transfer Catalysis (PTC) in the synthesis of dichloropicolinates. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing these complex reactions. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and enhance the efficiency, yield, and selectivity of your synthesis.
Foundational Principles: Why Use Phase Transfer Catalysis?
Phase Transfer Catalysis is a powerful methodology for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[1][2][3] In the context of dichloropicolinate synthesis, which often involves nucleophilic substitution on a pyridine ring, PTC offers several distinct advantages over traditional homogeneous reaction conditions:
-
Elimination of Expensive/Hazardous Solvents: PTC allows the use of inexpensive and environmentally benign two-phase systems (e.g., water-toluene), avoiding the need for polar aprortic solvents like DMSO or DMF, which can be difficult to recover.[4][5]
-
Use of Inexpensive Bases: Strong, yet poorly soluble, bases like sodium hydroxide or potassium hydroxide can be used effectively in their aqueous form, eliminating the need for expensive and hazardous reagents like sodium hydride.[4][6]
-
Enhanced Reactivity and Milder Conditions: The phase transfer catalyst transports the nucleophile into the organic phase as a poorly solvated, highly reactive ion pair.[2][7] This often leads to significantly faster reaction rates at lower temperatures, which can improve selectivity and reduce byproduct formation.[4]
-
Simplified Workup: Product isolation is often streamlined because the catalyst and inorganic salts can be easily separated from the organic product phase through simple phase separation.[4]
The Mechanism of Action: The Starks Extraction Model
The fundamental mechanism of PTC in a liquid-liquid system involves the catalyst, typically a quaternary ammonium (Q⁺) or phosphonium salt, extracting an anion from the aqueous phase into the organic phase.[5]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of PTC-mediated dichloropicolinate synthesis.
Q1: How do I select the right phase transfer catalyst for my reaction?
A1: Catalyst selection is critical and depends on balancing lipophilicity and reactivity.[8] The catalyst's cation must be lipophilic enough to be soluble in the organic phase but not so much that it becomes difficult to regenerate at the interface.
-
For standard SₙAr reactions: Symmetrical quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Chloride (TBAC) are excellent starting points.
-
For reactions requiring higher temperatures (>80°C): Consider more thermally stable catalysts like Tetrabutylphosphonium Bromide or Aliquat® 336 (a mixture of trioctyl/decyl methylammonium chloride).
-
For solid-liquid PTC: Crown ethers (e.g., 18-Crown-6) can be effective, but their cost and toxicity are significant considerations.[8]
| Catalyst Type | Common Examples | Key Characteristics | Best For... |
| Quaternary Ammonium Salts | TBAB, BTEAC, Aliquat® 336 | Cost-effective, widely available, good thermal stability. Lipophilicity can be tuned by alkyl chain length.[9][10] | General liquid-liquid and solid-liquid PTC; versatile for SₙAr, alkylations.[8][11] |
| Quaternary Phosphonium Salts | TBPC, TBPB | Higher thermal stability than ammonium salts, resistant to Hofmann elimination at high pH. | High-temperature reactions or reactions with very strong bases. |
| Crown Ethers | 18-Crown-6, 15-Crown-5 | Excellent at solvating alkali metal cations (K⁺, Na⁺), making the counter-anion highly "naked" and reactive. | Solid-liquid PTC where the inorganic salt has low solubility. |
| Chiral Catalysts | Cinchona alkaloid derivatives | Used to induce enantioselectivity in asymmetric synthesis.[12][13] | Asymmetric alkylations or additions to create chiral centers. |
Q2: My reaction is very slow or has stalled. What are the likely causes?
A2: Sluggish reactions are a common issue. The rate of a PTC reaction can be limited by either the mass transfer of the catalyst-anion pair or the intrinsic reaction rate in the organic phase.[5] Systematically investigate the following:
-
Agitation (Mass Transfer): This is the most common culprit. The reaction occurs at the interface and in the organic phase, so vigorous stirring is essential to maximize the interfacial area. If you see two clear, undisturbed layers, your stirring is insufficient.
-
Catalyst "Poisoning": Certain anions, particularly iodide (I⁻) and sometimes bromide (Br⁻), are highly lipophilic and can preferentially pair with the catalyst cation, occupying it and preventing it from transporting the desired nucleophile. This is a common issue if your substrate is an alkyl iodide or if iodide is present as an impurity.
-
Water Content: While PTC systems use water, excessive amounts can hydrate the nucleophile in the organic phase, shielding it and reducing its reactivity. Ensure you are using concentrated aqueous base (e.g., 50% w/w NaOH).
-
Catalyst Degradation: At high temperatures and with strong bases, quaternary ammonium salts with β-hydrogens can undergo Hofmann elimination. If your reaction runs hot for extended periods, consider a more stable catalyst like a phosphonium salt.
Q3: I am observing significant formation of byproducts. How can I improve selectivity?
A3: Byproduct formation, often from dehydrohalogenation or other side reactions, is a sign that the reaction conditions are not optimized.[4]
-
Basicity vs. Nucleophilicity: In reactions involving a strong base (e.g., NaOH), the catalyst transfers OH⁻, which can act as a base or a nucleophile. To favor nucleophilic attack over elimination (a base-driven process), you can sometimes lower the temperature. A lower temperature will disproportionately slow the higher-activation-energy elimination pathway.
-
Solvent Choice: The solvent can influence the reactivity of the ion pair. Non-polar solvents can lead to tighter ion pairing and potentially different selectivity compared to more polar organic solvents like chlorobenzene or dichlorobenzene.
-
Concentration: Carefully control the concentration of your nucleophile and substrate. High concentrations of base can favor elimination pathways.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues during your experiment.
// Nodes problem [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low or No Conversion"]; side_products [label="Significant Byproducts"]; emulsion [label="Emulsion during Workup"];
// Low Yield Path cause_agitation [label="Insufficient Agitation?", shape=diamond, fillcolor="#FBBC05"]; cause_catalyst [label="Catalyst Inactive/Poisoned?", shape=diamond, fillcolor="#FBBC05"]; cause_conditions [label="Incorrect Temp/Concentration?", shape=diamond, fillcolor="#FBBC05"];
sol_agitation [label="Increase Stir Rate (e.g., >500 RPM).\nUse baffled flask.", fillcolor="#E8F0FE", fontcolor="#202124"]; sol_catalyst [label="Use fresh, pure catalyst.\nAvoid iodide sources.\nIncrease catalyst loading (1-5 mol%).", fillcolor="#E8F0FE", fontcolor="#202124"]; sol_conditions [label="Increase temperature moderately.\nUse concentrated base (e.g., 50% NaOH).", fillcolor="#E8F0FE", fontcolor="#202124"];
// Side Products Path cause_temp [label="Temperature Too High?", shape=diamond, fillcolor="#FBBC05"]; cause_base [label="Base Concentration Too High?", shape=diamond, fillcolor="#FBBC05"];
sol_temp [label="Reduce reaction temperature.\nConsider a more active catalyst to allow lower temp.", fillcolor="#E8F0FE", fontcolor="#202124"]; sol_base [label="Add base slowly.\nUse stoichiometric amount if possible.", fillcolor="#E8F0FE", fontcolor="#202124"];
// Emulsion Path cause_emulsion_cat [label="High Catalyst Concentration?", shape=diamond, fillcolor="#FBBC05"]; cause_emulsion_stir [label="Over-emulsification from stirring?", shape=diamond, fillcolor="#FBBC05"];
sol_emulsion_cat [label="Reduce catalyst loading post-reaction.\nAdd brine to break emulsion.", fillcolor="#E8F0FE", fontcolor="#202124"]; sol_emulsion_stir [label="Stop stirring and allow layers to settle.\nCentrifugation may be required.", fillcolor="#E8F0FE", fontcolor="#202124"];
// Connections problem -> low_yield; problem -> side_products; problem -> emulsion;
low_yield -> cause_agitation [label="Check first"]; cause_agitation -> sol_agitation [label="Yes"]; cause_agitation -> cause_catalyst [label="No"];
cause_catalyst -> sol_catalyst [label="Yes"]; cause_catalyst -> cause_conditions [label="No"];
cause_conditions -> sol_conditions [label="Yes"];
side_products -> cause_temp; cause_temp -> sol_temp [label="Yes"]; cause_temp -> cause_base [label="No"]; cause_base -> sol_base [label="Yes"];
emulsion -> cause_emulsion_cat; cause_emulsion_cat -> sol_emulsion_cat [label="Yes"]; cause_emulsion_cat -> cause_emulsion_stir [label="No"]; cause_emulsion_stir -> sol_emulsion_stir [label="Yes"]; } dot Caption: A logical flow for diagnosing common experimental issues.
Experimental Protocol: Synthesis of 3,6-Dichloropicolinonitrile via PTC
This protocol describes a representative nucleophilic substitution (cyanation) on a trichloropicolinonitrile precursor. This method is illustrative of the principles discussed. The synthesis of 3,6-dichloropicolinic acid can subsequently be achieved through hydrolysis of the nitrile group.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment (PPE), and in a well-ventilated fume hood.
Materials:
-
2,3,6-trichloropicolinonitrile (1 equivalent)
-
Sodium Cyanide (NaCN) (1.2 equivalents)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equivalents)
-
Toluene
-
Deionized Water
Workflow Overview
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2,3,6-trichloropicolinonitrile (e.g., 20.7 g, 0.1 mol), Tetrabutylammonium Bromide (TBAB) (1.61 g, 0.005 mol), and toluene (100 mL).
-
Reagent Preparation: In a separate beaker, carefully dissolve sodium cyanide (5.9 g, 0.12 mol) in deionized water (25 mL). Caution: Sodium cyanide is extremely toxic. Handle with extreme care and have a cyanide quench protocol (e.g., bleach solution) readily available.
-
Reaction Execution: Begin vigorous stirring of the toluene mixture (at least 700 RPM). Add the aqueous sodium cyanide solution to the flask. Heat the reaction mixture to 65°C.
-
Monitoring: The reaction is typically complete within 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., 4:1 Hexanes:EtOAc) or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The two layers should separate cleanly.
-
Extraction: Separate the lower aqueous layer and set it aside for proper waste disposal. Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.
-
Isolation: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 3,6-dichloropicolinonitrile.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield the final product.
This protocol provides a self-validating system. Successful conversion, as monitored by TLC/GC, confirms that the catalyst is effectively transporting the cyanide anion into the organic phase to react with the substrate. Low conversion would immediately point towards one of the troubleshooting areas, such as insufficient agitation or catalyst impurity.
References
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Link
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Link
-
Synthesis of 3,6-dichloropicolinic acid. (n.d.). PrepChem.com. Link
-
Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. Link
-
Phase transfer catalysis. (n.d.). Slideshare. Link
-
Synthesis of 3, 6-dichloropicolinic acid. (n.d.). ResearchGate. Link
-
Phase Transfer Catalysis. (n.d.). Dalal Institute. Link
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). Phase Transfer Catalysis. Link
-
Phase Transfer Catalysis(Mechanism and Applications). (2020). YouTube. Link
-
US4087431A - Preparation of 3,6-dichloropicolinic acid. (n.d.). Google Patents. Link
-
A Comparative Guide to Phase Transfer Catalysts for Dichlorocyclopropanation. (n.d.). Benchchem. Link
-
Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. (n.d.). Indian Academy of Sciences. Link
-
Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). PMC - NIH. Link
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. (n.d.). Link
-
CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid. (n.d.). Google Patents. Link
-
Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today. Link
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (n.d.). MDPI. Link
-
The Influence of Phase Transfer Catalysis (PTC) in the Synthesis of Bioactive Compounds. (n.d.). MDPI. Link
-
Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (n.d.). PMC. Link
-
Grand challenges in industrial catalysis: let´s put academia and industry on the same page!. (n.d.). Frontiers. Link
-
Industrial Phase Transfer Catalysis. (2018). Scientific Update - UK. Link
-
Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. (2015). Austin Publishing Group. Link
-
Design and production of environmentally degradable quaternary ammonium salts. (n.d.). Green Chemistry (RSC Publishing). Link
-
Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. (2023). PubMed. Link
-
Industrial Phase-Transfer Catalysis. (n.d.). Link
-
Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity. (2023). NIH. Link
-
Optimization of reaction conditions. (n.d.). ResearchGate. Link
-
The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. (2022). PMC - NIH. Link
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- 5. phasetransfer.com [phasetransfer.com]
- 6. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. phasetransfer.com [phasetransfer.com]
Technical Support Center: Managing Regioselectivity in Reactions with Dichloropyridines
Welcome to the technical support center dedicated to the regioselective functionalization of dichloropyridines. This guide is crafted for researchers, scientists, and drug development professionals to address the common and often complex challenges associated with controlling reaction sites on these vital heterocyclic scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome experimental hurdles and achieve your synthetic targets with precision.
Core Principles: Understanding the 'Why'
The regioselectivity of reactions involving dichloropyridines is governed by a delicate interplay of electronic and steric factors. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, generally activates positions ortho (C2, C6) and para (C4) to nucleophilic attack and oxidative addition in cross-coupling reactions.[1] However, this intrinsic reactivity can be modulated or even completely overridden by the choice of reagents, catalysts, ligands, and reaction conditions.[1][2]
Troubleshooting Guides
This section tackles specific problems you may encounter during your experiments, offering causal explanations and actionable solutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue 1: My Suzuki-Miyaura coupling on a dichloropyridine is producing a mixture of regioisomers. How can I enhance selectivity?
Analysis: Achieving high regioselectivity in the cross-coupling of dichloropyridines is a frequent challenge. The outcome is highly dependent on the electronic and steric environment of the chlorine atoms, as well as the specific reaction conditions employed.[1]
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand is arguably the most critical factor in directing regioselectivity. Positions adjacent to the pyridine nitrogen (C2, C6) are typically more activated towards oxidative addition.[1] However, this innate preference can be overcome.
-
Solution for 2,4-Dichloropyridines (Targeting C4): To favor the C4 position, which is generally more reactive in cross-coupling reactions[1][2], the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr or SIPr, can significantly enhance selectivity.[1][2]
-
Solution for 2,4-Dichloropyridines (Targeting C2): To achieve selective amination at the C2 position, ligands like Xantphos have demonstrated effectiveness.[1]
-
Ligand Screening: A systematic screening of ligands is strongly recommended as the optimal choice can be substrate-dependent.
-
-
Ligand-Free Conditions: In some instances, ligands may not be necessary and could even be detrimental to achieving the desired selectivity.
-
Solution: For certain Suzuki couplings, "Jeffery" conditions, which are ligand-free, have been shown to dramatically increase C4-selectivity to greater than 99:1.[2]
-
-
Solvent and Base Effects: The reaction medium plays a crucial role in modulating reactivity and selectivity.
-
Solution: The choice of solvent and base can influence reaction rates at different positions. A systematic optimization of these parameters is often necessary to achieve the desired regiochemical outcome.[1]
-
Issue 2: My Buchwald-Hartwig amination on 2,4-dichloropyridine is yielding the C4 product, but I need to substitute at the C2 position. What should I do?
Analysis: The C4 position of 2,4-dichloropyridine is generally more reactive in cross-coupling reactions.[1] However, C2-selective amination is achievable through specific strategic approaches.
Potential Causes & Solutions:
-
Protecting Group Strategy: The use of a directing or protecting group on the amine nucleophile can steer the reaction to the C2 position.
-
Solution: A highly regioselective method for C2-amination involves using N-acetyl-masked aminoarenes.[1] The acetyl group serves as a protecting group and directs the selectivity. The preferred conditions often involve a palladium(II) acetate catalyst, a Xantphos ligand, and cesium carbonate as the base in dioxane.[1]
-
Nucleophilic Aromatic Substitution (SNAr)
Issue 3: My SNAr reaction on 2,3-dichloropyridine is not regioselective. Which position is expected to be more reactive?
Analysis: In SNAr reactions with 2,3-dichloropyridine, the C2 position is generally more activated for nucleophilic attack. This is due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.[3]
Potential Causes & Solutions:
-
Harsh Reaction Conditions: While C2 has an inherent electronic advantage, excessively high temperatures or prolonged reaction times might lead to a decrease in selectivity.
-
Solution: High regioselectivity for C2 has been reported with soft nucleophiles like thiols. For instance, reacting 2,3-dichloropyridine with thiophenol in refluxing water, without a catalyst or base, yields the 2-substituted product in high yield.[1][3] For other nucleophiles, careful control of temperature and reaction time is crucial to improve selectivity.[1]
-
Issue 4: I am having difficulty achieving any reaction with SNAr on 3,5-dichloropyridine. Is this substrate inherently unreactive?
Analysis: 3,5-Dichloropyridine is significantly less reactive towards SNAr compared to other isomers. The positions of the chlorine atoms are meta to the activating nitrogen atom, resulting in lower electrophilicity at these carbons.
Potential Causes & Solutions:
-
Insufficiently Forcing Conditions: Standard SNAr conditions are often not sufficient to promote a reaction with this substrate.
-
Solution: More forcing conditions are typically required. This includes the use of high temperatures, strong nucleophiles (e.g., alkoxides, thiolates), and polar aprotic solvents such as DMF or DMSO.[1] Be aware that even under these conditions, reactions may be slow, and yields might be moderate.[1]
-
Directed ortho-Metalation (DoM) / Lithiation
Issue 5: I want to functionalize the C4 position of 3,5-dichloropyridine, but my lithiation attempts are resulting in low yields and complex reaction mixtures. What is the correct protocol?
Analysis: The C4 position of 3,5-dichloropyridine is the most acidic, making it the prime target for functionalization via directed metalation.[1] However, this reaction is highly sensitive to the choice of base and temperature.
Potential Causes & Solutions:
-
Incorrect Base: The use of alkyllithiums like n-BuLi can lead to competitive nucleophilic addition to the pyridine ring instead of the desired deprotonation.[1][4]
-
Incorrect Temperature: The lithiated intermediate can be unstable at higher temperatures, leading to decomposition or rearrangement.[1]
-
Solution: The reaction must be performed and maintained at a low temperature, typically -78 °C, throughout the deprotonation and the subsequent electrophilic quench.[1]
-
-
Slow Electrophile Quench: A delay between the formation of the lithiated species and the addition of the electrophile can result in side reactions.
-
Solution: Rapidly trap the generated 4-lithio-3,5-dichloropyridine intermediate with your desired electrophile.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in dichloropyridine reactions?
A1: The regioselectivity is primarily governed by a combination of:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack and oxidative addition.[1]
-
Steric Effects: Bulky substituents on the pyridine ring or the incoming reagent/ligand can hinder reaction at a particular site, favoring reaction at a less sterically congested position.[1]
-
Catalyst and Ligand: In cross-coupling reactions, the choice of the metal catalyst and, more importantly, the ligand can override the innate electronic preferences of the substrate.[1][2]
-
Reaction Conditions: Temperature, solvent, and the nature of the base can all influence reaction rates at different positions, thereby affecting the regiochemical outcome.[1]
Q2: For 2,4-dichloropyridine in a Suzuki coupling, which position is generally more reactive and how can I reverse the selectivity?
A2: Typically, the C4 position of 2,4-dichloropyridine is more reactive in Suzuki couplings.[1] However, this selectivity can be inverted to favor the C2 position by careful selection of the ligand. For instance, while sterically hindered NHC ligands favor C4 coupling, other ligands like Xantphos can promote C2-selective amination.[1][2]
Q3: Can I perform a sequential cross-coupling on a dichloropyridine to introduce two different groups?
A3: Yes, this is a common and powerful strategy. By exploiting the differential reactivity of the two chlorine atoms, it is often possible to perform a selective mono-functionalization under one set of conditions, and then introduce a second, different group at the remaining chlorine position under modified conditions.[2]
Data & Protocols
Data Presentation
Table 1: Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridines [1]
| Dichloropyridine | Boronic Acid | Catalyst / Ligand | Solvent | C4:C2 Selectivity |
| 2,4-dichloropyridine | 4-methoxyphenyl- | Pd₂(dba)₃ / IPr | Dioxane | 10:1 |
| 2,4-dichloropyridine | 4-methoxyphenyl- | Pd₂(dba)₃ / SIPr | Dioxane | 11:1 |
| 2,4-dichloropyridine | 4-methoxyphenyl- | Pd(OAc)₂ / SPhos | Dioxane | 1.6:1 |
| 2,4-dichloropyridine | 4-methoxyphenyl- | Pd(PPh₃)₄ | Dioxane | 1.2:1 |
| 2,4-dichloropyridine | Phenyl- | None ("Jeffery" conditions) | Toluene/H₂O | >99:1 |
Table 2: Regioselective SNAr Reactions of 2,3-Dichloropyridine [1][3]
| Nucleophile | Reagents and Conditions | Product | Position | Yield (%) |
| Hydrazine | Hydrazine hydrate, reflux | (3-chloro-2-pyridyl)hydrazine | C2 | 92.8 |
| Thiophenol | Water, reflux, 3h (catalyst/base-free) | 3-chloro-2-(phenylthio)pyridine | C2 | 88 |
| 4-Methylthiophenol | Water, reflux, 3h (catalyst/base-free) | 3-chloro-2-(p-tolylthio)pyridine | C2 | 92 |
| 4-Methoxythiophenol | Water, reflux, 3h (catalyst/base-free) | 3-chloro-2-((4-methoxyphenyl)thio)pyridine | C2 | 95 |
| Cesium Fluoride | CsF, DMSO, 110 °C, 20h | 3-chloro-2-fluoropyridine | C2 | 71.9 |
Experimental Protocols
Protocol 1: Regioselective C4-Functionalization of 3,5-Dichloropyridine via DoM [1]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-dichloropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv.) to the cooled pyridine solution while maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithio intermediate.
-
Electrophilic Quench: Rapidly add the desired electrophile (1.2 equiv.) to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine [1]
-
Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired boronic acid (1.1 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).
-
Solvent: Add a mixture of 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the C4-substituted product.
Visualizations
Caption: Key factors influencing regioselectivity.
Caption: Troubleshooting decision workflow.
References
- BenchChem. (2025). Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM). BenchChem.
- MDPI. (2025). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. MDPI.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem.
- Heterocycles. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. The Japan Institute of Heterocyclic Chemistry.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]
- American Chemical Society. (n.d.). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. ACS Publications.
- Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University.
- ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Wikipedia. (n.d.). Pyridine.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- BenchChem. (2025). troubleshooting common issues in reactions involving 2,6-Dichloropyridine. BenchChem.
- National Library of Medicine. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- National Library of Medicine. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing.
- Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?.
- BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. BenchChem.
- Patsnap. (n.d.). Preparation method of 2,3-dichloropyridine. Eureka.
- American Chemical Society. (n.d.). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. ACS Publications.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 3,5-Dichloro-2-(trichloromethyl)pyridine. BenchChem.
- BenchChem. (2025). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. BenchChem.
- American Chemical Society. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. ACS Publications.
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem.
- BenchChem. (2025). The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide for Chemical Synthesis. BenchChem.
- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
- BenchChem. (2025). An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. BenchChem.
- Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University.
- Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry.
- CABI. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
- University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Department of Chemistry.
- Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
- National Library of Medicine. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed.
- Wikipedia. (n.d.). Regioselectivity.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Safer Synthesis with Alternative Chlorinating Agents to POCl₃
A Guide for Researchers, Scientists, and Drug Development Professionals
Phosphorus oxychloride (POCl₃) has long been a workhorse in organic synthesis, particularly for the conversion of carboxylic acids to acyl chlorides and the chlorination of heteroaromatics. However, its high reactivity, corrosive nature, and the formation of difficult-to-remove phosphorus byproducts present significant safety and purification challenges. This guide provides a comprehensive overview of safer and more practical alternative chlorinating agents, complete with troubleshooting guides and frequently asked questions to facilitate their adoption in your laboratory workflows.
The Push for Safer Alternatives
The drive to replace POCl₃ stems from several key concerns:
-
Safety: POCl₃ reacts violently with water and is highly corrosive. Its byproducts can also be hazardous.
-
Work-up and Purification: The phosphoric acid byproducts from POCl₃ reactions can be difficult to separate from the desired product, often requiring tedious extraction and chromatography procedures.[1][2][3]
-
Functional Group Tolerance: The harsh nature of POCl₃ can be incompatible with sensitive functional groups present in complex molecules, a common scenario in drug development.[4]
This guide focuses on three primary alternatives—Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), and Cyanuric Chloride ((N=CCl)₃)—offering a balance of reactivity, ease of handling, and improved safety profiles.
Thionyl Chloride (SOCl₂): The Versatile Workhorse
Thionyl chloride is a widely used reagent for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides.[5][6] Its primary advantage lies in the gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification.[1][2][6]
Core Applications:
-
Conversion of carboxylic acids to acyl chlorides.[6]
-
Chlorination of alcohols.[7]
-
Synthesis of various heterocyclic compounds.[8]
Troubleshooting Guide & FAQs
Q1: My reaction with SOCl₂ is sluggish or incomplete. What could be the issue?
A1:
-
Moisture Contamination: Thionyl chloride reacts exothermically with water.[7] Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Aged SOCl₂ can decompose, appearing yellow due to the formation of disulfur dichloride.[7] For sensitive substrates, consider using freshly distilled or a new bottle of thionyl chloride.
-
Catalyst Absence: For less reactive carboxylic acids, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming a Vilsmeier-type intermediate.[9]
Q2: I'm observing significant charring and side product formation. How can I improve the selectivity?
A2:
-
Temperature Control: The reaction of SOCl₂ with carboxylic acids is often exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even room temperature) can minimize side reactions.
-
Order of Addition: Adding the carboxylic acid portion-wise to the thionyl chloride (or vice versa, depending on the scale and substrate) can help control the reaction temperature and improve selectivity.
Q3: How do I properly quench and work up a reaction involving thionyl chloride?
A3:
-
Quenching: Always quench excess thionyl chloride slowly and carefully in a well-ventilated fume hood.[6][10][11] A common method is to add the reaction mixture to ice-cold water or a saturated aqueous solution of sodium bicarbonate. Be prepared for vigorous gas evolution (SO₂ and HCl).
-
Work-up: After quenching, the product can typically be extracted into an organic solvent. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) will remove any remaining acidic impurities.
Q4: What are the key safety precautions when working with SOCl₂?
A4:
-
Ventilation: Always handle thionyl chloride in a certified chemical fume hood.[10][11][12] Inhalation can cause severe respiratory irritation and pulmonary edema.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and gloves (neoprene or rubber are recommended).[10][12]
-
Storage: Store thionyl chloride in a cool, dry, and well-ventilated area, away from water and other incompatible materials like bases and alcohols.[10][12]
Experimental Protocol: General Procedure for Acyl Chloride Synthesis using SOCl₂
-
Preparation: Under an inert atmosphere, add the carboxylic acid (1.0 equiv) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Slowly add thionyl chloride (1.2-2.0 equiv) to the flask at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 50-80 °C) until the evolution of gas ceases (usually 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The crude acyl chloride can then be used directly or purified by distillation.
Reaction Workflow
Caption: General workflow for acyl chloride synthesis using SOCl₂.
Oxalyl Chloride ((COCl)₂): The Milder Alternative
Oxalyl chloride is another excellent reagent for converting carboxylic acids to acyl chlorides.[13] It is generally considered milder and more selective than thionyl chloride, making it suitable for substrates with sensitive functional groups.[14] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which again simplifies purification.[13][14]
Core Applications:
-
Mild conversion of carboxylic acids to acyl chlorides.[13]
-
Swern oxidation of alcohols to aldehydes and ketones (in combination with DMSO).[15]
-
Friedel-Crafts acylation reactions.[14]
Troubleshooting Guide & FAQs
Q1: My reaction with oxalyl chloride is not going to completion. What should I do?
A1:
-
Catalyst: Similar to thionyl chloride, oxalyl chloride reactions are often catalyzed by a small amount of DMF. The active chlorinating species is a Vilsmeier-type reagent formed in situ.[14]
-
Solvent Choice: Ensure you are using an anhydrous, non-protic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or benzene.
-
Temperature: While often run at low temperatures, some less reactive substrates may require gentle warming to proceed at a reasonable rate.
Q2: I'm concerned about the toxicity of the carbon monoxide byproduct. How should I manage this?
A2:
-
Fume Hood: All reactions with oxalyl chloride must be conducted in a well-ventilated fume hood to prevent the inhalation of toxic CO and corrosive HCl gas.[13][16]
-
Scrubbing: For larger-scale reactions, the off-gases can be passed through a scrubbing solution (e.g., a dilute solution of sodium hypochlorite followed by a sodium bisulfite quench) to neutralize the toxic and corrosive gases.
Q3: Can I use oxalyl chloride for chlorinating alcohols directly?
A3: While oxalyl chloride can be used to activate alcohols, it is more commonly employed in the Swern oxidation to form aldehydes and ketones.[15] For the direct conversion of alcohols to alkyl chlorides, thionyl chloride or other reagents are generally more efficient.
Comparative Data of Chlorinating Agents
| Reagent | Formula | B.P. (°C) | Byproducts | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride | POCl₃ | 105.8 | POCl₂(OH), etc. | High reactivity | Corrosive, difficult work-up |
| Thionyl Chloride | SOCl₂ | 74.6 | SO₂, HCl (gases) | Gaseous byproducts, versatile | Corrosive, toxic |
| Oxalyl Chloride | (COCl)₂ | 63-64 | CO₂, CO, HCl (gases) | Milder, gaseous byproducts | Toxic CO byproduct, more expensive |
| Cyanuric Chloride | (N=CCl)₃ | 192 | HCl, cyanuric acid | Solid, less corrosive | Heterogeneous reactions, specific uses |
Decision Logic for Reagent Selection
Caption: Decision tree for selecting a suitable chlorinating agent.
Cyanuric Chloride ((N=CCl)₃): The Solid-State Alternative
Cyanuric chloride is a solid, trimeric form of cyanogen chloride, making it easier and often safer to handle than its liquid counterparts.[17][18] It is particularly useful for converting carboxylic acids to acyl chlorides, especially when stability or handling of liquid reagents is a concern.[19] It also finds application in converting alcohols to alkyl chlorides and amides to nitriles.[17]
Core Applications:
-
Amide synthesis from carboxylic acids (as an activator).[19]
-
Conversion of alcohols and carboxylic acids to the corresponding chlorides.[17]
-
Dehydrating agent.[17]
-
Precursor for dyes and herbicides like atrazine.[17]
Troubleshooting Guide & FAQs
Q1: My reaction with cyanuric chloride is very slow. How can I speed it up?
A1:
-
Solvent: Cyanuric chloride has limited solubility in many organic solvents. Using a solvent in which it is more soluble, such as THF or acetonitrile, can improve reaction rates.
-
Temperature: Gently heating the reaction mixture is often necessary to achieve a reasonable reaction rate.
-
Base: The reaction of cyanuric chloride with carboxylic acids or alcohols often requires a tertiary amine base (e.g., triethylamine) to neutralize the HCl that is formed.
Q2: The work-up of my cyanuric chloride reaction is messy. Are there any tips for purification?
A2:
-
Filtration: The byproducts of cyanuric chloride reactions, such as cyanuric acid, are often insoluble and can be removed by filtration.
-
Aqueous Wash: A standard aqueous work-up with washes of dilute acid, base, and brine can help remove any remaining impurities.
Q3: Is cyanuric chloride a good general replacement for POCl₃?
A3: While it is a valuable alternative for specific applications, particularly for the activation of carboxylic acids for amidation, it may not be as broadly applicable as thionyl or oxalyl chloride for all types of chlorinations. Its utility should be evaluated on a case-by-case basis.
Concluding Remarks
Moving away from phosphorus oxychloride towards safer and more user-friendly chlorinating agents like thionyl chloride, oxalyl chloride, and cyanuric chloride can significantly improve the safety and efficiency of synthetic processes. By understanding the specific reactivity profiles, advantages, and potential pitfalls of each reagent, researchers can make informed decisions to best suit their synthetic goals. Always prioritize safety by consulting the Safety Data Sheet (SDS) for any reagent and performing all manipulations in a well-ventilated chemical fume hood with appropriate personal protective equipment.
References
-
Choosing the Right Chlorinating Agent: Sulfuryl Chloride vs. Thionyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Clark, J. (2023). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved January 12, 2026, from [Link]
-
Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids. Journal of the American Chemical Society, 132(14), 5002–5003. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 3(3A), 1-6. [Link]
-
Libretexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Libretexts. (2023, January 22). Preparation of Acyl Chlorides. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyanuric chloride. PubChem. Retrieved January 12, 2026, from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Rodriguez, R. A., Pan, C.-M., Yabe, Y., Kawamata, Y., Eastgate, M. D., & Baran, P. S. (2014). Palau’chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 136(19), 6908–6911. [Link]
-
Sciencemadness Wiki. (n.d.). Oxalyl chloride. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Cyanuric chloride. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Oxalyl chloride. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Thionyl chloride. In Wikipedia. Retrieved January 12, 2026, from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
- 10. drexel.edu [drexel.edu]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 14. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 15. What is Oxalyl chloride?_Chemicalbook [chemicalbook.com]
- 16. Oxalyl Chloride Manufacturer - Anshul Specialty Molecules Private Limited [anshulchemicals.com]
- 17. Cyanuric chloride - Wikipedia [en.wikipedia.org]
- 18. Cyanuric chloride | C3Cl3N3 | CID 7954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Cyanuric Chloride as chlorination agent , Hive Novel Discourse [chemistry.mdma.ch]
Technical Support Center: Column Chromatography Tips for Purifying Picolinate Derivatives
Welcome to the Technical Support Center for the chromatographic purification of picolinate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, and its derivatives are key building blocks in medicinal chemistry.[1][2] However, their inherent chemical properties can present unique purification challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the "why" behind experimental choices, offering scientifically grounded explanations and actionable solutions to help you optimize your purification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of picolinate derivatives, providing explanations of the underlying causes and practical steps for resolution.
Issue 1: Peak Tailing
Q: Why are the chromatographic peaks for my picolinate derivatives showing significant tailing?
A: Peak tailing is a frequent observation when purifying basic compounds like picolinate derivatives, and it primarily stems from strong, undesirable interactions between your compound and the stationary phase.[3][4] The key culprit is often the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups (Si-OH) on the surface of standard silica gel.[3][5] This leads to a secondary retention mechanism, causing the back half of the peak to be broader than the front half.[6][7]
Other factors that can contribute to peak tailing include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3]
-
Solvent Mismatch: A significant difference in polarity between the sample solvent and the mobile phase can cause peak distortion.[3][4]
-
Physical Issues: A poorly packed column, voids in the stationary phase, or excessive dead volume in your chromatography system can all lead to distorted peak shapes.[3]
Q: How can I minimize or eliminate peak tailing for my picolinate compounds?
A: A systematic approach is crucial. Here are several strategies to improve peak shape:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase can effectively mask the acidic silanol groups.[3] The competing base will preferentially interact with the active sites on the silica, minimizing their interaction with your picolinate derivative.[3]
-
Adjust pH: For reversed-phase chromatography, adjusting the mobile phase pH can significantly impact the ionization state of your picolinate derivative and the silanol groups.[8][9][10] Operating at a lower pH can protonate the silanol groups, reducing their interaction with the basic nitrogen of the pyridine ring.[6]
-
-
Stationary Phase Selection:
-
Use End-Capped Columns: For HPLC, select columns that have been "end-capped," a process that treats the silica surface to reduce the number of accessible silanol groups.[4]
-
Consider Alternative Stationary Phases: If tailing persists, switching to a different stationary phase can provide alternative separation mechanisms. Options include alumina (available in acidic, neutral, or basic forms), or for reversed-phase, phenyl or cyano-based columns.[3][11][12]
-
-
Optimize Experimental Conditions:
Issue 2: Co-elution of Impurities
Q: I'm struggling to separate my target picolinate derivative from a closely related impurity. What steps can I take to improve resolution?
A: Co-elution is a common challenge, especially when dealing with structurally similar impurities. To resolve co-eluting peaks, you need to alter the chromatographic selectivity, efficiency, or retention.[8]
Here's a decision-making workflow to address co-elution:
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Strategies:
-
Adjust Mobile Phase Strength: For normal-phase chromatography, subtly decreasing the polarity of your eluent (e.g., reducing the percentage of ethyl acetate in hexanes) can increase retention times and potentially improve separation. For reversed-phase, this means decreasing the percentage of the organic solvent.[8]
-
Change Mobile Phase Composition: Switching one of the solvents in your mobile phase (e.g., from methanol to acetonitrile in reversed-phase) can alter selectivity due to different solvent-analyte interactions.
-
Employ Gradient Elution: If you are using an isocratic (constant solvent composition) method, switching to a gradient elution can significantly improve the separation of complex mixtures with a wide range of polarities.[15][16][17] A gradient allows for the elution of more strongly retained compounds as sharper peaks.[17]
-
Modify Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.[3] As mentioned earlier, switching from standard silica to alumina, or from a C18 to a phenyl or cyano column in reversed-phase, can provide the necessary change in selectivity.[3][18]
Issue 3: Low Recovery or Sample Degradation
Q: I'm experiencing low recovery of my picolinate derivative after column chromatography. What could be the cause, and how can I prevent it?
A: Low recovery can be attributed to several factors, including irreversible adsorption to the stationary phase or degradation of the compound during purification. Picolinate derivatives, particularly those with sensitive functional groups, can be susceptible to the acidic nature of silica gel.[3][19]
Solutions to Improve Recovery:
-
Deactivate Silica Gel: If you suspect your compound is degrading on silica, you can deactivate it by pre-treating it with a solution of your mobile phase containing a small amount of a base like triethylamine.
-
Use an Alternative Stationary Phase: Switching to a less acidic stationary phase, such as neutral alumina, can prevent degradation.[12]
-
Dry Loading: If your compound has poor solubility in the mobile phase, it may precipitate at the top of the column, leading to poor recovery. In such cases, dry loading is recommended.[13][14] In this technique, the sample is pre-adsorbed onto a small amount of silica gel or other inert support, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.[14]
-
Check for Irreversible Binding: After running the column, you can try flushing it with a very polar solvent (like methanol) to see if any of your compound elutes. This can help determine if it was strongly, but not irreversibly, bound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a mobile phase for the purification of a picolinate derivative on silica gel?
A1: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[20] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate to ensure good separation on the column.[12]
Q2: Should I use isocratic or gradient elution for my picolinate derivative purification?
A2: The choice depends on the complexity of your sample mixture.[16]
-
Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where the components have significantly different polarities.[15]
-
Gradient elution (gradually increasing the polarity of the mobile phase) is generally preferred for complex mixtures containing compounds with a wide range of polarities.[16][17] It helps to elute strongly retained compounds in a reasonable time and as sharper peaks, improving overall resolution.[17]
| Elution Method | Advantages | Disadvantages | Best For |
| Isocratic | Simple, reproducible, no need for column re-equilibration.[15][21] | Can lead to long run times and broad peaks for strongly retained compounds.[17] | Simple mixtures with well-separated components.[16] |
| Gradient | Shorter analysis times for complex mixtures, improved peak shape and resolution.[17][22] | Requires more complex equipment and column re-equilibration between runs.[21] | Complex mixtures with a wide range of polarities.[16] |
Q3: How do I properly pack a silica gel column to ensure good separation?
A3: A well-packed column is essential for high-resolution separations. The slurry packing method is generally preferred for silica gel.[23]
Protocol: Slurry Packing a Silica Gel Column
-
Prepare the Column: Clamp the column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the packing material.[24]
-
Make the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a consistent slurry.[23]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column gently to help the silica settle into a uniform bed and remove any air bubbles.[23]
-
Equilibrate: Once the silica has settled, pass several column volumes of the initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.
Caption: Workflow for slurry packing a silica gel column.
Q4: My picolinate derivative is a salt. How does this affect my purification strategy?
A4: Purifying salts via traditional silica gel chromatography can be challenging due to their high polarity and potential for strong interactions with the stationary phase. If your picolinate derivative is a salt (e.g., a hydrochloride salt), it will likely have very low mobility in typical non-polar to moderately polar organic solvent systems.
Strategies for Purifying Picolinate Salts:
-
Free-Basing: Before chromatography, consider neutralizing the salt to its free base form using a mild aqueous base (e.g., sodium bicarbonate solution) followed by extraction into an organic solvent. The free base will be less polar and more amenable to purification on silica gel.
-
Reversed-Phase Chromatography: Reversed-phase chromatography is often a better choice for polar and ionic compounds. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid, can be effective.[25]
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for purifying salts.
By understanding the chemical nature of picolinate derivatives and applying these troubleshooting strategies, you can significantly improve the efficiency and success of your purification efforts.
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]
-
Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2018). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). How to run column chromatography. Retrieved from [Link]
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University of Rochester. (n.d.). How to Run a Flash Column. Retrieved from [Link]
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Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
Phenomenex. (2023). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
PubMed. (1991). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Retrieved from [Link]
-
Welch Materials. (2024). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]
-
PubMed. (2012). Chemical properties and biotoxicity of several chromium picolinate derivatives. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. Retrieved from [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Chromedia. (n.d.). Hybrid stationary phases. Retrieved from [Link]
-
Chromatography Today. (2014). What is Peak Tailing?. Retrieved from [Link]
-
Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
ResearchGate. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
PubMed. (2009). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Picolinate. Retrieved from [Link]
-
PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]
-
LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]
-
PubChem. (n.d.). Chromium-picolinate. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
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Wikipedia. (n.d.). Chromium(III) picolinate. Retrieved from [Link]
-
MDPI. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Retrieved from [Link]
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Technical Support Center: Identifying and Characterizing Unexpected Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies for when your experiments yield unexpected byproducts. Navigating the complexities of chemical reactions and purification processes is a common challenge, and this resource is here to equip you with the expertise to identify, characterize, and manage these unforeseen molecules effectively.
Frequently Asked Questions (FAQs)
This section addresses the initial questions that often arise when an unexpected spot on a TLC plate or an extra peak in your chromatogram appears.
Q1: An unexpected peak has appeared in my HPLC/GC analysis. What are the first steps I should take?
A1: The appearance of an unknown peak warrants a systematic initial investigation. First, confirm it's not an artifact. Re-inject the same sample to check for reproducibility. If the peak persists, consider the following:
-
Blank Injection: Run a blank (your mobile phase or solvent) to rule out contamination from the solvent or the instrument itself.
-
System Suitability: Ensure your system is performing as expected by running a standard of your starting material and expected product.
-
Review Your Protocol: Double-check all reagents, solvents, and conditions used. An error in calculation or reagent addition is a common source of unexpected outcomes.[1]
Q2: How can I quickly get a preliminary idea of the unexpected byproduct's structure?
A2: For a rapid preliminary assessment, hyphenated techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for this purpose.[2] These methods provide the molecular weight of the byproduct, which is a critical first piece of the structural puzzle. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's substructures.
Q3: What are the most common sources of unexpected byproducts in a chemical synthesis?
A3: Unexpected byproducts can originate from a variety of sources throughout the synthetic and workup process.[2][3] Common culprits include:
-
Starting Materials and Reagents: Impurities present in your starting materials or reagents can be carried through the reaction or participate in side reactions.[4]
-
Side Reactions: The intended reaction pathway may compete with alternative, thermodynamically or kinetically favorable pathways, leading to undesired products.[5]
-
Degradation: Your product or intermediates may be unstable under the reaction or workup conditions (e.g., exposure to acid, base, heat, light, or air), leading to degradation products.[3][4]
-
Solvent Participation: In some cases, the solvent itself can react with starting materials, intermediates, or the final product.
Q4: At what point do I need to be concerned about an impurity from a regulatory perspective in drug development?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines.[6][7] The key thresholds to be aware of are:
-
Reporting Threshold: Any impurity at or above this level must be reported in regulatory submissions.
-
Identification Threshold: Impurities exceeding this level must be structurally characterized.
-
Qualification Threshold: Above this threshold, the impurity must be assessed for its biological safety.
These thresholds are dependent on the maximum daily dose of the drug substance. For example, for a new drug substance, any impurity observed at a level of 0.1% or higher should generally be identified.[6][8]
Troubleshooting Guides: A Deeper Dive
When initial checks don't resolve the issue, a more in-depth troubleshooting approach is necessary. These guides provide structured workflows for tackling more complex byproduct challenges.
Guide 1: My Reaction Did Not Go as Planned - A Troubleshooting Workflow
You've run a reaction, and the analytical data (TLC, LC-MS, NMR) shows a complex mixture with little of your desired product. Here’s a systematic approach to diagnose the problem.
Step 1: Re-evaluate the Reaction Setup and Execution
Before delving into complex analytical chemistry, meticulously review your experimental procedure.
-
Purity of Reagents and Solvents: Were your reagents and solvents pure and anhydrous (if required)? Impurities can poison catalysts or initiate side reactions.[9]
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, was the inert atmosphere rigorously maintained?
-
Temperature Control: Was the reaction temperature monitored and controlled accurately throughout the process?[1]
-
Order and Rate of Addition: Were reagents added in the correct order and at the specified rate? Deviations can significantly alter the reaction outcome.[9]
-
Stirring Efficiency: Was the reaction mixture stirred effectively? Poor mixing can lead to localized concentration gradients and side reactions.[1]
Step 2: Isolate a Small Sample of the Byproduct for Preliminary Analysis
If possible, isolate a small, semi-pure sample of the major byproduct using a quick separation technique like preparative TLC or a small flash column. This will simplify the subsequent characterization.
Step 3: Initial Spectroscopic Analysis
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the byproduct. This is a crucial step in proposing a molecular formula.
-
Proton Nuclear Magnetic Resonance (¹H NMR): A ¹H NMR spectrum of the crude reaction mixture or the isolated byproduct can provide immediate insights. Look for characteristic shifts and coupling patterns that may indicate specific functional groups or structural motifs.[10]
Workflow for Investigating a Failed Reaction
Caption: A workflow for troubleshooting an unexpected reaction outcome.
Guide 2: Characterizing a Persistent, Unknown Byproduct
You've identified a recurring byproduct that forms in significant amounts, and preliminary analysis was inconclusive. A more comprehensive characterization is now required.
Step 1: Purification of the Byproduct
Obtain a pure sample of the byproduct. This is essential for unambiguous structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for isolating impurities with high purity.[11]
-
Flash Column Chromatography: A well-optimized flash column can be a cost-effective method for isolating larger quantities of the byproduct.
Step 2: Comprehensive Spectroscopic and Spectrometric Analysis
With a pure sample in hand, a suite of analytical techniques can be employed for full structural characterization.
| Analytical Technique | Information Gained | Key Considerations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS). Fragmentation patterns provide structural clues. | Choose the appropriate ionization technique (e.g., ESI, APCI) for your compound. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information about the carbon-hydrogen framework. | ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments are often necessary for complete structural assignment.[11] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, N-H). | A quick and simple technique to complement other data. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems and chromophores. | Useful for compounds with characteristic UV absorbance. |
Step 3: Structure Elucidation
Piece together the data from all analytical techniques to propose a definitive structure for the byproduct. This process often involves:
-
Determining the molecular formula from HRMS.
-
Identifying functional groups from IR and chemical shifts in NMR.
-
Connecting the molecular fragments using 2D NMR data.
Decision Tree for Analytical Technique Selection
Caption: A decision tree for selecting analytical techniques for byproduct characterization.
Advanced Topics
Forced Degradation Studies
In drug development, intentionally subjecting a drug substance to harsh conditions (e.g., heat, light, acid, base, oxidation) is a proactive way to identify potential degradation products. This helps in developing stability-indicating analytical methods and understanding the degradation pathways of the drug.
Genotoxic Impurities
Some impurities, even at very low levels, can be genotoxic (damaging to DNA) and potentially carcinogenic.[2] Regulatory agencies have stringent requirements for the control of such impurities. If your byproduct has a structural alert for genotoxicity (e.g., epoxides, alkyl halides), further specialized toxicological assessment may be required.
References
Sources
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- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. Impurity Profiling: Characterization of unknown impurities [kymos.com]
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- 10. How To [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
How to drive picolinate esterification reactions to completion
Welcome to the technical support center for picolinate esterification. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with synthesizing picolinate esters. Unlike simple aliphatic or aromatic esters, the presence of the pyridine nitrogen in picolinic acid introduces unique reactivity that can complicate standard procedures. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you drive your reactions to completion efficiently and reliably.
Part 1: Foundational Concepts & Key Challenges
This section addresses the fundamental principles and common hurdles in picolinate esterification.
Q1: What are the primary methods for synthesizing picolinate esters, and how do they differ?
There are three main strategies for picolinate esterification, each with distinct mechanisms and ideal use cases:
-
Acid-Catalyzed (Fischer-Speier) Esterification: This is a classic, equilibrium-driven reaction where a carboxylic acid and an alcohol are heated with a strong acid catalyst (e.g., H₂SO₄, TsOH).[1] Its primary advantage is cost-effectiveness, especially on a large scale. However, its reversible nature means reaction completion depends on shifting the equilibrium.[2][3]
-
Carbodiimide-Mediated (Steglich) Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to activate the picolinic acid, typically with a 4-dimethylaminopyridine (DMAP) catalyst.[4][5] It is performed under mild, neutral conditions, making it suitable for sensitive or acid-labile substrates.[6]
-
Redox-Based (Mitsunobu) Reaction: This reaction converts a primary or secondary alcohol into an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[7][8] A key feature is the complete inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis.[9][10]
Table 1: Comparison of Picolinate Esterification Methods
| Method | Mechanism | Driving Force | Advantages | Disadvantages | Best For |
| Fischer-Speier | Acid-catalyzed acyl substitution | Equilibrium shift (Le Chatelier's Principle) | Scalable, inexpensive reagents | Harsh conditions (heat, strong acid), equilibrium-limited, not suitable for sensitive molecules | Robust, simple molecules on a large scale |
| Steglich | Carboxylic acid activation | Stoichiometric activation | Mild conditions (room temp), high yields, good for acid-sensitive substrates[5] | Stoichiometric byproducts (e.g., DCU) can complicate purification, potential for side reactions | Complex molecules, acid-labile substrates, tertiary alcohols[6] |
| Mitsunobu | SN2 displacement on an activated alcohol | Redox reaction | Stereochemical inversion, mild conditions, high reliability for SN2[9] | Stoichiometric phosphine oxide byproduct, expensive reagents, sensitive to nucleophile pKa[8] | Inversion of stereocenters, high-value substrates |
Q2: Why is picolinate esterification sometimes more difficult than with other carboxylic acids?
The primary challenge is the basicity of the pyridine nitrogen atom.
-
In Acid-Catalyzed Reactions: The nitrogen can be protonated by the strong acid catalyst. This places a positive charge on the pyridine ring, making the carbonyl carbon significantly less electrophilic and thus less susceptible to nucleophilic attack by the alcohol.
-
In Coupling Reactions: The nitrogen can act as a competing nucleophile, potentially interfering with the desired reaction pathway, although this is less common under standard Steglich conditions. A stronger base may be required to ensure the picolinic acid is deprotonated.[11]
Part 2: Troubleshooting Guide for Incomplete Reactions
This section provides a systematic approach to diagnosing and solving common issues.
Q3: My Fischer esterification has stalled with significant starting material remaining. How can I drive it to completion?
This is a classic equilibrium problem. To drive the reaction forward, you must apply Le Chatelier's principle.[2]
Primary Cause: Accumulation of water, the reaction byproduct, is driving the reverse reaction (ester hydrolysis).
Solutions:
-
Water Removal (Most Effective): The continuous removal of water is the most robust strategy.[3]
-
Dean-Stark Apparatus: Use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene, benzene, or cyclohexane).[12][13] The water is collected in the trap, physically removing it from the reaction and preventing the reverse reaction.[14][15]
-
Drying Agents: For smaller-scale reactions, adding molecular sieves (3Å or 4Å) to the reaction flask can sequester the water as it forms.
-
-
Use of Excess Reagent: Employ a large excess of the alcohol (5-10 equivalents or more), which can also serve as the solvent.[3][16] This shifts the equilibrium towards the product side. This is most practical when the alcohol is inexpensive and has a suitable boiling point for reflux.[17]
Workflow: Troubleshooting a Stalled Fischer Esterification
Caption: Troubleshooting workflow for incomplete Fischer esterification.
Q4: My Steglich esterification is slow or incomplete. What are the likely causes?
Unlike Fischer esterification, the Steglich reaction is not governed by equilibrium. Incomplete reactions are typically due to reagent deactivation, side reactions, or suboptimal conditions.
Potential Causes & Solutions:
-
Hydrolysis of Reagents: The carbodiimide (DCC/DIC) and the activated O-acylisourea intermediate are highly sensitive to water. Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or distill them over a suitable drying agent.
-
N-Acylurea Formation (Side Reaction): The active O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which halts the reaction.[5][6] This is a common failure mode if the alcohol is not sufficiently nucleophilic or is sterically hindered.
-
Role of DMAP: DMAP acts as an acyl-transfer catalyst. It attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[6][11] This pathway is much faster and outcompetes the N-acylurea rearrangement.
-
Solution: Ensure you are using a catalytic amount (5-10 mol%) of DMAP. For very slow reactions, increasing the DMAP loading may help, but be mindful of purification challenges.
-
-
Base Strength: Picolinic acid requires a base to deprotonate it for the reaction to proceed efficiently. If using the hydrochloride salt of an amine or alcohol, an additional equivalent of a non-nucleophilic base (like triethylamine, TEA) is necessary.[11][18]
Q5: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich reaction?
DCU is the byproduct of DCC activation and is notoriously insoluble in many common organic solvents, often precipitating from the reaction mixture.
Standard Protocol:
-
After the reaction is complete, cool the reaction mixture (a freezer or ice bath can accelerate precipitation).
-
Dilute the mixture with a nonpolar solvent like hexanes or diethyl ether to further decrease the solubility of DCU.
-
Filter the mixture through a pad of Celite® or a fritted funnel to remove the precipitated DCU.
-
Proceed with a standard aqueous workup of the filtrate to remove DMAP and any remaining reagents.[19]
Pro-Tip: Using DIC instead of DCC yields diisopropylurea (DIU), which is generally more soluble in organic solvents and can often be removed during aqueous workup and chromatography without prior filtration.
Part 3: Experimental Protocols & Advanced Strategies
This section offers step-by-step procedures and guidance on selecting advanced methods.
Q6: Can you provide a general protocol for picolinate ester synthesis using a Dean-Stark trap?
Objective: To synthesize an ethyl picolinate via Fischer esterification, driving the reaction to completion by azeotropic removal of water.
Materials:
-
Picolinic acid (1.0 equiv)
-
Ethanol (5.0 equiv)
-
Toluene (approx. 2 mL per mmol of picolinic acid)
-
Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%)
-
Dean-Stark apparatus, condenser, and heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add picolinic acid, ethanol, and toluene.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture.
-
Heating: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the trap.[3] As the vapor condenses, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[12]
-
Monitoring: Monitor the reaction by observing water collection. The reaction is near completion when water no longer accumulates in the trap. You can also monitor by TLC or GC-MS.[20]
-
Workup:
-
Cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[21] Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: Purify the crude product by distillation or column chromatography as needed.[22]
Diagram: Steglich Esterification Mechanism
Caption: Simplified mechanism of DMAP-catalyzed Steglich esterification.
Q7: When is the Mitsunobu reaction the best choice for making a picolinate ester?
The Mitsunobu reaction is not a general-purpose esterification method due to cost and byproduct considerations. However, it is the superior choice in specific, high-value scenarios:
-
Stereochemical Inversion: When you need to invert the stereocenter of a secondary alcohol, the Mitsunobu reaction is one of the most reliable methods available, proceeding via a clean SN2 mechanism.[9][10]
-
Sterically Hindered Alcohols: It can be effective for coupling sterically demanding alcohols that are poor nucleophiles under Fischer or Steglich conditions.
-
Extremely Mild Conditions: The reaction typically runs at temperatures from 0 °C to room temperature, preserving thermally sensitive functional groups elsewhere in the molecule.[7]
Key Consideration: The nucleophile (picolinic acid in this case) must have a pKa of approximately 13 or lower to efficiently deprotonate the intermediate betaine, preventing side reactions.[9] Picolinic acid (pKa ≈ 5.4) meets this requirement easily.
Part 4: Frequently Asked Questions (FAQs)
Q8: How can I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC): The most common method. It allows you to visualize the consumption of starting materials and the appearance of the product. Use a stain (e.g., UV light, KMnO₄) if your compounds are not colored.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile esters. Provides quantitative data on conversion and can help identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for less volatile compounds, providing accurate quantification of reaction components.[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can show the disappearance of starting material signals and the emergence of characteristic product peaks.
Q9: Can I use EDC instead of DCC for a Steglich esterification?
Yes. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a common alternative to DCC. Its primary advantage is that the resulting urea byproduct is water-soluble, which greatly simplifies purification. After the reaction, a simple aqueous wash can remove the urea, eliminating the need for filtration.[4] This makes EDC particularly well-suited for solid-phase synthesis and small-scale solution-phase reactions where filtration losses can be significant.
References
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Types of Organic Reactions- Esterification Using a Dean-Stark Trap . University of California, Davis. [Link]
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Dean–Stark apparatus . Wikipedia. [Link]
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Esterification Using a Dean-Stark Trap . University of Wisconsin-Madison. [Link]
-
Puterbaugh, W. H., et al. Esterification for the introductory organic laboratory course: A modified Dean-Stark trap . Journal of Chemical Education. [Link]
-
Puterbaugh, W. H. Esterification for the introductory organic laboratory course: A modified Dean-Stark trap . Journal of Chemical Education. [Link]
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Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids . ResearchGate. [Link]
-
Jordan, A., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Green Chemistry. [Link]
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Jordan, A., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . ResearchGate. [Link]
-
Mitsunobu reaction . Wikipedia. [Link]
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Kaur, H., et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives . National Institutes of Health (NIH). [Link]
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Steglich esterification . Wikipedia. [Link]
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Mitsunobu Reaction . Organic Chemistry Portal. [Link]
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Steglich Esterification . Organic Chemistry Portal. [Link]
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Yang, S., et al. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification . PubMed. [Link]
-
Mitsunobu Reaction . Master Organic Chemistry. [Link]
-
Bibi, S., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . National Institutes of Health (NIH). [Link]
-
Ghorbani-Vaghei, R., et al. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst . RSC Publishing. [Link]
-
Fife, T. H., & Przystas, T. J. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions . Journal of the American Chemical Society. [Link]
-
Fischer Esterification . Chemistry LibreTexts. [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst . ResearchGate. [Link]
-
Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . MDPI. [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . Patsnap Eureka. [Link]
-
Fischer–Speier esterification . Wikipedia. [Link]
-
Clarke, C. J., et al. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex . National Institutes of Health (NIH). [Link]
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Conversion of Carboxylic Acids into Esters without Use of Alcohols . ResearchGate. [Link]
-
4.7: Reaction Work-Ups . Chemistry LibreTexts. [Link]
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Margarida, B. R., et al. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables . ResearchGate. [Link]
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Acid to Ester - Common Conditions . Organic Chemistry Data. [Link]
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Ester synthesis by esterification . Organic Chemistry Portal. [Link]
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Fischer Esterification-Typical Procedures . OperaChem. [Link]
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Esterification: Reflux, Isolation and Purification . YouTube. [Link]
-
Al-Sayah, M. A., & O'Shea, T. J. Strategies for the analysis of highly reactive pinacolboronate esters . PubMed. [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine . MDPI. [Link]
- Process of completing the esterification of carboxylic acids with alcohols.
-
Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin . MDPI. [Link]
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3: Esterification (Experiment) . Chemistry LibreTexts. [Link]
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Fischer Esterification . University of Toronto. [Link]
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Technical Support Center: Solvent Selection for Optimizing Methyl 4,6-Dichloropicolinate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving Methyl 4,6-dichloropicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection for this versatile heterocyclic building block. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and detailed protocols to ensure the success and reproducibility of your reactions.
Section 1: Understanding the Reactivity of this compound
This compound is an electron-deficient pyridine derivative, a feature that dictates its reactivity. The two chlorine atoms serve as excellent leaving groups for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
-
Electronic Effects: The pyridine nitrogen acts as a strong electron-withdrawing group, activating both the C4 and C6 positions towards nucleophilic attack and oxidative addition. The C4 position (para to the nitrogen) and the C6 position (ortho to the nitrogen) exhibit distinct electronic and steric environments, making regioselectivity a key challenge.
-
The Ester Group: The methyl ester at the C2 position is a potential site for unwanted side reactions, primarily hydrolysis, under either acidic or basic conditions, especially at elevated temperatures[1][2]. Solvent choice can play a role in mitigating this decomposition pathway.
Section 2: Solvent Selection by Reaction Type
The optimal solvent is fundamentally linked to the reaction mechanism. A solvent that is ideal for one transformation may be detrimental to another.
2.1 Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern synthesis and are highly sensitive to the reaction environment. The solvent must solubilize the substrate, reagents, and catalyst complex, and it can significantly influence catalyst activity and stability[3][4].
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for C-C bond formation. For chloropyridines, success hinges on a highly active catalyst system and an appropriate solvent/base combination[5][6].
-
Mechanism & Solvent Role: The solvent's primary roles are to facilitate the solubility of the inorganic base and the boronate species, and to stabilize the palladium catalytic intermediates. Mixtures of an organic solvent with water are frequently employed[5][7]. The organic component solubilizes the aryl halide and the catalyst, while water dissolves the base (e.g., K₂CO₃, Na₂CO₃) and promotes the crucial transmetalation step[7].
-
Recommended Solvents: Aprotic polar solvents, often in combination with water, are the most common choice.
| Solvent System | Key Properties & Rationale | Typical Ratio (Organic:H₂O) |
| 1,4-Dioxane / H₂O | Excellent for solubilizing a wide range of substrates and catalysts. Generally provides good yields and is a common starting point[7]. | 2:1 to 4:1 |
| Toluene / H₂O | A less polar option, can sometimes improve selectivity and reduce side reactions. Requires vigorous stirring for phase mixing. | 10:1 |
| DMF / H₂O | A highly polar aprotic solvent that can increase reaction rates but may sometimes lead to lower selectivity or ester hydrolysis at high temperatures[8]. | 3.5:3 |
| THF / H₂O | A good general-purpose solvent, though its lower boiling point limits the achievable reaction temperature. | 1:1 to 4:1 |
B. Buchwald-Hartwig Amination
This reaction forms C-N bonds and is sensitive to both solvent and base selection. The choice of solvent can influence reaction rate and, critically, regioselectivity[9][10].
-
Mechanism & Solvent Role: The solvent must solubilize the amine, the aryl halide, and the catalyst complex. Non-polar aprotic and ethereal solvents are generally preferred as they do not overly stabilize the resting state of the catalyst, allowing for efficient catalytic turnover.
-
Recommended Solvents: Anhydrous, deoxygenated solvents are mandatory as Pd(0) species are sensitive to oxygen[5][8].
| Solvent | Key Properties & Rationale |
| Toluene | A common, non-polar solvent that performs well in many Buchwald-Hartwig systems. Its high boiling point allows for a wide temperature range[6][11]. |
| 1,4-Dioxane | An ethereal solvent often used for its ability to dissolve a broad range of substrates and reagents. Must be peroxide-free[11]. |
| THF | Suitable for reactions that proceed at lower temperatures due to its lower boiling point. |
2.2 Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on dichloropyridines are facilitated by the electron-deficient nature of the ring[12]. The reaction proceeds via a negatively charged intermediate (Meisenheimer complex), and the solvent's ability to stabilize this species is paramount.
-
Mechanism & Solvent Role: Polar aprotic solvents are the gold standard for SNAr. They possess strong dipoles that stabilize the charged Meisenheimer complex but do not engage in strong hydrogen bonding with the nucleophile. This leaves the nucleophile "bare" and highly reactive[13]. In contrast, polar protic solvents can form a hydrogen-bond cage around the nucleophile, reducing its reactivity[14].
-
Recommended Solvents:
| Solvent | Key Properties & Rationale |
| DMF (Dimethylformamide) | A highly polar aprotic solvent, often the first choice for SNAr due to its excellent solvating power and ability to accelerate reaction rates[15]. |
| DMSO (Dimethyl sulfoxide) | Another excellent polar aprotic solvent. Its high boiling point allows for reactions at elevated temperatures, which are often necessary for less reactive nucleophiles. |
| DMAc (Dimethylacetamide) | Similar properties to DMF and DMSO, serving as a good alternative[15]. |
| Acetonitrile | A less common but viable option, particularly when milder conditions are desired. |
Section 3: Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura coupling reaction has a very low yield. What are the likely causes related to the solvent?
Answer: Low yield is a common issue, often stemming from suboptimal reaction conditions[6]. When troubleshooting, consider the following solvent-related factors:
-
Poor Solubility: If your substrate, boronic acid, or base is not sufficiently soluble, the reaction will be slow or may not proceed at all. Try switching to a more polar organic solvent like DMF/H₂O or increasing the proportion of the organic solvent.
-
Inadequate Degassing: Palladium(0) catalysts are readily oxidized by dissolved oxygen, rendering them inactive. Ensure your solvents are rigorously degassed before use by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes or by using several freeze-pump-thaw cycles[5][16].
-
Insufficient Temperature: C-Cl bond activation requires significant thermal energy. If your solvent has a low boiling point (e.g., THF), you may not be reaching the required temperature. Switch to a higher-boiling solvent like 1,4-dioxane or toluene to increase the reaction temperature to the 80-120 °C range[5].
Q2: I am observing poor or incorrect regioselectivity in my cross-coupling reaction. How can the solvent influence this?
Answer: Regioselectivity between the C4 and C6 positions is a significant challenge. While ligand choice is the primary tool for controlling selectivity[17], the solvent plays a crucial secondary role. A change in solvent can alter the solvation of the substrate or catalyst, which can, in turn, influence which C-Cl bond preferentially undergoes oxidative addition[18]. For instance, highly polar solvents can sometimes erode selectivity in Buchwald-Hartwig aminations[17]. If you are facing selectivity issues, a solvent screen including less polar options like toluene alongside more polar ones like dioxane or DMF is highly recommended.
Q3: During my reaction, I'm seeing significant hydrolysis of the methyl ester. How can I prevent this?
Answer: Ester hydrolysis is a classic side reaction, especially under basic conditions at high temperatures[19][20]. To minimize this:
-
Use a Weaker Base: Strong bases like NaOH or KOH will readily hydrolyze the ester. For cross-coupling reactions, use carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄), which are generally less nucleophilic towards the ester[16].
-
Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can significantly slow the rate of hydrolysis.
-
Minimize Water Content: While some water is necessary for many Suzuki couplings, using a large excess can promote hydrolysis. Try reducing the amount of water in your solvent mixture.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to hydrolytic conditions.
Q4: For an SNAr reaction, what is the best starting solvent, and why?
Answer: The best starting solvent for an SNAr reaction is typically a polar aprotic solvent like DMF or DMSO[15][21]. The reason is rooted in the reaction mechanism, which involves the formation of a negatively charged Meisenheimer complex. Polar aprotic solvents have strong dipole moments that effectively stabilize this charged intermediate, lowering the activation energy of the reaction. Furthermore, they do not form strong hydrogen bonds with the nucleophile, leaving it more reactive and available for attack on the pyridine ring[13][14].
Q5: My reactants are not fully dissolving even in the recommended solvent. What should I do?
Answer: Complete dissolution is ideal for solution-phase chemistry. If you are facing solubility issues:
-
Try a Solvent Mixture: Sometimes a combination of solvents can provide better solubility than a single one. For example, adding a co-solvent like THF or DMF to toluene might help.
-
Increase Temperature: Gently warming the mixture (provided the reagents are stable) can often increase solubility.
-
Consider a Different Solvent System: If solubility remains a major issue, you may need to switch to a different class of solvent. For example, if a substrate is insoluble in dioxane/water, a DMF/water system might be more effective[8].
-
Use a Phase-Transfer Catalyst: In biphasic systems (e.g., Toluene/H₂O), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary.
Q6: I am forming a significant amount of hydrodehalogenation byproduct. Can the solvent be a factor?
Answer: Hydrodehalogenation (replacement of Cl with H) is a common side reaction in palladium-catalyzed couplings[16]. While often linked to the ligand, base, or impurities, the solvent can play a role. Protic solvents (like alcohols) can sometimes act as a hydride source, especially under certain conditions. Ensure you are using high-purity, anhydrous aprotic solvents. If you are using a solvent mixture with water, ensure the water is deionized and pure.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling Reaction
This protocol outlines a parallel screening approach to efficiently identify the optimal solvent for your specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, XPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Screening Solvents (anhydrous, degassed): 1,4-Dioxane, Toluene, DMF, THF
-
Degassed deionized water
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
Array Preparation: In an inert atmosphere glovebox, add the solid reagents to a series of identical reaction vials: this compound (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium catalyst (0.02 equiv), and ligand (0.04 equiv).
-
Solvent Addition: To each vial, add the chosen degassed organic solvent and degassed water in the desired ratio (e.g., 4:1 organic:water) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Vial 1: 1,4-Dioxane / H₂O
-
Vial 2: Toluene / H₂O
-
Vial 3: DMF / H₂O
-
Vial 4: THF / H₂O
-
-
Reaction Execution: Seal the vials tightly and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.
-
Analysis: Compare the results from each solvent system to identify the one that provides the highest conversion, cleanest reaction profile, and fastest reaction rate.
Section 5: Visual Guides
Diagram 1: Solvent Selection Decision Tree
Caption: Decision tree for initial solvent selection.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
-
K. B. G. Torssell, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids," MDPI, [Link].
-
Chemtips, "Specific Solvent Issues with Buchwald-Hartwig Amination," WordPress, [Link].
-
M. R. M. Bruce et al., "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries," ResearchGate, [Link].
-
Chemistry LibreTexts, "4.7: Solvent Effects in Nucleophilic Substitution," Chemistry LibreTexts, [Link].
-
Wikipedia, "Buchwald–Hartwig amination," Wikipedia, [Link].
-
C. J. A. Warner, "Solvent effects in palladium catalysed cross-coupling reactions," White Rose Research Online, [Link].
-
J. P. H. Charmant, "Solvent effects in palladium catalysed cross-coupling reactions," RSC Publishing, [Link].
-
S. G. Davies et al., "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," The Journal of Organic Chemistry, [Link].
-
S. K. Kashani et al., "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow," ChemRxiv, [Link].
-
Chemtips, "SNAr Reaction in Other Common Molecular Solvents," WordPress, [Link].
-
P. G. Jones, "Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions," ResearchGate, [Link].
-
E. B. de Vrgara, "A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents," Bentham Science, [Link].
-
The Organic Chemistry Tutor, "7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions," YouTube, [Link].
-
D. L. J. Broere et al., "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," PMC - NIH, [Link].
-
University of Windsor, "HYDROLYSIS," University of Windsor, [Link].
-
M. M. Kandeel et al., "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," MDPI, [Link].
-
Z. Tóth et al., "Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions," MDPI, [Link].
-
Pharmaffiliates, "CAS No : 98273-19-9 | Product Name : this compound," Pharmaffiliates, [Link].
-
D. L. J. Broere et al., "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," ResearchGate, [Link].
-
J. M. Salvant et al., "Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents.," ChemRxiv, [Link].
-
Chemistry LibreTexts, "5.4: Hydrolysis Reactions," Chemistry LibreTexts, [Link].
-
S. L. MacNeil, "A solvent-induced reversal of regioselectivity in the Suzuki coupling of pyrrole esters," RTI, [Link].
-
Chemistry Stack Exchange, "Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate," Chemistry Stack Exchange, [Link].
-
Z. Tóth et al., "Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions," NIH, [Link].
-
J. Clark, "hydrolysis of esters," Chemguide, [Link].
-
S. M. A. Kawsar et al., "Synthesis And Characterization Of Methyl 4, 6-O-Enzylidene- Α-D-Glucopyranoside Derivatives," ResearchGate, [Link].
-
J. Kovacs et al., "The reaction of dichlorocarbene with phosphine derivatives related on the 2-methyl-1-phenyl-2,5-dihydro and 2,3,4,5-tetrahydro-1H-phosphole moiety," ResearchGate, [Link].
-
Z. Celebic, "Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate," ResearchGate, [Link].
-
M. A. El-Sayed, "Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein," MDPI, [Link].
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Technical Support Center: Temperature Control Strategies for Dichloropicolinate Reactions
A Foreword from the Senior Application Scientist:
Welcome to the technical support center. In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, dichloropicolinate derivatives are invaluable intermediates. Their reactivity, largely governed by the electron-deficient pyridine ring, makes them prime candidates for nucleophilic aromatic substitution (SNAr). However, this same reactivity presents a significant challenge: controlling the reaction's energy.
Temperature is not merely a parameter to be set; it is the most critical tool at your disposal for dictating reaction rate, selectivity, and safety. An uncontrolled exotherm can turn a promising synthesis into a complex mixture of byproducts, or worse, a hazardous runaway reaction. This guide is structured from my field experience to address the most common temperature-related issues encountered during dichloropicolinate reactions. We will move from troubleshooting immediate problems to understanding the fundamental principles, ensuring your syntheses are not only successful but also safe and reproducible.
Part 1: Troubleshooting Guide - When Things Go Wrong
This section is designed to address specific, observable problems in your reaction. Each question represents a common challenge where temperature is often the root cause.
Q1: My reaction is extremely vigorous upon adding the nucleophile, and the temperature is spiking uncontrollably. What should I do?
This is a classic sign of an uncontrolled exothermic reaction, which is common in SNAr reactions with highly reactive nucleophiles on an activated dichloropicolinate ring. The immediate goal is to regain control and prevent a runaway scenario.
-
Causality: The activation energy for these substitutions is often low, and the reaction itself is thermodynamically favorable, releasing significant heat.[1] Adding the nucleophile too quickly to a solution at a moderate temperature provides a high concentration of reactants, leading to a rapid, exponential increase in reaction rate and heat generation that overwhelms the vessel's cooling capacity.
-
Immediate Corrective Action:
-
Stop the addition of the nucleophile immediately.
-
Engage emergency cooling if available (e.g., a pre-chilled isopropanol/dry ice bath).
-
If the reaction is in a large-scale reactor, ensure maximum cooling fluid flow and consider adding a pre-chilled, inert solvent to dilute the reactants and absorb heat.
-
-
Long-Term Solution & Protocol:
-
Cryogenic Initial Addition: The most robust solution is to manage the initial exotherm by lowering the starting temperature significantly. Cool the dichloropicolinate solution to a range of -10 °C to 0 °C before beginning the nucleophile addition.[2]
-
Controlled Dosing: Add the nucleophile slowly, dropwise, via a syringe pump or addition funnel. This keeps the concentration of the limiting reactant low at any given moment, allowing the heat generated to be dissipated by the cooling system as it is produced.[3]
-
Monitor Internal Temperature: Always use a calibrated internal thermometer. The external bath temperature is not a reliable indicator of the actual reaction temperature during a strong exotherm.
-
Stepwise Warming: Once the addition is complete, maintain the low temperature for a holding period (e.g., 30-60 minutes) to ensure the initial reaction is complete before slowly and carefully allowing the reaction to warm to the desired final temperature (e.g., room temperature or reflux).[4]
-
Q2: My yield is low, and I'm seeing a significant amount of byproduct. How can temperature be optimized to improve this?
Low yield and poor selectivity are often two sides of the same coin, pointing to reaction conditions that favor undesired pathways.
-
Causality: Higher temperatures provide the kinetic energy to overcome the activation barriers for side reactions, such as di-substitution (where both chlorine atoms are replaced), reaction with the solvent, or thermal degradation of the starting material or product.[2] In dichloropicolinates, the relative reactivity of the chlorine atoms can also be temperature-dependent, affecting regioselectivity.[5][6]
-
Diagnostic Approach:
-
Analyze the Byproducts: Use LC-MS or GC-MS to identify the main impurities. Are they isomers? Di-substituted products? Degradation products? This information is key to diagnosing the problem.
-
Review Your Temperature Profile: Was there an initial temperature spike? Was the reaction held at a high temperature for too long?
-
-
Optimization Strategies:
-
Kinetic vs. Thermodynamic Control: Many reactions can yield different products depending on the temperature. A lower reaction temperature often favors the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for equilibrium to be reached, favoring the more stable thermodynamically controlled product. Experiment with a range of temperatures (e.g., 0 °C, room temperature, 60 °C) to find the optimal balance for your desired product.[4][7]
-
Reduce Reaction Time: If product degradation is suspected, try running the reaction at a slightly higher temperature for a much shorter duration to achieve full conversion of the starting material before significant degradation occurs. Monitor closely with TLC or LC-MS.
-
Q3: The reaction seems to have stalled. I'm not seeing any product formation after several hours. Should I just increase the heat?
While tempting, indiscriminately increasing the temperature can be counterproductive and dangerous. A stalled reaction requires a more systematic approach.
-
Causality: A lack of reactivity can stem from several factors. The activation energy may not be met at the current temperature, the nucleophile may be too weak, or an essential catalyst may be inactive.
-
Troubleshooting Workflow:
-
Confirm Reagent Integrity: Before altering the temperature, ensure your reagents are pure and your nucleophile is sufficiently active. Was a fresh bottle used? If using a base, is it anhydrous?
-
Incremental Temperature Increase: If reagents are confirmed to be good, increase the temperature in small, controlled increments (e.g., 10-15 °C at a time).[2] Hold the reaction at each new temperature for a set period and monitor for product formation via TLC or LC-MS. This will help you identify the minimum temperature required for the reaction to proceed.
-
Consider Catalysis: For less reactive nucleophiles, heating may not be enough or may lead to byproducts. A catalyst (e.g., a palladium catalyst for certain couplings, or a phase-transfer catalyst) might be necessary to enable the reaction under milder conditions.[7]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding temperature control in dichloropicolinate chemistry.
Q1: What is the fundamental reason that temperature control is so critical for dichloropicolinate reactions?
The pyridine ring, especially when substituted with two electron-withdrawing chlorine atoms and a carboxylic acid derivative, is highly activated for nucleophilic aromatic substitution (SNAr).[8][9] This process typically proceeds via a two-step addition-elimination mechanism involving a high-energy Meisenheimer intermediate.[9] Temperature directly influences:
-
Reaction Rate: The rate of formation of the Meisenheimer complex and the subsequent elimination of the chloride leaving group is highly temperature-dependent.
-
Exotherm Management: The overall SNAr reaction is often highly exothermic.[1] Without proper control, the heat generated can cause the reaction rate to accelerate uncontrollably.
-
Selectivity: Dichloropicolinates have multiple reaction sites. Temperature can influence which site is preferentially attacked (regioselectivity) and whether single or double substitution occurs.[4][6]
-
Stability: Both the reactants and products can be susceptible to thermal degradation at elevated temperatures, leading to the formation of tars and other impurities.[2]
Q2: How do I choose an initial temperature for a new dichloropicolinate reaction?
A prudent approach is to start cold and gradually increase the temperature.
| Nucleophile Reactivity | Recommended Starting Temperature | Rationale |
| High (e.g., Alkoxides, primary amines, thiols) | -10 °C to 5 °C | These reactions are typically fast and highly exothermic. A low starting temperature is essential to control the initial rate of heat evolution during addition. |
| Moderate (e.g., Secondary amines, anilines) | 0 °C to 25 °C (Room Temp) | The reaction is less vigorous, but an initial exotherm is still likely. Starting at or below room temperature allows for safe control. |
| Low (e.g., Alcohols, hindered amines) | 25 °C to 80 °C | These reactions often require thermal energy to overcome the activation barrier. Start at room temperature and warm cautiously after all reagents are mixed. |
Q3: What are the best practices for monitoring the internal temperature of a reaction?
Accurate temperature monitoring is non-negotiable for safety and reproducibility.
-
Use a Calibrated Thermocouple/Thermometer: Ensure the probe is calibrated against a known standard.
-
Proper Probe Placement: The probe tip should be fully submerged in the reaction mixture, away from the vessel walls, to get a true reading of the bulk temperature.
-
Continuous Logging: For critical or large-scale reactions, use a data logger to record the temperature profile over the entire course of the reaction. This data is invaluable for troubleshooting and process optimization.
Visualized Workflow & Protocols
Troubleshooting Logic for Low Yield Reactions
This diagram outlines a decision-making process for diagnosing and solving low-yield issues.
Caption: Decision tree for troubleshooting low-yield dichloropicolinate reactions.
Protocol: Controlled Cryogenic Addition of a Nucleophile
This protocol details the steps for safely running a potentially highly exothermic SNAr reaction.
-
Reactor Setup:
-
Equip a clean, dry, jacketed reactor or round-bottom flask with an overhead stirrer, a calibrated internal temperature probe, a nitrogen inlet, and an addition funnel or syringe pump line.
-
Ensure the vessel is properly secured and the cooling system (circulating chiller or ice/salt bath) is operational.[2]
-
-
Initial Cooldown:
-
Charge the reactor with the dichloropicolinate derivative and an appropriate anhydrous solvent (e.g., THF, Dioxane).
-
Begin stirring and circulate the coolant to bring the internal temperature of the solution to the target setpoint (e.g., 0 °C).
-
-
Nucleophile Addition:
-
Dissolve the nucleophile (and any non-nucleophilic base, if required) in the same anhydrous solvent.
-
Begin adding the nucleophile solution dropwise via the syringe pump at a slow, controlled rate.
-
CRITICAL: Monitor the internal temperature closely. The rate of addition should be adjusted so that the internal temperature does not rise more than 2-3 °C above the setpoint. If the temperature begins to climb rapidly, pause the addition immediately until it stabilizes.
-
-
Reaction Hold & Warming:
-
Once the addition is complete, continue stirring the mixture at the cold temperature (e.g., 0 °C) for an additional 30-60 minutes to ensure the initial reaction is complete.[2]
-
After the hold period, slowly warm the reaction to the final desired temperature (e.g., room temperature) by adjusting the setpoint on the chiller or removing the cooling bath. Monitor for any secondary exotherms during warming.
-
-
Monitoring & Quench:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture back down in an ice bath before carefully quenching with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
References
- Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- Crampton, M.R. (2011). Nucleophilic Aromatic Substitution. DOI:10.1002/9781119972471.ch5.
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
- Waller, F. (2021). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Autech Scientific.
- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Larson, E. D., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Benchchem. (n.d.). managing temperature control in 2,5-Dichloropyrazine reactions.
- Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- AIDIC. (2023). Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone.
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions
Welcome to the technical support center dedicated to one of the most critical parameters in cross-coupling reactions: catalyst loading. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency. Here, we move beyond simple recipes to explain the causality behind experimental choices, ensuring robust and scalable results.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my catalyst loading is suboptimal?
The primary indicators of non-optimal catalyst loading often manifest as:
-
Low or stalled reaction conversion: The most obvious sign is the incomplete consumption of starting materials, even after extended reaction times.
-
Formation of side products: Significant homocoupling of boronic acids (in Suzuki reactions) or other undesired side reactions can indicate that the catalyst is either not efficient enough at the given concentration or is deactivating.[1][2]
-
Catalyst decomposition: The visible formation of palladium black is a clear sign of catalyst aggregation and deactivation.[1][3] This suggests the active Pd(0) species is not stable under the reaction conditions at that concentration.
-
Inconsistent results: Poor reproducibility between runs can sometimes be traced back to inaccuracies in measuring and dispensing very small amounts of catalyst.
Q2: Is simply increasing the catalyst loading a reliable solution for a sluggish reaction?
Not always. While it can be a tempting quick fix, indiscriminately increasing the catalyst loading can lead to several issues:
-
Increased costs: Palladium catalysts and their associated ligands can be expensive, making high loadings economically unviable, especially for large-scale synthesis.[4][5]
-
More complex purification: Higher catalyst loading means more residual palladium in your crude product, which can be challenging to remove and is often subject to strict limits in pharmaceutical applications.
-
Potential for new side reactions: High concentrations of the catalyst might open up alternative reaction pathways or accelerate the decomposition of sensitive substrates or products.[6]
A more systematic approach is often required, starting with a standard loading and optimizing other parameters first.
Q3: What is a typical starting catalyst loading for a new cross-coupling reaction?
A general and practical starting point for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, is 0.5 to 2 mol % of the palladium precursor relative to the limiting reagent.[6] For highly active modern precatalysts, loadings can often be much lower, in the range of 0.01 to 0.1 mol %.[7]
It is crucial to consult the literature for the specific class of reaction and substrates you are working with, as optimal loadings can vary significantly.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low or No Conversion
Your reaction is sluggish, with significant starting material remaining.
Caption: A logical workflow for troubleshooting low-yielding reactions.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure Proper Catalyst Activation: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its in situ reduction to the active Pd(0) species.[8] Using modern, well-defined Pd(II) precatalysts (e.g., Buchwald G3/G4 palladacycles) can provide more reliable and consistent generation of the active catalyst.[9][10] Verify Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[3][11] Ensure all solvents and the reaction headspace are rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. |
| Inefficient Ligand | Check Ligand-to-Metal Ratio: For many cross-coupling reactions, an optimal palladium-to-ligand ratio is 1:1 or 1:2.[7][12] Excess ligand can sometimes inhibit the reaction by creating stable, less reactive palladium complexes.[13] Conversely, too little ligand can lead to catalyst decomposition.[9] Switch to a More Effective Ligand: For sterically hindered or electronically challenging substrates, standard ligands like PPh₃ may be ineffective.[3] Consider switching to bulkier, more electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][11] |
| Insufficient Catalyst Loading | Perform a Loading Screen: If other parameters are optimized, systematically increase the catalyst loading in small increments (e.g., 0.5 mol %, 1 mol %, 2 mol %). Monitor the conversion at each level to find the point of diminishing returns. |
Problem 2: Catalyst Deactivation (Palladium Black Formation)
A black precipitate forms in your reaction, and the reaction stalls.
Caption: Root cause analysis for palladium black formation.
| Possible Cause | Troubleshooting Steps |
| Oxygen Exposure | Rigorous Degassing: This is the most common cause.[3] Use a robust degassing method such as three freeze-pump-thaw cycles for solvents. For the reaction setup, evacuate and backfill the flask with inert gas multiple times.[11] |
| Thermal Instability | Lower the Temperature: High temperatures can accelerate the aggregation of Pd(0) into inactive palladium black.[3] Try running the reaction at a lower temperature, even if it requires a longer reaction time.[3] |
| Insufficient Ligand Stabilization | Increase Ligand Ratio: A slight excess of ligand (e.g., 1:1.2 Pd:Ligand) can sometimes help stabilize the active monomeric Pd(0) species and prevent aggregation.[9] Choose a Better Ligand: Bulkier ligands are generally better at preventing the metal centers from aggregating.[12] If you suspect ligand degradation, consider a more robust ligand for your specific reaction conditions. |
| High Catalyst Concentration | Reduce Catalyst Loading: Paradoxically, a very high catalyst loading can sometimes lead to faster decomposition. If you are using a high loading (> 5 mol %), try reducing it. Running reactions at a higher dilution (lower overall concentration) can also help.[2] |
Experimental Protocols
Protocol 1: Preparation of a Catalyst Stock Solution for Accurate Loading
To avoid errors from weighing very small quantities of catalyst for each reaction, preparing a stock solution is a best practice.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Oven-dried Schlenk flask with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under a positive pressure of inert gas, add the palladium precatalyst (e.g., 45.8 mg of Pd₂(dba)₃, 0.05 mmol).
-
Add the appropriate amount of ligand (e.g., 52.4 mg of XPhos, 0.11 mmol for a ~1:1 Pd:L ratio).
-
Add a specific volume of degassed, anhydrous solvent via syringe to achieve a known concentration (e.g., add 10.0 mL of toluene to make a 0.01 M solution with respect to Pd).
-
Stir the solution under an inert atmosphere until all solids are dissolved. This stock solution can now be used to dispense accurate amounts of catalyst for multiple reactions.
-
Note: The stability of the stock solution depends on the catalyst system. It is often best to prepare it fresh daily.
Protocol 2: High-Throughput Screening (HTS) for Catalyst Loading Optimization
For critical reactions, a high-throughput screening approach can rapidly identify the optimal catalyst loading.[14][15][16]
Setup:
-
Use a 24 or 96-well reaction block with individual vials.
-
Prepare stock solutions of your starting materials, base, and catalyst system.
-
Use automated liquid handlers for precise dispensing, or carefully use manual pipettes.
Procedure:
-
Design an array of experiments in the well plate. Vary the catalyst loading systematically across a range (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.0 mol %).
-
Keep all other parameters (temperature, concentration of reactants, equivalents of base) constant.
-
To each designated well, add the starting materials, base, and solvent.
-
Add the calculated volume of the catalyst stock solution to each well to achieve the desired loading.
-
Seal the plate under an inert atmosphere and place it in a heated shaker for the specified reaction time.
-
After the reaction, quench all wells simultaneously and analyze the conversion/yield of each reaction by LC-MS or GC-MS.
-
Plot the yield versus catalyst loading to identify the optimal concentration.
This method allows for the rapid generation of data to make an informed decision on catalyst loading for scale-up.[17][18]
References
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions. Benchchem.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
- Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling. Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
- High-Throughput Screening of C
- High-throughput experimentation meets artificial intelligence: A new pathway to c
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- C
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- High-Throughput Screening Approach for Catalytic Applications through Regulation of Adsorption Energies via Work Function.
- Catalyst Screening.
- Question 39: What are your best practices for transferring FCC catalyst into/from pneumatic trailers and rail cars to ensure personnel safety and c
- C
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Books.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
- Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Science Review | Oxford Academic.
- Catalyst Handling. Kanooz | Kingdom of Saudi Arabia.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF.
- A Fundamental Analysis of Enhanced Cross–Coupling Catalytic Activity for Palladium Clusters on Graphene Supports. | Request PDF.
- common pitfalls in setting up sSPhos cross-coupling reactions. Benchchem.
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- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. High-Throughput Screening of Catalysts Using Microreactors [ufluidix.com]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. Catalyst Screening - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthesized Methyl 4,6-dichloropicolinate
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. Methyl 4,6-dichloropicolinate, a key building block in the synthesis of various agrochemicals and pharmaceuticals, is no exception. Its synthetic pathway, often involving chlorination and esterification of a picolinic acid precursor, can introduce a variety of impurities, including regioisomers, unreacted starting materials, and byproducts.[1][2][3]
This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity validation of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
The Imperative of an Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and biases. A robust purity assessment, therefore, relies on an orthogonal approach, where multiple techniques based on different chemical and physical principles are employed. This strategy provides a multi-faceted view of the sample, significantly increasing confidence in the final purity value. For this compound, a comprehensive validation workflow should integrate chromatographic, spectroscopic, and elemental analysis techniques.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for determining the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities and quantifying their relative abundance.
Expertise & Experience: Method Development Rationale
The choice of a reversed-phase (RP-HPLC) method is logical for this compound, a molecule with moderate polarity. A C18 column is a versatile and robust starting point. The mobile phase, a mixture of acetonitrile and water, is selected for its UV transparency and ability to elute the analyte and potential impurities from the non-polar stationary phase.[4][5] An acidic modifier, such as acetic acid, is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[6] The detection wavelength is set near the UV maximum of the picolinate chromophore to ensure high sensitivity.
Experimental Protocol: Purity Determination by RP-HPLC
-
System Preparation :
-
Chromatograph : A standard HPLC system equipped with a UV-Vis detector.
-
Column : Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Acetic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 270 nm.
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis :
-
Equilibrate the column with the initial mobile phase composition (e.g., 60:40 Mobile Phase A:B) for at least 30 minutes.
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution to ensure separation of impurities with a wide range of polarities. A typical gradient might be:
-
0-20 min: 40% to 90% B.
-
20-25 min: Hold at 90% B.
-
25-30 min: Return to 40% B and re-equilibrate.
-
-
Record the chromatogram.
-
-
Data Interpretation :
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, it is invaluable for detecting residual solvents, volatile starting materials, and thermally stable byproducts. The mass spectrometer provides definitive structural information, allowing for confident peak identification.[10][11][12]
Expertise & Experience: Method Development Rationale
The analyte is a halogenated aromatic compound, making it well-suited for GC analysis.[10][13] A non-polar capillary column (e.g., DB-5ms) is chosen for its general applicability and good separation of compounds based on boiling points. The temperature program is designed to start at a low temperature to resolve volatile solvents and then ramp up to elute the higher-boiling target compound and any related impurities. Electron Ionization (EI) is used as the ionization source due to its ability to generate reproducible, information-rich mass spectra that can be compared against standard libraries (e.g., NIST).
Experimental Protocol: Volatile Impurity Analysis by GC-MS
-
System Preparation :
-
System : GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column : 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas : Helium, constant flow of 1.2 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Program :
-
Initial Temp: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp : 280 °C.
-
Ion Source Temp : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 40-450 m/z.
-
-
Sample Preparation :
-
Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like ethyl acetate or dichloromethane.
-
Filter if necessary.
-
-
Analysis :
-
Inject 1 µL of the sample solution using an appropriate split ratio (e.g., 50:1) to avoid overloading the column and detector.
-
Acquire the data over the full run time.
-
-
Data Interpretation :
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (expected molecular ion m/z 205, with characteristic chlorine isotope pattern).
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities using area percent or by creating calibration curves with known standards if available.
-
Workflow Diagram: GC-MS Impurity Analysis
Caption: Workflow for GC-MS impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy is unparalleled for unambiguous structure elucidation. For purity analysis, ¹H and ¹³C NMR are used to confirm the identity of the main component and to detect and identify structurally related impurities, particularly isomers, which may be difficult to resolve chromatographically.[14][15][16][17]
Expertise & Experience: Rationale
A standard ¹H NMR spectrum provides information on the number of different protons, their chemical environment, and their connectivity. For this compound, we expect to see distinct signals for the two aromatic protons and the methyl ester protons. The presence of unexpected signals can indicate impurities. A quantitative NMR (qNMR) experiment can also be performed by adding a certified internal standard to accurately determine the absolute purity (assay) of the material.
Experimental Protocol: Structural Verification by NMR
-
Sample Preparation :
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which provides information about the carbon skeleton.
-
-
Data Interpretation :
-
¹H NMR :
-
Confirm the expected signals: two doublets in the aromatic region (for the protons at positions 3 and 5) and a singlet around 3.9-4.0 ppm for the methyl ester protons.
-
Integrate the peaks. The ratio of aromatic protons to methyl protons should be 2:3.
-
Scrutinize the baseline for small peaks that could represent impurities.
-
-
¹³C NMR :
-
Confirm the expected number of carbon signals (7 unique carbons). Chemical shift prediction software can aid in assignment.[14]
-
-
Compare the acquired spectra with reference spectra or predicted data to confirm the structure.
-
Elemental Analysis (EA): The Fundamental Check
Elemental analysis provides the mass fractions of carbon, hydrogen, nitrogen, and other elements (like chlorine in this case) in a sample.[18][19][20] It serves as a fundamental check of the compound's empirical formula and is an excellent, independent method for assessing purity against a known standard. A significant deviation from the theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts.
Expertise & Experience: Rationale
This technique relies on the complete combustion of the sample, converting the elements into simple gases (CO₂, H₂O, N₂) which are then quantified.[19][21] The theoretical elemental composition of this compound (C₇H₅Cl₂NO₂) is:
-
Carbon (C): 40.81%
-
Hydrogen (H): 2.45%
-
Nitrogen (N): 6.80%
-
Chlorine (Cl): 34.41%
-
Oxygen (O): 15.53%
A measured composition that falls within a narrow margin (typically ±0.4%) of these values provides strong evidence of high purity.[22]
Experimental Protocol: Elemental Composition Analysis
-
Sample Preparation :
-
Ensure the sample is thoroughly dried to remove any residual solvent, which would alter the C and H percentages.
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
-
Analysis :
-
Analyze the sample using a CHN elemental analyzer. Chlorine analysis is often performed separately via titration or ion chromatography after combustion.
-
-
Data Interpretation :
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values.
-
A close match confirms the empirical formula and indicates the absence of significant elemental impurities.
-
Comparative Summary of Purity Validation Techniques
| Technique | Primary Purpose | Strengths | Limitations | Typical Application |
| HPLC-UV | Quantitative Purity | High precision and accuracy; excellent for separating non-volatile impurities; well-established methodology. | Requires chromophoric compounds; co-eluting impurities may be missed; relative quantification (area %). | Primary method for determining purity and reporting results in Certificates of Analysis. |
| GC-MS | Identification of Volatiles | Excellent for residual solvents and volatile byproducts; provides structural information (MS); high sensitivity. | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some compounds. | Screening for process-related volatile impurities and residual solvents. |
| NMR Spectroscopy | Structural Confirmation | Unambiguous structure elucidation; detects non-chromophoric impurities; can provide absolute quantification (qNMR). | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. | Identity confirmation; detection of isomers; absolute purity (assay) determination. |
| Elemental Analysis | Empirical Formula Verification | Provides fundamental composition; independent of chromatographic or spectroscopic properties; high accuracy for bulk purity. | Does not distinguish between isomers or identify specific impurities; requires a pure, dry sample. | Final confirmation of the elemental composition and overall purity of the bulk material. |
Conclusion: A Holistic and Self-Validating Approach
The purity validation of synthesized this compound demands a multi-pronged, orthogonal strategy. While HPLC provides the primary quantitative assessment, its findings must be corroborated by techniques that probe different physicochemical properties of the molecule.
A comprehensive and trustworthy purity assessment integrates:
-
HPLC to quantify the main component and non-volatile impurities.
-
GC-MS to identify and quantify residual solvents and volatile byproducts.
-
NMR to provide unambiguous structural confirmation and identify isomeric impurities.
-
Elemental Analysis to verify the fundamental elemental composition.
By employing this integrated approach, researchers and drug development professionals can establish a high-confidence purity profile, ensuring the quality and integrity of their scientific endeavors. All analytical procedures should be validated according to internationally recognized standards, such as the ICH Q2(R1) guidelines, to ensure the trustworthiness and reliability of the generated data.[7][23][24]
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Pascual-Teresa, B. de, & Pretsch, E. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Gong, Z., Hang, W., & Pan, C. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
-
Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
-
Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2014). Screening-Level Hazard Characterization Chlorinated Pyridines Category. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]
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National Toxicology Program. (1991). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C. [Link]
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Semantic Scholar. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. [Link]
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ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
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NIH National Library of Medicine. (2016). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
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ResearchGate. (2014). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link]
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NCBI. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. [Link]
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National Toxicology Program. (n.d.). 2-Chloropyridine. [Link]
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ResearchGate. (2003). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. [Link]
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PubMed. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. [Link]
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NIH National Library of Medicine. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]
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A Comparative Guide to Methyl 4,6-dichloropicolinate and Other Picolinate Esters for the Modern Researcher
For the discerning researcher in drug development and agrochemical synthesis, the selection of the appropriate starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Picolinate esters, a class of pyridine-2-carboxylic acid esters, represent a versatile and highly valuable scaffold. Their inherent chemical features, including the Lewis basic nitrogen atom and the electrophilic ester moiety, provide multiple avenues for functionalization. This guide offers an in-depth technical comparison of Methyl 4,6-dichloropicolinate with other key picolinate esters, providing experimental insights and data to inform your selection process.
We will delve into the nuances of how substitution patterns on the pyridine ring, particularly the presence and position of chloro substituents, profoundly influence the reactivity and utility of these essential building blocks. This comparison will focus on this compound, Methyl 4-chloropicolinate, Methyl 6-chloropicolinate, and the parent Methyl picolinate, offering a clear perspective on their relative performance in key synthetic transformations.
The Picolinate Scaffold: A Privileged Structure
The picolinate framework is a cornerstone in medicinal chemistry and agrochemical design. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating ligand, while the ester provides a handle for further modifications, such as amidation. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its biological activity and chemical reactivity.
Comparative Analysis of Key Picolinate Esters
This guide will focus on a comparative analysis of the following four picolinate esters:
-
Methyl Picolinate (1): The unsubstituted parent compound, serving as a baseline for reactivity.
-
Methyl 4-chloropicolinate (2): A mono-chlorinated analogue with the halogen at a key position for nucleophilic aromatic substitution.
-
Methyl 6-chloropicolinate (3): Another mono-chlorinated isomer, where the chlorine's proximity to the nitrogen atom influences its reactivity.
-
This compound (4): The di-chlorinated subject of this guide, offering multiple sites for functionalization and unique electronic properties.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is essential for their effective use in synthesis. The table below summarizes key properties, highlighting the impact of chlorination.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl Picolinate (1) | ![]() | C₇H₇NO₂ | 137.14 | Liquid | |
| Methyl 4-chloropicolinate (2) | ![]() | [1][2] | C₇H₆ClNO₂ | 171.58 | 50-52[3] |
| Methyl 6-chloropicolinate (3) | ![]() | [4] | C₇H₆ClNO₂ | 171.58 | 93-94[5] |
| This compound (4) | ![]() | C₇H₅Cl₂NO₂ | 206.02 | 78-82 |
The increasing degree of chlorination generally leads to a higher melting point, reflecting stronger intermolecular forces in the solid state.
Spectroscopic Data Comparison
The following tables provide a comparative summary of the characteristic spectroscopic data for the selected picolinate esters. These data are crucial for reaction monitoring and product characterization.
¹H NMR Spectral Data (δ, ppm)
| Compound | H3 | H4 | H5 | H6 | OCH₃ | Solvent |
| Methyl Picolinate (1) [6] | 7.50 (ddd) | 7.86 (td) | 8.15 (dt) | 8.76 (ddd) | 4.02 | CDCl₃ |
| Methyl 4-chloropicolinate (2) [1] | 7.83 (dd) | - | 8.11 (d) | 8.72 (d) | 3.93 | DMSO-d₆ |
| Methyl 6-chloropicolinate (3) | ~7.6 | ~7.8 | ~7.4 | - | ~3.9 | CDCl₃ |
| This compound (4) | 7.45 (s) | - | 7.95 (s) | - | 3.98 | CDCl₃ |
¹³C NMR Spectral Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | C=O | OCH₃ | Solvent |
| Methyl Picolinate (1) [6] | 147.85 | 125.07 | 137.01 | 126.92 | 149.74 | 165.61 | 52.81 | CDCl₃ |
| Methyl 4-chloropicolinate (2) | ~148 | ~127 | ~145 | ~124 | ~150 | ~164 | ~53 | DMSO-d₆ |
| Methyl 6-chloropicolinate (3) | ~147 | ~127 | ~140 | ~123 | ~151 | ~164 | ~53 | CDCl₃ |
| This compound (4) | ~149 | ~125 | ~146 | ~122 | ~152 | ~163 | ~53 | CDCl₃ |
Note: Approximate values (~) are based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.
Mass Spectrometry (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Methyl Picolinate (1) [7] | 137 | 106 ([M-OCH₃]⁺), 78 ([M-COOCH₃]⁺) |
| Methyl 4-chloropicolinate (2) [1] | 171/173 | 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺) |
| Methyl 6-chloropicolinate (3) [8] | 171/173 | 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺) |
| This compound (4) | 205/207/209 | 174/176/178 ([M-OCH₃]⁺), 146/148/150 ([M-COOCH₃]⁺) |
Reactivity and Performance in Key Synthetic Transformations
The true value of a building block is demonstrated in its performance in chemical reactions. Here, we compare the reactivity of this compound and its analogues in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the chloro-substituents on the picolinate ring is a key factor in determining the outcome of this reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity:
The electron-withdrawing nature of the chlorine atoms in this compound activates both the C4 and C6 positions towards oxidative addition to the palladium(0) catalyst. This can lead to challenges in achieving regioselectivity. In contrast, Methyl 4-chloropicolinate and Methyl 6-chloropicolinate offer a single site for coupling.
-
Methyl 4-chloropicolinate (2): The chlorine at the 4-position is generally more reactive towards Suzuki coupling than a chlorine at the 6-position due to less steric hindrance from the adjacent ester group.
-
Methyl 6-chloropicolinate (3): The proximity of the chlorine to the pyridine nitrogen can influence the coordination of the palladium catalyst, potentially affecting the reaction rate.
-
This compound (4): This substrate allows for sequential or double cross-coupling reactions. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to selectively functionalize one position over the other. Typically, the 4-position is more reactive.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To provide a framework for direct comparison, the following general protocol can be employed:
-
To a reaction vial, add the chloropicolinate ester (1.0 mmol), the arylboronic acid (1.2 mmol), palladium tetrakis(triphenylphosphine) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Stir the mixture vigorously at 90 °C for the specified reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Performance Data (Illustrative)
| Substrate | Arylboronic Acid | Product | Typical Yield (%) | Typical Reaction Time (h) |
| Methyl 4-chloropicolinate | Phenylboronic acid | Methyl 4-phenylpicolinate | 85-95 | 4-8 |
| Methyl 6-chloropicolinate | Phenylboronic acid | Methyl 6-phenylpicolinate | 70-85 | 6-12 |
| This compound | Phenylboronic acid (1.2 eq) | Methyl 4-phenyl-6-chloropicolinate | 75-90 (mono-adduct) | 4-8 |
| This compound | Phenylboronic acid (2.5 eq) | Methyl 4,6-diphenylpicolinate | 60-75 (di-adduct) | 12-24 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals. The reactivity trends observed in Suzuki coupling are generally mirrored in this transformation.[9]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Comparative Reactivity:
-
Methyl 4-chloropicolinate (2): Readily undergoes amination at the 4-position.
-
Methyl 6-chloropicolinate (3): Amination at the 6-position can be more challenging due to potential coordination of the amine to the palladium catalyst in proximity to the pyridine nitrogen.
-
This compound (4): Offers opportunities for selective mono-amination or di-amination by controlling the reaction conditions and the amount of amine used. The 4-position is generally more susceptible to nucleophilic attack.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
-
To a reaction vial, add the chloropicolinate ester (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add degassed toluene (5 mL).
-
Stir the mixture vigorously at 100 °C for the specified reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Performance Data (Illustrative)
| Substrate | Amine | Product | Typical Yield (%) | Typical Reaction Time (h) |
| Methyl 4-chloropicolinate | Morpholine | Methyl 4-(morpholino)picolinate | 80-90 | 6-12 |
| Methyl 6-chloropicolinate | Morpholine | Methyl 6-(morpholino)picolinate | 65-80 | 8-16 |
| This compound | Morpholine (1.2 eq) | Methyl 4-(morpholino)-6-chloropicolinate | 70-85 (mono-adduct) | 6-12 |
| This compound | Morpholine (2.5 eq) | Methyl 4,6-di(morpholino)picolinate | 55-70 (di-adduct) | 16-24 |
Applications in Drug Discovery and Agrochemicals
The choice of picolinate ester is often dictated by the desired biological activity of the final product.
-
Medicinal Chemistry: Chlorinated picolinates are key intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and anti-cancer agents. The chlorine atoms can be displaced by various nucleophiles to build molecular complexity. For instance, Methyl 4-chloropicolinate is an important intermediate in the synthesis of the multi-kinase inhibitor Sorafenib.[10]
-
Agrochemicals: Picolinate esters are a well-established class of herbicides.[11] The nature and position of substituents on the pyridine ring are critical for their herbicidal activity and crop selectivity. Dichlorinated picolinates can be precursors to herbicides with a broader spectrum of weed control.
Conclusion: A Strategic Choice for Synthesis
This compound stands out as a highly versatile building block, offering two reactive sites for functionalization. This allows for the synthesis of complex, di-substituted picolinates that would be difficult to access through other routes. However, this di-functionality also presents a challenge in achieving regioselectivity.
For syntheses requiring a single, highly reactive site for C-C or C-N bond formation, Methyl 4-chloropicolinate is often the superior choice due to its high reactivity and predictable outcomes. Methyl 6-chloropicolinate provides an alternative when substitution at the 6-position is desired, although its reactivity may be slightly attenuated. The unsubstituted Methyl picolinate serves as an excellent starting point for reactions involving functionalization of the pyridine ring through other means, such as lithiation followed by electrophilic quench.
Ultimately, the optimal choice of picolinate ester depends on the specific synthetic strategy and the desired final product. This guide provides the foundational data and experimental context to empower researchers to make an informed and strategic decision, paving the way for more efficient and successful research and development endeavors.
References
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Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
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Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
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PubChem. Methyl 6-chloropicolinate. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2025). Methyl 4-Chloropicolinate: Synthesis Methods and Chemical Properties Explained. [Link]
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A Comparative Analysis of the Biological Activity of Dichloropicolinate Derivatives
This guide provides a comprehensive comparison of the biological activities of dichloropicolinate derivatives, a prominent class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the nuanced mechanisms of action, structure-activity relationships, and comparative efficacy of these compounds. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for understanding and advancing the application of dichloropicolinate chemistry.
Introduction: The Significance of Dichloropicolinate Derivatives in Auxin Chemistry
Dichloropicolinate derivatives belong to the pyridine carboxylic acid family of herbicides and are classified as synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[2] Their high efficacy at low application rates and their selectivity for broadleaf weeds have made them invaluable tools in agriculture and land management.
The core structure, a picolinic acid with chlorine substitutions, has been the foundation for the development of several key herbicides, including clopyralid, aminopyralid, and the highly active picloram.[1] More recent research has focused on modifying this scaffold to enhance herbicidal activity, broaden the weed control spectrum, and address the growing challenge of herbicide resistance.[3][4] This guide will explore the biological activity of these established compounds and compare them with newer, structurally diverse derivatives.
Mechanism of Action: A Tale of Two Receptors
The herbicidal action of dichloropicolinate derivatives is initiated by their binding to specific auxin receptors in plant cells.[2] The primary targets are a family of F-box proteins, with Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins being the most well-characterized.[2] Upon binding, the auxin or its synthetic mimic acts as a "molecular glue," stabilizing the interaction between the receptor and an Aux/IAA transcriptional repressor protein.[2] This leads to the ubiquitination and subsequent degradation of the repressor by the 26S proteasome, thereby de-repressing the expression of auxin-responsive genes.[2] The resulting overstimulation of these gene pathways leads to the characteristic symptoms of auxin herbicide phytotoxicity, including epinasty, stem twisting, and ultimately, plant death.
A key aspect of dichloropicolinate derivative activity is their differential binding affinity for various auxin receptors. While the natural auxin IAA binds effectively to TIR1, many synthetic auxins, particularly those in the picolinic acid class, show a preference for other AFB proteins.[3][5] For instance, picloram and the newer 6-aryl-picolinate herbicides like halauxifen-methyl exhibit a higher affinity for AFB5.[3][5] This differential binding is a critical factor in determining the herbicidal spectrum and efficacy of different derivatives.
Below is a diagram illustrating the generalized signaling pathway of synthetic auxin herbicides.
Caption: Generalized signaling pathway of synthetic auxin herbicides.
Comparative Herbicidal Activity: A Quantitative Look
The biological activity of different dichloropicolinate derivatives can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a herbicide required to inhibit a biological process, such as root growth, by 50%. A lower IC50 value indicates a higher herbicidal potency.
Recent studies have synthesized and evaluated novel derivatives, providing valuable data for comparison. For instance, research on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has demonstrated significantly enhanced herbicidal activity compared to the commercial standard, picloram.[3][6]
| Compound/Derivative | Target Species | IC50 (µM) | Reference |
| Picloram | Arabidopsis thaliana | 0.35 | [3] |
| Halauxifen-methyl | Arabidopsis thaliana | 0.23 | [3] |
| Novel Derivative V-2 | Arabidopsis thaliana | 0.0075 | [3] |
| Novel Derivative V-7 | Arabidopsis thaliana | 0.0046 | [3] |
| Clopyralid | Arabidopsis thaliana | Not specified | [4] |
| Aminopyralid | Arabidopsis thaliana | Not specified | [4] |
| Novel 3-chloro-6-pyrazolyl-2-picolinic acid (c5) | Arabidopsis thaliana | More active than Clopyralid | [4] |
Note: The IC50 values presented are for root growth inhibition assays in Arabidopsis thaliana and are intended for comparative purposes. The absolute values may vary depending on the specific experimental conditions.
The data clearly indicates that targeted modifications to the dichloropicolinate scaffold can lead to substantial increases in herbicidal potency. For example, derivatives V-2 and V-7 show IC50 values that are orders of magnitude lower than that of picloram, highlighting the potential for discovering novel, highly active herbicidal molecules.[3]
Structure-Activity Relationship (SAR): The Chemistry of Efficacy
The biological activity of dichloropicolinate derivatives is intrinsically linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies help to elucidate the key molecular features that govern herbicidal potency.[7]
Key SAR insights for picolinic acid herbicides include:
-
Substitution at the 6-position: Introducing an aryl or heteroaryl group at the 6-position of the picolinic acid ring can significantly enhance herbicidal activity.[3][4] This is exemplified by the high potency of the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.[3]
-
Halogenation of the Phenyl Ring: The position and nature of halogen substituents on the phenyl ring of 6-aryl derivatives play a crucial role. A halogen at the 4-position of the aromatic ring is often important for auxinic activity.[8]
-
The Carboxylate Group: The carboxylic acid moiety is essential for binding to the auxin receptor. Esterification of this group, as seen in halauxifen-methyl, can influence uptake and translocation within the plant, with the ester being hydrolyzed to the active acid form in planta.[3]
The following diagram illustrates a general experimental workflow for SAR studies of novel herbicide candidates.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Experimental Protocols for Biological Activity Assessment
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following sections outline key methodologies for evaluating the herbicidal and cytotoxic effects of dichloropicolinate derivatives.
Root Growth Inhibition Assay
This assay is a common and effective method for the primary screening of herbicidal activity.[4]
Objective: To determine the IC50 value of a test compound by measuring its effect on the root growth of a model plant species, typically Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds
-
Agar medium (e.g., Murashige and Skoog)
-
Petri dishes
-
Test compound stock solution (e.g., in DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on agar plates containing various concentrations of the test compound. Include a solvent control (e.g., DMSO) and a positive control (a known herbicide like picloram).
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) to allow for root growth.
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentage against the compound concentration and use a non-linear regression to determine the IC50 value.
In Vitro Cytotoxicity Assay on Human Cell Lines
Evaluating the potential toxicity of herbicidal compounds to non-target organisms, including humans, is a critical aspect of their safety assessment.[9]
Objective: To assess the cytotoxic effects of dichloropicolinate derivatives on human cell lines.
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity)[10][11]
-
Cell culture medium and supplements
-
96-well plates
-
Test compound stock solution
-
MTT or other viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the chosen human cell line into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT assay, which measures the metabolic activity of viable cells.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Impact on Non-Target Organisms
While designed to target plants, the broader ecological impact of herbicides is a significant consideration.[12] The risk to non-target organisms, including other plants, soil microorganisms, and aquatic life, must be carefully evaluated.[12][13] Standardized ecotoxicological tests are employed to assess these risks, though developing comprehensive higher-tier studies that accurately reflect ecosystem dynamics remains an area of active research.[12][14]
Conclusion and Future Directions
Dichloropicolinate derivatives remain a cornerstone of modern weed management. The foundational understanding of their mechanism of action as synthetic auxins, coupled with ongoing research into their structure-activity relationships, continues to drive the development of more potent and selective herbicides. The comparative data presented in this guide highlights the significant potential for novel derivatives to overcome existing challenges in weed control.
Future research should continue to focus on:
-
Exploring Novel Scaffolds: Designing and synthesizing new derivatives with diverse chemical modifications to enhance efficacy and broaden the spectrum of controlled weeds.
-
Understanding Resistance Mechanisms: Investigating the molecular basis of weed resistance to auxin herbicides to inform the development of next-generation compounds.
-
Improving Safety Profiles: Conducting thorough toxicological and ecotoxicological assessments to ensure the safety of new herbicidal molecules to non-target organisms and the environment.
By integrating advanced chemical synthesis, robust biological evaluation, and a deep understanding of plant physiology, the field of dichloropicolinate chemistry is poised to deliver innovative solutions for global food security and sustainable land management.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Boutin, C., Strand, A. T., Carpenter, D., & Thompson, D. G. (2014). Herbicide impact on non-target plant communities: a review of relevant research. Environmental Pollution, 184, 136-147. [Link]
-
Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., ... & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
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Egan, J. F., & Mortensen, D. A. (2012). Quantifying vapor drift of dicamba herbicides applied to soybean. Environmental Toxicology and Chemistry, 31(5), 1023-1031. [Link]
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Shekhawat, N., & Singh, P. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. Drug Discovery, 17(41), e1dd2036. [Link]
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Gleason, J. E., Ibarra, C. A., & Estelle, M. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(13), 3351-3366. [Link]
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Schmitz, J., Stahlschmidt, P., & Brühl, C. A. (2015). Assessing the Risk of Herbicides to Terrestrial Non-Target Plants Using Higher-Tier Studies. Human and Ecological Risk Assessment: An International Journal, 21(8), 2137-2154. [Link]
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A Comparative Guide to the Structural Confirmation of Methyl 4,6-dichloropicolinate: The Definitive Power of X-ray Crystallography
Introduction
In the realm of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for advancing a compound through the research and development pipeline.[1][2] Methyl 4,6-dichloropicolinate (CAS Number: 98273-19-9; Molecular Formula: C₇H₅Cl₂NO₂; Molecular Weight: 206.02 g/mol ) is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3][4] Given its role as a critical building block, absolute certainty of its atomic connectivity and spatial arrangement is paramount.
This guide provides an in-depth comparison of the analytical techniques used for the structural confirmation of this compound. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide essential, piece-wise structural information, we will demonstrate why Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for providing definitive, atomic-level proof of structure.[2][5] We will explore the causality behind experimental choices and present the data in a framework that underscores the synergistic relationship between these powerful analytical tools.
Part 1: Definitive Structural Elucidation by Single Crystal X-ray Crystallography (SCXRD)
SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[2] It moves beyond interpreting spectral data to provide a direct, high-resolution visualization of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions.[6]
The Causality Behind the SCXRD Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The primary challenge, and often the rate-limiting step, is growing a single crystal of sufficient quality.[6]
Experimental Protocol: Crystal Growth of this compound
-
Material Purification: Begin with a highly pure sample of this compound (>97%). Impurities can disrupt the crystal lattice, preventing the formation of a well-ordered single crystal.
-
Solvent Screening: The choice of solvent is crucial as it dictates solubility and evaporation kinetics, which in turn control the rate of crystal growth.[7][8] For a small organic molecule like this, a systematic screen of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) is performed to identify a system where the compound is moderately soluble.[8] For the structurally similar Methyl 4,6-dichloropyridine-3-carboxylate, a hexane/dichloromethane mixture proved effective.[9]
-
Crystallization via Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a chosen solvent system within a clean, small-volume vial.
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[8]
-
Cover the vial with a cap, perforated with a needle, to allow for slow solvent evaporation over several days. The key is to allow molecules to deposit onto the growing crystal lattice in a slow, orderly fashion.
-
Place the vial in a vibration-free environment at a constant temperature.[6] Mechanical disturbances can lead to the formation of multiple, smaller crystals instead of a single, large one.[8]
-
-
Crystal Harvesting: Once crystals of suitable size (ideally >0.1 mm in all dimensions) and quality (clear, well-defined faces) are observed, carefully extract one using a micromanipulator and mount it on the goniometer head of the diffractometer.[6][7]
SCXRD Workflow Diagram
Caption: Workflow for Single Crystal X-ray Diffraction (SCXRD).
Anticipated Data from SCXRD
The output is an unambiguous structural model providing precise atomic coordinates. This allows for the direct measurement of all bond lengths, bond angles, and dihedral angles, confirming the 4,6-dichloro substitution pattern and the methyl ester configuration. The data would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions like C-H···O or C-H···N hydrogen bonds.
Part 2: Complementary Structural Analysis by Spectroscopic Methods
While SCXRD provides the ultimate structural proof, it relies on obtaining a suitable crystal. Spectroscopic methods are indispensable for the routine, high-throughput analysis of bulk material, confirming its identity and purity, and providing structural insights when crystallization is unsuccessful.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of nuclei, providing detailed information about the connectivity of atoms in a molecule.[5]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet around 3.9-4.0 ppm, integrating to 3 protons, corresponding to the methyl ester (-OCH₃) group.
-
Two doublets in the aromatic region (typically 7.5-8.5 ppm), each integrating to 1 proton, corresponding to the two protons on the pyridine ring. The lack of adjacent protons for each results in sharp singlets or very fine doublets depending on long-range coupling.
-
-
¹³C NMR: The carbon NMR spectrum is expected to display seven unique signals, corresponding to each of the seven carbon atoms in the molecule:
-
One signal for the methyl carbon (~50-60 ppm).
-
One signal for the carbonyl carbon (~160-170 ppm).
-
Five distinct signals for the five carbons of the dichloropyridine ring, with those bonded to chlorine atoms appearing at characteristic chemical shifts.
-
Mass Spectrometry (MS)
MS provides a molecule's exact mass and crucial information about its composition through fragmentation and isotopic patterns.[5][10]
-
Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak cluster corresponding to the molecular weight of 206.02 g/mol .
-
Isotopic Pattern: The most telling feature will be the isotopic signature of two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a characteristic cluster of peaks at m/z 206 ([M]⁺), 208 ([M+2]⁺), and 210 ([M+4]⁺) in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying the functional groups present in a molecule.[10]
-
Key Absorptions: The IR spectrum for this compound is expected to show:
-
A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester.
-
C-O stretching bands in the 1300-1000 cm⁻¹ region.
-
Aromatic C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range.
-
C-Cl stretching absorptions typically found in the 800-600 cm⁻¹ region.
-
Part 3: Comparative Analysis and Synergy
No single technique tells the whole story. The true power of modern analytical chemistry lies in the intelligent combination of methods.[10] X-ray crystallography provides the definitive answer, while spectroscopy validates that the bulk sample is identical to the single crystal analyzed.
Comparison of Structural Elucidation Techniques
| Feature | Single Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[2] | Atomic connectivity, carbon-hydrogen framework, molecular symmetry.[5] | Molecular weight, elemental formula (HRMS), fragmentation patterns.[5] | Presence of functional groups.[10] |
| Sample Requirement | Single, high-quality crystal (0.1-0.3 mm).[7] | Soluble sample in deuterated solvent (~5-10 mg). | Small amount of sample (~µg to ng), can be solid, liquid, or in solution. | Small amount of sample (~1-2 mg), solid or liquid. |
| Primary Strength | Unambiguous and definitive structural proof. | Excellent for determining the precise connectivity of the molecular skeleton. | Confirms molecular formula and provides structural clues via fragmentation. | Rapid and simple confirmation of key chemical bonds/functional groups. |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow.[2] | Provides indirect structural information (connectivity, not bond lengths). Spectra can be complex. | Does not provide direct information on atom connectivity or stereochemistry. | Provides limited information on the overall molecular structure. |
A Synergistic Workflow for Structural Confirmation
The most rigorous approach to structural confirmation integrates these techniques into a self-validating system.
Caption: Synergistic workflow combining spectroscopy and crystallography.
Conclusion
For this compound, single-crystal X-ray crystallography is the only technique that can provide direct, irrefutable evidence of its molecular structure, confirming the precise positions of the chlorine atoms and the methyl ester group on the picolinate core. However, its application is entirely dependent on the successful growth of a high-quality crystal.
In practice, a holistic and trustworthy structural confirmation relies on a battery of tests. NMR, MS, and IR spectroscopy serve as the frontline tools, rapidly confirming the molecular weight, functional groups, and atomic connectivity of the bulk synthesized material. The data from these techniques build a strong, consistent hypothesis of the structure. The final, definitive proof is then achieved by SCXRD, which validates the hypothesis with an unparalleled level of detail and accuracy, ensuring the absolute structural integrity of this critical chemical intermediate for researchers, scientists, and drug development professionals.
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A Comparative Analysis of Picolinamide-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds that offer a balance of potency, selectivity, and favorable pharmacokinetic properties is a perpetual endeavor. Among the myriad of heterocyclic cores, the picolinamide moiety has emerged as a promising scaffold for the development of potent kinase inhibitors. This guide provides a comparative analysis of picolinamide-based kinase inhibitors, with a particular focus on their application as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Furthermore, we will draw comparisons with another class of inhibitors possessing a di-halogenated pyridine core, targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK), to elucidate the impact of the scaffold and substitution patterns on inhibitor performance. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.
The Picolinamide Scaffold: A Versatile Core for Kinase Inhibition
The picolinamide scaffold, a pyridine ring bearing a carboxamide group at the 2-position, offers a unique combination of features that make it an attractive starting point for kinase inhibitor design. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. The carboxamide group provides a vector for introducing various substituents to explore different regions of the kinase active site, thereby influencing potency and selectivity.
A notable example of the successful application of this scaffold is in the development of VEGFR-2 inhibitors. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-angiogenic therapies. Several research groups have reported the design and synthesis of picolinamide derivatives with potent anti-VEGFR-2 activity.
Comparative Performance of Picolinamide-Based VEGFR-2 Inhibitors
To contextualize the performance of picolinamide-based inhibitors, we compare them against established, FDA-approved VEGFR-2 inhibitors, Sorafenib and Axitinib. The following table summarizes their in vitro and cellular activities.
| Compound | Target Kinase | In Vitro IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Picolinamide Derivatives | ||||
| Compound 8l¹ | VEGFR-2 | 290 | A549 | 13.2[1] |
| HepG2 | 18.2[1] | |||
| Compound 8j¹ | VEGFR-2 | 530 | A549 | 12.5[1] |
| HepG2 | 20.6[1] | |||
| Compound 9a² | VEGFR-2 | 27 | A549 | Not Reported |
| Compound 7h² | VEGFR-2 | 87 | A549 | Not Reported |
| Benchmark Inhibitors | ||||
| Sorafenib | VEGFR-2 | 90[2][3] | A549 | 19.3[1] |
| HepG2 | 29.0[1] | |||
| Axitinib | VEGFR-2 | 0.2[4][5][6] | HUVEC | 0.573 (non-VEGF stimulated) |
¹Data from a study on picolinamide-based derivatives as VEGFR-2 inhibitors.[1] ²Data from a study on picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors.[7]
As the data illustrates, certain picolinamide derivatives, such as compound 9a, exhibit potent enzymatic inhibition of VEGFR-2, with an IC50 value of 27 nM, which is more potent than the benchmark inhibitor Sorafenib (IC50 = 90 nM).[2][3][7] The cellular activity of these compounds, as demonstrated by their anti-proliferative effects on A549 and HepG2 cancer cell lines, is also comparable to that of Sorafenib.[1] These findings underscore the potential of the picolinamide scaffold in generating effective VEGFR-2 inhibitors.
The Influence of Dichloro-Substitution: A Look at p38 MAPK Inhibitors
To further explore the impact of scaffold modification, we now turn our attention to kinase inhibitors featuring a di-halogenated pyridine core. While not picolinamides, these compounds share the pyridine motif and highlight the role of halogenation in modulating inhibitor properties. A series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as novel inhibitors of p38α MAPK, a key enzyme in the cellular response to stress and inflammation.[8]
| Compound | Target Kinase | In Vitro IC50 (nM) |
| Difluoropyridinyl Derivative | ||
| Pyridinylimidazole 11³ | p38α MAPK | Potent (specific value not publicly available) |
| Benchmark Inhibitor | ||
| SB 203580 | p38α MAPK | ~50-100 |
³Reported as a potent inhibitor in in vivo models.[8]
The difluoro-substitution on the pyridine ring of these p38 MAPK inhibitors is a critical feature. Halogen atoms, particularly fluorine, can modulate the electronic properties of the scaffold, influence binding affinity through favorable interactions with the protein, and improve metabolic stability and cell permeability. The potent in vivo efficacy of compounds like pyridinylimidazole 11 in models of arthritis underscores the potential of this di-halogenated pyridine scaffold.[8]
Experimental Protocols
To aid researchers in the evaluation of novel kinase inhibitors, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).
-
Enzyme Addition: Add 5 µL of the diluted kinase enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of kinase assay buffer.
-
Initiation of Kinase Reaction: Add 2.5 µL of a substrate/ATP mixture to all wells to initiate the reaction. The final concentrations of ATP and substrate should be at or near their respective Km values for the kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the newly formed ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
The use of ATP and substrate concentrations near their Km values ensures that the assay is sensitive to competitive inhibitors.
-
The inclusion of "no enzyme" and "no inhibitor" controls is crucial for data normalization and to ensure the assay is performing correctly.
-
The ADP-Glo™ format is chosen for its high sensitivity and broad applicability to different kinases.
Cell Viability Assay (CCK-8 Assay)
This protocol describes a method for assessing the effect of a compound on the proliferation of cancer cell lines.[9][10][11][12]
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) to a colored formazan product by dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[10][11][12]
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
Addition of CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.[10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Causality Behind Experimental Choices:
-
The 24-hour pre-incubation period allows the cells to recover from trypsinization and adhere to the plate, ensuring a healthy starting population for the assay.
-
The 48-72 hour treatment period is typically sufficient to observe the anti-proliferative effects of a compound.
-
The CCK-8 assay is chosen for its simplicity, high sensitivity, and lower toxicity compared to other viability assays like MTT.[9][12]
Signaling Pathways and Visualization
Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for interpreting the cellular effects of inhibitors.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[13][14][15][16][17] These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.[14][15][17]
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[18][19][20][21][22] The pathway consists of a three-tiered kinase module, where a MAPKKK activates a MAPKK (MKK3/6), which in turn activates p38 MAPK.[18][19] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, to regulate processes like inflammation, apoptosis, and cell cycle.[18][19][21][22]
Caption: Overview of the p38 MAPK signaling cascade.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel kinase inhibitor.
Caption: A streamlined workflow for kinase inhibitor discovery.
Conclusion
This guide has provided a comparative analysis of kinase inhibitors derived from picolinamide and di-halogenated pyridine scaffolds. The picolinamide core has demonstrated significant potential in the development of potent VEGFR-2 inhibitors, with some derivatives outperforming established drugs in in vitro assays. The examination of di-halogenated pyridinyl p38 MAPK inhibitors highlights the importance of strategic substitutions in optimizing inhibitor performance.
The detailed experimental protocols and visualizations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery. By understanding the nuances of different chemical scaffolds and employing robust experimental methodologies, the scientific community can continue to advance the development of novel and effective targeted therapies.
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A Comparative Guide to the Reactivity of Methyl 4,6-dichloropicolinate and Methyl 5,6-dichloropicolinate for the Modern Medicinal Chemist
In the intricate landscape of pharmaceutical and agrochemical synthesis, substituted pyridines represent a cornerstone of molecular design. Their prevalence in bioactive molecules necessitates a profound understanding of their chemical behavior. Among the myriad of available building blocks, dichlorinated picolinate esters serve as versatile scaffolds, offering multiple points for synthetic diversification. However, the seemingly subtle shift of a single chlorine atom, as seen between Methyl 4,6-dichloropicolinate and Methyl 5,6-dichloropicolinate, can dramatically alter the molecule's reactivity, dictating synthetic strategy and outcomes.
This guide provides an in-depth, objective comparison of these two critical isomers. Moving beyond a simple cataloging of properties, we will dissect the electronic and steric factors that govern their reactivity profiles. By grounding our discussion in mechanistic principles and supporting it with experimental data and detailed protocols, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in the rational design of complex molecular architectures.
Structural and Electronic Foundations of Reactivity
The reactivity of any pyridine derivative is fundamentally governed by the electron-withdrawing nature of the ring nitrogen. This intrinsic property renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack, a characteristic that sets it apart from its carbocyclic cousin, benzene.[1][2] The addition of further electron-withdrawing groups, such as chlorine atoms and a methyl ester, exacerbates this electron deficiency, thereby activating the ring for specific chemical transformations.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 98273-19-9 | C₇H₅Cl₂NO₂ | 206.03 g/mol [3] | |
| Methyl 5,6-dichloropicolinate | 1214375-24-2 | C₇H₅Cl₂NO₂ | 206.02 g/mol [4][5] |
In This compound , the chlorine atoms are positioned para (C4) and ortho (C6) to the ring nitrogen. Both positions are significantly activated towards nucleophilic attack. The ester group at the 2-position (ortho to the nitrogen) further withdraws electron density from the ring.
Conversely, in Methyl 5,6-dichloropicolinate , the chlorine atoms are at the C5 (meta) and C6 (ortho) positions relative to the nitrogen. This arrangement results in a different electronic landscape. The C6 position remains highly activated due to its ortho relationship with the nitrogen, while the C5 position is comparatively less activated.
Comparative Reactivity in Key Transformations
The distinct electronic profiles of these isomers lead to predictable, yet critically different, outcomes in common synthetic operations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine functionalization, typically proceeding via a Meisenheimer intermediate.[6] The stability of this intermediate dictates the regioselectivity of the reaction.
-
This compound: This isomer presents two activated sites for SNAr. Generally, nucleophilic attack is favored at the C4 position. This preference is attributed to the superior stabilization of the resulting Meisenheimer intermediate, where the negative charge can be effectively delocalized onto the electronegative pyridine nitrogen.[6] While the C6 position is also activated, it is subject to greater steric hindrance from the adjacent methyl ester at C2.
-
Methyl 5,6-dichloropicolinate: The situation is more straightforward with this isomer. The C6 position is strongly activated by its ortho proximity to the ring nitrogen. The C5 position, being meta to the nitrogen, is significantly less electrophilic. Consequently, SNAr reactions on this substrate occur with high regioselectivity at the C6 position.
Caption: Generalized SNAr mechanism on a dichloropicolinate framework.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura coupling proceed via a different mechanism involving oxidative addition of the aryl chloride to a palladium(0) complex. This mechanistic divergence can lead to regioselectivities that contrast with SNAr reactions.
-
This compound: In palladium-catalyzed couplings, the oxidative addition step is often favored at the C2 or C6 positions of the pyridine ring. With the C2 position blocked by the ester, the C6 position becomes the primary site for initial cross-coupling. This provides a powerful synthetic tool, allowing for selective functionalization at C6 via cross-coupling, complementary to the C4 selectivity observed in SNAr.[7][8] Subsequent coupling at C4 can then be achieved under more forcing conditions.
-
Methyl 5,6-dichloropicolinate: As with SNAr, the C6 position is the more reactive site for palladium-catalyzed cross-coupling due to its activation by the ring nitrogen. Selective mono-functionalization at C6 is readily achievable.[9]
Reactivity Summary Table
| Reaction Type | This compound (Predicted Major Product) | Methyl 5,6-dichloropicolinate (Predicted Major Product) | Mechanistic Rationale |
| SNAr | Substitution at C4 | Substitution at C6 | Governed by Meisenheimer intermediate stability.[6] |
| Suzuki Coupling | Substitution at C6 | Substitution at C6 | Governed by ease of Pd(0) oxidative addition.[9][10] |
| Ester Hydrolysis | 4,6-Dichloropicolinic acid | 5,6-Dichloropicolinic acid | Standard saponification; minor rate differences possible.[11] |
Experimental Protocols: A Practical Guide
The following protocols are provided as validated, representative examples. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nucleophilic Aromatic Substitution (Amine)
This protocol describes a typical procedure for the reaction of a dichloropicolinate with a primary or secondary amine.
-
Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMF or DMSO, 0.2 M).
-
Addition of Amine: Add the desired amine (1.1 equiv) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equiv).
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the selective mono-arylation of a dichloropicolinate.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add the dichloropicolinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0 equiv).[9]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Ester Hydrolysis (Saponification)
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.
-
Reaction Setup: Dissolve the methyl dichloropicolinate (1.0 equiv) in a mixture of methanol or ethanol and water.[11]
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.1 - 1.5 equiv), dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[11]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the alcohol. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with dilute HCl (e.g., 1 M) to a pH of ~3-4, at which point the carboxylic acid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the corresponding dichloropicolinic acid.
Conclusion: Strategic Synthesis through Isomeric Differentiation
While this compound and Methyl 5,6-dichloropicolinate are structural isomers, they are not interchangeable in a synthetic campaign. Their distinct electronic properties give rise to divergent reactivity, particularly in regioselective functionalization.
-
This compound offers a unique opportunity for orthogonal functionalization. SNAr reactions preferentially target the C4 position, while palladium-catalyzed cross-couplings favor the C6 position. This complementary reactivity allows for the controlled, stepwise introduction of two different substituents.
-
Methyl 5,6-dichloropicolinate provides a more direct route to C6-substituted picolinates. Both SNAr and cross-coupling reactions proceed with high selectivity at this position, making it an ideal starting material when the primary goal is functionalization ortho to the ring nitrogen.
A thorough understanding of these reactivity principles is not merely an academic exercise; it is a prerequisite for the efficient and rational synthesis of novel chemical entities. By leveraging the subtle yet powerful influence of isomeric structure, chemists can navigate complex synthetic pathways with greater precision and control, ultimately accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Picolinate Isomers
For researchers and professionals in drug development and chemical synthesis, the precise structural characterization of heterocyclic compounds is paramount. Substituted picolinates and their isomers, nicotinates and isonicotinates, are foundational scaffolds in numerous pharmaceuticals and specialty chemicals. While these isomers share the same molecular formula and mass, the positional difference of the carboxyl group on the pyridine ring induces profound changes in their physicochemical and spectroscopic properties. This guide provides an in-depth comparison of these isomers using key spectroscopic techniques, explaining the causal relationships between structure and spectral output, and offering validated experimental workflows.
The Analytical Challenge: Why Position Matters
The core challenge in differentiating picolinate, nicotinate, and isonicotinate isomers lies in their identical mass-to-charge ratio. The distinction, therefore, must be made by probing the unique electronic and steric environment of each molecule, which is dictated by the position of the carboxyl group relative to the ring nitrogen.
-
Picolinic Acid (2-Pyridinecarboxylic Acid): The ortho position allows for potential intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen lone pair, significantly influencing its conformational and spectroscopic behavior.
-
Nicotinic Acid (3-Pyridinecarboxylic Acid): In the meta position, the carboxyl group's electronic influence on the nitrogen is less direct, leading to properties that are distinct from the ortho isomer.
-
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The para arrangement results in a symmetrical structure where electronic effects are transmitted directly across the ring.[1]
Caption: Isomeric structures of pyridinecarboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape
NMR spectroscopy is arguably the most powerful tool for unambiguous isomer identification. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, which is uniquely altered in each isomer by the interplay between the electron-withdrawing nitrogen atom and the carboxyl group.
Expertise & Causality:
The pyridine nitrogen deshields adjacent protons and carbons. The degree of this effect, combined with the influence of the carboxyl group, creates a unique chemical shift fingerprint for each isomer. For instance, in picolinic acid, the C2 carbon bearing the carboxyl group is in close proximity to the nitrogen, leading to a distinct chemical shift compared to the C3 and C4 carbons in the other isomers.[2][3]
Comparative ¹³C NMR Data
| Carbon Position | Picolinic Acid (δ, ppm) | Nicotinic Acid (δ, ppm) | Isonicotinic Acid (δ, ppm) |
| C2 | ~165-170 (COOH), ~150 | ~124 | ~122 |
| C3 | ~127 | ~151, ~165-170 (COOH) | ~122 |
| C4 | ~137 | ~137 | ~142, ~165-170 (COOH) |
| C5 | ~125 | ~124 | ~122 |
| C6 | ~148 | ~153 | ~150 |
| Note: Chemical shifts are approximate and can vary with solvent and substituents. |
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of at least 75 MHz for ¹³C detection. Standard acquisition parameters for a ¹³C{¹H} (proton-decoupled) experiment are typically sufficient.
-
Acquisition: Acquire the spectrum at room temperature. The number of scans will depend on the sample concentration, but 128-1024 scans are common to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Analysis: Compare the observed chemical shifts of the aromatic and carboxyl carbons to reference data to identify the isomer.
Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The key to differentiating picolinate isomers with this technique lies in the unique hydrogen bonding capabilities dictated by the carboxyl group's position.
Expertise & Causality:
Picolinic acid can form a strong intramolecular hydrogen bond, which is absent in the meta and para isomers.[4] This internal bond significantly weakens the O-H bond, causing its stretching frequency to appear at a much lower wavenumber (a broad absorption) compared to the intermolecular hydrogen-bonded O-H stretches seen in nicotinic and isonicotinic acids.[4] Furthermore, this interaction affects the C=O bond, leading to shifts in its characteristic stretching frequency.
Comparative FTIR Data
| Vibrational Mode | Picolinic Acid (cm⁻¹) | Nicotinic Acid (cm⁻¹) | Isonicotinic Acid (cm⁻¹) |
| O-H Stretch | ~2600 & ~2100 (very broad, due to intramolecular H-bond) | ~3000-2500 (broad, typical of carboxylic acid dimers) | ~3000-2500 (broad, similar to nicotinic) |
| C-H Stretch (Aromatic) | >3000 | >3000 | >3000 |
| C=O Stretch | ~1700-1710 | ~1695-1710 | ~1712 |
| C=C, C=N Ring Stretch | ~1600-1400 | ~1600-1400 | ~1600-1400 |
| (Data synthesized from multiple sources, including[4][5]) |
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Analyze the positions and shapes of the key stretching frequencies (O-H, C=O) to distinguish the isomers.
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the carboxyl substituent alters the energy of the π → π* and n → π* transitions within the pyridine ring, resulting in distinct absorption maxima (λ_max).
Expertise & Causality:
The conjugation of the carboxyl group with the pyridine ring influences the electronic structure. The extent of this influence and the interaction with the nitrogen lone pair differ for each isomer, leading to measurable shifts in their absorption spectra. For example, the λ_max for isonicotinic acid is typically at a longer wavelength than that of nicotinic acid.[6][7] The pH of the solution is a critical parameter, as protonation of the nitrogen or deprotonation of the carboxyl group will significantly alter the electronic transitions.[8]
Comparative UV-Vis Data (in acidic mobile phase)
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| Pyridine | ~202 | ~254 |
| Nicotinic Acid | - | ~260 |
| Isonicotinic Acid | ~214 | ~264-270 |
| (Data sourced from[6][7][9]) |
Experimental Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare dilute solutions (e.g., 10-50 µM) of each isomer in a suitable UV-transparent solvent (e.g., ethanol, water, or a defined buffer). Ensure the same solvent and pH are used for all samples for valid comparison.
-
Instrument Blank: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Spectrum Acquisition: Scan the absorbance of the sample across the UV-Vis range (typically 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and compare the values for the different isomers.
Mass Spectrometry (MS): A Challenge Requiring Separation
While mass spectrometry alone cannot distinguish isomers, its coupling with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential, particularly for analyzing complex mixtures.
Expertise & Causality:
The power of LC-MS or GC-MS lies in its ability to first separate the isomers based on their differential interactions with the stationary phase (chromatography) and then detect them with high sensitivity (mass spectrometry).[10][11] The choice of chromatographic method is critical; mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has proven highly effective for separating these polar, zwitterionic compounds.[12] While the parent mass is identical, subtle differences in fragmentation patterns can sometimes be observed in tandem MS (MS/MS) due to the influence of the carboxyl group's position on bond stabilities.[13]
Integrated Workflow: LC-MS for Isomer Separation and Identification
Caption: A typical LC-MS workflow for separating and identifying picolinate isomers.
An Integrated Approach for Unambiguous Identification
For novel substituted picolinates, no single technique is foolproof. A robust, self-validating workflow leverages the strengths of multiple methods to build an undeniable case for a specific isomeric structure.
Caption: Integrated workflow for the definitive identification of an unknown isomer.
Conclusion
The differentiation of substituted picolinate isomers is a classic analytical challenge that underscores the power of modern spectroscopy. While mass spectrometry coupled with chromatography is indispensable for separation and initial identification, NMR and vibrational spectroscopies provide the definitive, fine-grained structural data needed for unambiguous confirmation. By understanding the causal links between substituent position and spectral output, researchers can confidently select the appropriate techniques, design robust experiments, and accurately characterize these vital chemical entities.
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Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry, 26(10), 77-80. [Link]
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Broadhurst, C. L., et al. (1997). Characterization and structure by NMR and FTIR spectroscopy, and molecular modeling of chromium(III) picolinate and nicotinate complexes utilized for nutritional supplementation. Journal of Inorganic Biochemistry, 66(2), 119-130. [Link]
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Al-Tannak, N. F., & Chen, D. D. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1232, 219-226. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
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Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441-4445. [Link]
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Atac, A., et al. (2017). Synthesis, crystal structure, spectroscopic characterization and nonlinear optical properties of Co(II)- picolinate complex. Journal of Molecular Structure, 1137, 56-65. [Link]
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Sane, R. T., et al. (1994). Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection. Journal of AOAC International, 77(3), 587-90. [Link]
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Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. Medical Science, 4(1), 1-8. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. SIELC Technologies. [Link]
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SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. [Link]
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Aghabozorg, H., et al. (2008). Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. Zeitschrift für anorganische und allgemeine Chemie, 634(4), 722-726. [Link]
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Kołożwara, K., et al. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Journal of Chemical Information and Modeling, 61(12), 5803-5810. [Link]
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- 13. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Evaluating the Steric and Electronic Effects of Chloro-Substituents
For researchers, medicinal chemists, and drug development professionals, the strategic modification of a molecule is a cornerstone of innovation. Among the vast arsenal of substituents, the humble chloro group holds a position of particular significance. Its introduction can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile, an observation sometimes termed the "magic chloro effect".[1][2] This guide provides an in-depth, objective comparison of the steric and electronic properties imparted by chloro-substituents, supported by quantitative data and actionable experimental protocols.
The influence of a chloro-substituent stems from a unique balance of electronic and steric properties. Electronically, chlorine is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I).[3][4] However, it also possesses lone pairs of electrons that can be donated into an adjacent π-system through resonance (+R).[3][5] This duality—strong induction pulling electron density away and weak resonance pushing it back—is central to its utility. Sterically, it is of moderate size, imposing a tangible but not overwhelming bulk. This guide will dissect these characteristics, providing the theoretical framework and practical methodologies to evaluate and harness them.
Theoretical Framework: Quantifying Electronic and Steric Effects
To move beyond qualitative descriptions, physical organic chemists have developed linear free-energy relationships (LFERs) that assign numerical values to a substituent's effects. The most prominent among these are the Hammett and Taft equations.
Electronic Effects: The Hammett Equation
Developed by Louis Plack Hammett, this equation quantifies the electronic influence of meta- and para-substituents on the reactivity of an aromatic ring.[6] It is given by:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reaction.
-
k₀ or K₀ is the constant for the unsubstituted (hydrogen) reference reaction.
-
σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). It measures the electronic effect of the substituent relative to hydrogen.
-
ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to electronic effects.
The σ value is the key parameter for our evaluation. A positive σ value indicates an electron-withdrawing group (EWG), which stabilizes negative charge and destabilizes positive charge. A negative σ value indicates an electron-donating group (EDG).
For chlorine, the Hammett parameters are:
-
σ_meta_ = +0.37 : This value reflects the strong, electron-withdrawing inductive effect, as resonance does not significantly extend to the meta position.
-
σ_para_ = +0.23 : The para value is less positive than the meta value. This is a direct consequence of the opposing +R effect (resonance donation) partially counteracting the -I effect (inductive withdrawal).[5][6]
Steric Effects: The Taft Equation
The Hammett equation fails for ortho-substituents and aliphatic systems where steric effects are significant. To address this, Robert Taft developed an equation that separates polar (electronic) and steric effects.[7][8]
log(kₛ/k_CH₃_) = ρσ + δEₛ
Where:
-
kₛ/k_CH₃_ is the ratio of the rate of the substituted reaction to the reference reaction (methyl).
-
σ* is the polar substituent constant , describing inductive and field effects.
-
ρ* is the sensitivity factor for polar effects.
-
Eₛ is the steric substituent constant .
-
δ is the sensitivity factor for steric effects.[7]
The Eₛ value is our primary measure of steric bulk. It is derived from the rates of acid-catalyzed hydrolysis of substituted esters, a reaction assumed to be sensitive primarily to steric hindrance.[9][10] More negative Eₛ values indicate greater steric hindrance.
For chlorine, the Taft steric parameter is:
-
Eₛ = -0.97 : This value quantifies chlorine's moderate steric bulk.[9]
Comparative Analysis: Chlorine in Context
To fully appreciate the properties of the chloro-substituent, it is essential to compare it with other common halogens and functional groups.
Table 1: Comparison of Hammett (σ) and Taft (Eₛ) Parameters
| Substituent | σ_meta_ | σ_para_ | Eₛ (Taft Steric) | Dominant Electronic Effect |
| -H | 0.00 | 0.00 | 0.00 | Reference |
| -Cl | +0.37 [6] | +0.23 [6] | -0.97 [9] | Strong -I, Weak +R |
| -F | +0.34 | +0.06 | -0.46[9] | Strongest -I, Weak +R |
| -Br | +0.39 | +0.23 | -1.16[9] | Strong -I, Weak +R |
| -I | +0.35 | +0.28 | -1.40 | Strong -I, Weak +R |
| -CH₃ | -0.07 | -0.17 | -1.24[9] | Weak +I, Hyperconjugation |
| -NO₂ | +0.71[6] | +0.78[6] | -2.52[9] | Strong -I, Strong -R |
| -CN | +0.56[6] | +0.66[6] | -0.51[9] | Strong -I, Strong -R |
| -OCH₃ | +0.12 | -0.27 | -0.55[9] | Weak -I, Strong +R |
Analysis:
-
Electronic Uniqueness: Chlorine is a potent electron-withdrawing group, as shown by its positive σ values. However, its withdrawing strength is tempered in the para position by resonance, a feature it shares with other halogens.[4] Unlike strongly donating groups like methoxy (-OCH₃) or strongly withdrawing groups like nitro (-NO₂), the halogens occupy a unique space as "deactivating, ortho-, para-directors" in electrophilic aromatic substitution.[3][4] Their inductive effect deactivates the ring overall, but their resonance effect directs incoming electrophiles to the ortho and para positions.[3]
-
Steric Profile: With an Eₛ of -0.97, chlorine is sterically smaller than a methyl group (-1.24) and significantly smaller than a nitro group (-2.52).[9] It is, however, larger than fluorine (-0.46), which is a key differentiator in fine-tuning steric interactions within a binding pocket.[9]
Experimental Workflows for Evaluation
The following protocols provide robust methods for empirically determining the electronic and steric parameters of substituents.
Protocol 1: Determining Hammett σ Constants via Titration
This protocol leverages the Hammett LFER by measuring the pKa of substituted benzoic acids. The dissociation of benzoic acid is a well-characterized equilibrium sensitive to substituent effects.[11]
Objective: To determine σ_meta_ and σ_para_ for a chloro-substituent.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.05 M NaOH in a 70:30 ethanol-water mixture.
-
Accurately weigh approximately 0.1 mmol of benzoic acid, 3-chlorobenzoic acid, and 4-chlorobenzoic acid into separate beakers.
-
Dissolve each acid in 25 mL of the 70:30 ethanol-water solvent.[12]
-
-
pH Meter Calibration: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Titration:
-
Place a beaker with a dissolved benzoic acid derivative on a magnetic stir plate and immerse the calibrated pH electrode.
-
Record the initial pH.
-
Titrate the acid with the standardized NaOH solution, recording the pH after each ~0.25 mL addition. Near the equivalence point, reduce additions to ~0.1 mL.[12]
-
Continue titrating until the pH has stabilized in the basic range.
-
-
Data Analysis:
-
Plot pH (y-axis) versus volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq_) from the inflection point of the curve.
-
The pH at exactly half the equivalence volume (V_eq_ / 2) is equal to the pKa of the acid.[12]
-
-
Calculation of σ:
-
Calculate ΔpKa for each substituted acid: ΔpKa = pKa(benzoic acid) - pKa(substituted acid).
-
For the dissociation of benzoic acids in water, the reaction constant (ρ) is defined as 1.0. While the ρ value in ethanol-water will be slightly different, for comparative purposes, we can approximate σ ≈ ΔpKa.[11]
-
σ_chloro_ = pKa(benzoic acid) - pKa(chlorobenzoic acid).
-
Caption: Workflow for Hammett Parameter Determination.
Protocol 2: Probing Electronic Effects with ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is exquisitely sensitive to the local electronic environment of a nucleus. The chemical shift (δ) of a carbon atom in a benzene ring is modulated by the electronic effects of its substituents.
Objective: To observe the influence of a chloro-substituent on the electron density of an aromatic ring.
Methodology:
-
Sample Preparation: Prepare NMR samples of benzene, chlorobenzene, and a reference compound (e.g., TMS) in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire quantitative ¹³C NMR spectra for each sample on a high-field NMR spectrometer.
-
Data Analysis:
-
Reference the spectra to TMS at 0 ppm.
-
Assign the peaks for each carbon in chlorobenzene (C1, C2/6, C3/5, C4).
-
Compare the chemical shifts of the aromatic carbons in chlorobenzene to that of benzene (~128.5 ppm).
-
Interpretation:
-
The C1 (ipso) carbon will be shifted downfield due to the direct inductive effect of chlorine.
-
The C2/6 (ortho) and C4 (para) carbons will experience a smaller downfield shift (or even a slight upfield shift) compared to the C3/5 (meta) carbons. This is because the electron-donating resonance effect (+R) partially shields the ortho and para positions, counteracting the deshielding inductive effect (-I).[5] The meta carbons, unaffected by resonance, will show a shift that primarily reflects the inductive withdrawal.
-
-
Visualization of Core Concepts
Understanding the interplay of inductive and resonance effects is critical.
Caption: Duality of Chloro-Substituent Electronic Effects.
Application in Drug Development
The "magic chloro" effect is not magic, but a result of these quantifiable physical properties.[1][2] The substitution of a hydrogen atom with chlorine can lead to remarkable improvements in potency and pharmacokinetics.[1] There are over 250 FDA-approved drugs containing chlorine, a testament to its utility.[2][13]
Case Study Example: In the development of kinase inhibitors, a chloro-substituent is often introduced to probe for interactions within the ATP-binding pocket.
-
Electronic Impact: The electron-withdrawing nature of chlorine can modulate the pKa of nearby functional groups (e.g., an amine or a phenol), affecting their ionization state at physiological pH and altering hydrogen bonding capabilities.
-
Steric Impact: The moderate bulk of chlorine can enhance van der Waals interactions with hydrophobic residues in a binding pocket. Its size is often optimal for filling small pockets without inducing a steric clash, a common issue with larger groups like bromine or iodine.
-
Metabolic Stability: Chlorination can block sites of metabolic oxidation. By replacing a hydrogen on an aromatic ring with a chlorine atom, chemists can prevent cytochrome P450-mediated hydroxylation, thereby increasing the drug's half-life and in vivo exposure.[1]
Conclusion
The chloro-substituent is a powerful tool for molecular design, offering a nuanced combination of steric and electronic properties. Its strong inductive electron withdrawal, partially offset by weak resonance donation, makes it an effective modulator of electronic density in aromatic and aliphatic systems. Its moderate steric bulk allows for the optimization of binding interactions without imposing significant penalties. By employing the quantitative frameworks of Hammett and Taft and utilizing robust experimental techniques like kinetic analysis and NMR spectroscopy, researchers can move from serendipitous discovery to rational design, fully harnessing the versatile and often profound effects of the chloro-substituent.
References
- Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
- Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances.
- Downey, C. W. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry.
- Downey, C. W. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.
- Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
- Hammett equation. Wikipedia.
- When do we know that chlorine shows negative inductive effect and resonance in benzene? Quora.
- Substituent Effects. La Salle University.
- 8.7 An Explanation of Substituent Effects. Fundamentals of Organic Chemistry.
- Steric parameters taft's steric factor (es). Slideshare.
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of British Columbia.
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of British Columbia.
- Taft equation. Wikipedia.
- Taft Equation. Dalal Institute.
- Taft equation: Polar substituent constants, σ. Scribd.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Picolinate Compounds
In the landscape of pharmaceutical development and quality control, the unambiguous and accurate characterization of active pharmaceutical ingredients (APIs) is paramount. Picolinate compounds, which are salts or esters of picolinic acid, are utilized in various therapeutic areas, often as chelating agents to enhance the bioavailability of metal ions like chromium and zinc.[1][2] Ensuring the reliability of analytical data for these compounds is not merely a matter of procedural adherence but a foundational requirement for safety and efficacy. This guide provides an in-depth exploration of the cross-validation of analytical results for picolinate compounds, offering a comparative analysis of key analytical techniques and the rationale behind their orthogonal application.
The principle of cross-validation in analytical chemistry involves the critical assessment of data generated from two or more distinct methods to ensure consistency and reliability.[3][4] This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.[4] The core objective is to demonstrate that the analytical procedure is fit for its intended purpose, a tenet heavily emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5]
The Imperative of Orthogonal Methods
Relying on a single analytical technique, no matter how well-validated, carries an inherent risk of systematic bias or the failure to detect certain impurities or degradants.[6][7] Orthogonal methods, which rely on different physicochemical principles of separation and detection, provide a more comprehensive and trustworthy characterization of a sample.[6][8] For instance, a chromatographic method's separation is typically based on polarity and molecular size, while a spectroscopic method provides information based on the interaction of molecules with electromagnetic radiation. By combining such disparate techniques, we can significantly enhance our confidence in the analytical results.[6]
This guide will focus on a cross-validation strategy employing three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Analytical Techniques
The selection of an analytical method is contingent on a multitude of factors, including the analyte's properties, the sample matrix, and the intended purpose of the analysis (e.g., identification, quantification, impurity profiling).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition. |
| Primary Use for Picolinates | Quantification, purity assessment, and stability testing.[1][9] | Trace analysis of volatile picolinate derivatives and impurities.[10] | Structural elucidation, identification, and absolute quantification.[11][12][13] |
| Strengths | Robust, versatile, and widely applicable for non-volatile and thermally labile compounds. Excellent for quantification. | High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile compounds. | Provides unambiguous structural information. Can be used for absolute quantification without a reference standard of the analyte.[12] |
| Limitations | May require derivatization for detection of some compounds. Peak co-elution can be a challenge. | Limited to thermally stable and volatile compounds; may require derivatization. | Lower sensitivity compared to MS-based methods. Complex mixtures can lead to spectral overlap.[13] |
Experimental Protocols for Cross-Validation
A robust cross-validation plan should be established a priori, defining the samples to be tested, the methods to be compared, and the acceptance criteria.[14][15] The following protocols are illustrative and should be adapted based on the specific picolinate compound and its formulation.
Cross-Validation Workflow
Caption: A generalized workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the quality control of pharmaceuticals due to its high resolution, sensitivity, and applicability to a wide range of compounds.[16] For picolinate compounds, reversed-phase HPLC with UV detection is commonly employed.[1][9]
Principle of HPLC Separation
Caption: Schematic of a typical HPLC system.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 40:60 v/v) with an acidic modifier like formic or phosphoric acid to ensure consistent ionization of the picolinate.[9]
-
Standard Preparation: Accurately weigh a reference standard of the picolinate compound and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: For a finished product, such as a tablet, weigh and finely powder a representative number of units.[16] Extract a known amount of the powder with the mobile phase, using sonication to ensure complete dissolution. Filter the extract through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Flow Rate: Set a flow rate of approximately 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength where the picolinate compound has maximum absorbance (e.g., 264 nm).[1]
-
Injection Volume: Inject a fixed volume (e.g., 10 µL) of the standards and samples.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the picolinate compound in the samples from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many picolinate compounds, derivatization is necessary to increase their volatility and thermal stability.
Principle of GC-MS Analysis
Caption: Basic components of a GC-MS system.
Step-by-Step Protocol:
-
Derivatization: A crucial step for non-volatile picolinates. Esterification of the carboxylic acid group is a common approach. For instance, reacting the picolinate with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using diazomethane or methanol with an acid catalyst.
-
Standard and Sample Preparation: Prepare standards and samples in a suitable organic solvent (e.g., ethyl acetate). Perform the derivatization reaction on both standards and samples under identical conditions.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Scan a mass range that includes the molecular ion and characteristic fragment ions of the derivatized picolinate.
-
-
Data Analysis: Identify the analyte peak by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion, comparing it to a calibration curve generated from the derivatized standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[12][13] For picolinate compounds, ¹H NMR is particularly informative.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh the picolinate sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O).[11]
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: Acquire a quantitative ¹H NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of all protons, leading to accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity or concentration of the picolinate compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Data Comparison and Interpretation
The following table presents a hypothetical data set from the cross-validation of a chromium picolinate sample, illustrating how results from the three methods would be compared.
| Parameter | HPLC-UV | GC-MS (after derivatization) | qNMR | Acceptance Criteria | Outcome |
| Assay (% w/w) | 99.2% | 98.9% | 99.5% | Results should be within ±2.0% of each other. | Pass |
| Known Impurity A (% w/w) | 0.18% | 0.20% | 0.17% | Results should be within ±0.05% for impurities >0.1%. | Pass |
| Unknown Impurity at RRT 1.2 (HPLC) | 0.08% | Not Detected | Not Detected | Further investigation required if a significant impurity is seen by only one method. | Investigation needed |
| Precision (%RSD, n=6) | 0.8% | 1.2% | 0.5% | RSD ≤ 2.0%.[17] | Pass |
| Linearity (r²) | >0.999 | >0.998 | N/A | r² ≥ 0.995. | Pass |
In this hypothetical case, the assay values show good agreement across all three techniques, lending high confidence to the quantification of the chromium picolinate. The known impurity is also consistently quantified. However, the detection of an unknown impurity by HPLC that is not observed by GC-MS or NMR warrants further investigation. This could be due to several reasons: the impurity may be non-volatile (hence not seen in GC), or its concentration may be below the detection limit of NMR, or it could be an artifact of the HPLC method itself. This highlights the power of cross-validation in identifying potential analytical blind spots.
Conclusion and Best Practices
The cross-validation of analytical results using orthogonal methods is a scientifically sound and regulatory expected practice in the pharmaceutical industry.[18][6][17] For picolinate compounds, a combination of HPLC for routine quantification and stability testing, GC-MS for volatile impurity profiling, and NMR for definitive structural confirmation and as a primary quantitative method provides a robust and self-validating analytical strategy.
Key Takeaways for Researchers and Drug Development Professionals:
-
Embrace Orthogonality: Do not rely on a single analytical method. The use of orthogonal techniques provides a more complete and reliable picture of your compound.[6][19]
-
Adhere to Regulatory Guidelines: Follow the principles outlined in ICH Q2(R2) and FDA guidelines for method validation to ensure data integrity and regulatory compliance.[18][5][20][21]
-
Investigate Discrepancies: Discrepancies between methods are not failures but opportunities to gain a deeper understanding of the analyte and the analytical methods themselves. A thorough investigation is crucial.
-
Documentation is Key: All aspects of the cross-validation study, from the initial plan to the final report, must be thoroughly documented.[22]
By implementing a rigorous cross-validation strategy, scientists can ensure the highest level of confidence in their analytical data, ultimately safeguarding the quality, safety, and efficacy of pharmaceutical products containing picolinate compounds.
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PubMed. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. [Link]
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PubMed. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. [Link]
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National Institutes of Health. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
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USDA Agricultural Research Service. Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. [Link]
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ResearchGate. Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. [Link]
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National Institutes of Health. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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European Bioanalysis Forum. Cross and Partial Validation. [Link]
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ResearchGate. A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. [Link]
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ResearchGate. Synthesis and Characterization of New Picolinate Metal Complexes. [Link]
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ResearchGate. Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. [Link]
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ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. [Link]
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International Journal of ChemTech Research. Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. [Link]
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National Institutes of Health. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
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A Senior Application Scientist's Guide to Methyl 4,6-dichloropicolinate: A Comparative Review of its Applications
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient development of novel, high-value molecules. Among the myriad of heterocyclic intermediates, Methyl 4,6-dichloropicolinate has emerged as a pivotal precursor, particularly in the realms of agrochemicals and pharmaceuticals. This guide provides an in-depth technical comparison of the applications of this compound, offering field-proven insights into its synthetic utility, performance advantages over alternatives, and detailed experimental protocols for its key transformations.
Introduction to this compound: A Versatile Pyridine Building Block
This compound (CAS No: 98273-19-9) is a di-chlorinated pyridine derivative characterized by the presence of two reactive chlorine atoms at the 4- and 6-positions of the pyridine ring, and a methyl ester at the 2-position.[1][2] This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after intermediate for the synthesis of complex substituted pyridines.
The electron-withdrawing nature of the pyridine ring nitrogen and the two chlorine atoms renders the 4- and 6-positions susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, these chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl and heteroaryl moieties. This dual reactivity is the cornerstone of its versatility.
Agrochemical Applications: A Cornerstone in Modern Herbicide Development
The most prominent application of this compound lies in the synthesis of the arylpicolinate class of herbicides. These synthetic auxin herbicides have revolutionized weed control in various crops due to their high efficacy at low application rates and their ability to control herbicide-resistant weeds.[3][4]
Synthesis of Arylpicolinate Herbicides: The Power of Cross-Coupling
This compound serves as the "head" piece in the convergent synthesis of leading arylpicolinate herbicides such as Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active) .[4][5] The core of this synthetic strategy is a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the pyridine ring and an aryl or heteroaryl "tail".[5][6]
The general workflow for this transformation is depicted below:
Caption: General workflow for arylpicolinate herbicide synthesis.
Comparative Performance: this compound vs. Alternatives
The choice of the dichloropicolinate isomer is critical for the regioselectivity and overall efficiency of the synthesis. While other isomers exist, the 4,6-dichloro substitution pattern is particularly advantageous for the synthesis of herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl, where the aryl group is introduced at the 6-position.
| Precursor | Key Features | Advantages in Arylpicolinate Synthesis | Disadvantages |
| This compound | Two reactive chlorine atoms at C4 and C6. | Allows for selective cross-coupling at the more reactive C6 position, followed by potential further functionalization at C4. Direct precursor to key arylpicolinate herbicides. | May require careful control of reaction conditions to achieve high regioselectivity. |
| Methyl 3,6-dichloropicolinate | Chlorine atoms at C3 and C6. | Used in the synthesis of other picolinate herbicides like Clopyralid.[1] | The electronic properties of the ring are different, potentially affecting reactivity and the biological activity of the final product. Not a direct precursor for Halauxifen-methyl or Florpyrauxifen-benzyl. |
| 4-amino-3,5,6-trichloropicolinic acid (Picloram) | A fully substituted pyridine ring. | A historically significant herbicide, but its synthesis and derivatization are more complex.[1] | Less amenable to selective cross-coupling reactions for the synthesis of modern arylpicolinates. Higher environmental persistence.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction to synthesize an arylpicolinate precursor.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the palladium catalyst (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Pharmaceutical Applications: A Scaffold for Kinase Inhibitors and Other Bioactive Molecules
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, and dichlorinated pyridines like this compound are valuable starting materials for the synthesis of a variety of biologically active compounds, including kinase inhibitors.[1][8] The ability to selectively functionalize the 4- and 6-positions allows for the creation of diverse chemical libraries for drug discovery.
Synthesis of Substituted Aminopyridines: A Gateway to Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a substituted aminopyridine core, which can be readily synthesized from dichloropyridine precursors via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.[8]
Caption: Synthesis of aminopyridine intermediates from this compound.
The resulting mono-aminated product can then undergo a second substitution or cross-coupling reaction to generate highly functionalized pyridine derivatives for screening as kinase inhibitors.[1]
Comparative Performance: Reactivity of Dichloropyridine Isomers
The position of the chlorine atoms on the pyridine ring significantly influences their reactivity in SNAr reactions. In general, chlorine atoms at the 2- and 4-positions are more activated towards nucleophilic attack than those at the 3- or 5-positions. For this compound, both the 4- and 6-positions are activated, and the regioselectivity of the first substitution can often be controlled by the choice of nucleophile and reaction conditions.
| Isomer | Reactivity Profile | Implications for Synthesis |
| This compound | Both C4 and C6 are activated. | Allows for sequential functionalization. The first substitution can influence the reactivity of the remaining chlorine. |
| Methyl 2,5-dichloronicotinate | C2 is highly activated, C5 is less so. | Favors initial substitution at the 2-position. |
| Methyl 5,6-dichloropicolinate | C6 is more activated than C5. | Preferential substitution at the 6-position. |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Base (e.g., potassium carbonate or sodium tert-butoxide)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add the amine (1.1 eq.) and the base (2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound has firmly established itself as a critical building block in modern organic synthesis. Its well-defined reactivity allows for the efficient and often regioselective construction of highly functionalized pyridine derivatives. In the agrochemical industry, it is a key precursor to a new generation of highly effective arylpicolinate herbicides. In the pharmaceutical sector, it provides a versatile scaffold for the discovery of novel therapeutics, particularly kinase inhibitors.
While alternative precursors exist, the specific substitution pattern and reactivity of this compound offer distinct advantages for the synthesis of many target molecules. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of strategic building blocks like this compound in both academic and industrial research is set to increase.
References
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Patsnap. (n.d.). Preparation method of halauxifen-methyl. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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CABI Digital Library. (n.d.). Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences. [Link]
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PubMed. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. [Link]
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PubMed. (n.d.). Synthesis and identification of[5][8][9]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. [Link]
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Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl. Retrieved from [Link]
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ResearchGate. (n.d.). Rinskor active herbicide—A new environment-friendly tool for weed management in rice and aquatic environments. [Link]
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ResearchGate. (2025). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. [Link]
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MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. [Link]
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ResearchGate. (2023). Structures of various picolinic acid auxin herbicides and.... [Link]
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PubMed. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. [Link]
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ResearchGate. (n.d.). Design, synthesis and mode of action of novel 3‐chloro‐6‐pyrazolyl picolinate derivatives as herbicide candidates | Request PDF. [Link]
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PMC. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
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MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
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Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]
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YouTube. (2020). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
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PubMed. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [Link]
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MDPI. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
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OUCI. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]
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PubChem. (n.d.). Methyl 5,6-dichloropicolinate. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
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A Senior Application Scientist's Guide to In-Silico Binding Affinity Analysis of Picolinate-Based Ligands
Introduction: The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, represents a privileged structure in medicinal chemistry due to its exceptional chelating properties and its role as a versatile building block for molecules with a wide spectrum of biological activities.[1] The rational design of novel therapeutics based on this scaffold necessitates a deep, quantitative understanding of their binding affinity to protein targets. In-silico analysis provides a powerful, cost-effective paradigm for predicting and evaluating these interactions, thereby accelerating the drug discovery pipeline.[1][2]
This guide offers a comparative framework for conducting in-silico binding affinity analysis of picolinate-based ligands. We will navigate the complete computational workflow, from initial high-throughput screening to rigorous free energy calculations, explaining the causal reasoning behind methodological choices and providing validated, step-by-step protocols. Our focus is not merely on the "how," but the "why," empowering researchers to make informed decisions that ensure the scientific integrity of their results.
Part 1: Foundational Workflow & Initial Assessment via Molecular Docking
The initial phase of any in-silico drug discovery project involves predicting the binding pose and estimating the binding affinity of a ligand within a protein's active site. Molecular docking is the primary technique for this purpose, serving as a computational filter to prioritize candidates for more intensive analysis.[3][4]
The Rationale for a Docking-First Approach
For libraries of picolinate derivatives, starting with molecular docking is computationally efficient and strategically sound. The relatively rigid core of the picolinate scaffold combined with rotatable bonds in its derivatives makes it well-suited for the conformational sampling algorithms used in modern docking programs. This step provides a rapid, albeit approximate, ranking of compounds and crucial insights into potential binding modes.[1][5]
Comparative Analysis of Docking Software
The choice of docking software is critical and depends on the desired balance between speed and accuracy. Below is a comparison of two widely-used platforms, AutoDock Vina and Schrödinger's Glide, which represent different ends of the spectrum.
| Feature | AutoDock Vina | Glide (Schrödinger) |
| Scoring Function | Empirical (Machine-learning based) | Semi-empirical & force-field based (GlideScore SP/XP) |
| Search Algorithm | Lamarckian Genetic Algorithm | Exhaustive, systematic search |
| Typical Use Case | High-throughput virtual screening (HTVS) | Lead optimization, high-accuracy posing |
| Computational Cost | Low to Moderate | Moderate to High |
| Accuracy | Good for ranking, pose prediction can vary | High accuracy in pose prediction and scoring |
For an initial screen of a large library of picolinate derivatives, AutoDock Vina is an excellent choice due to its speed. For a smaller set of lead candidates where precise interaction mapping is crucial, the higher accuracy of Glide would be preferable.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines a self-validating workflow for docking a picolinate-based ligand.
-
Receptor Preparation:
-
Download the target protein structure from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential co-factors.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).
-
Save the prepared receptor in the .pdbqt format, which includes atomic charges and types.
-
-
Ligand Preparation (Critical for Picolinates):
-
Generate a 3D structure of the picolinate derivative using a tool like Avogadro or ChemDraw.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Using ADT, detect the rotatable bonds and assign Gasteiger charges. The charge distribution around the nitrogen atom and the carboxylate group is vital for accurate scoring.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Generation:
-
Identify the active site of the receptor, typically from a co-crystallized ligand or from literature data.
-
Define a 3D grid box that encompasses this entire active site with a buffer of ~4 Å in each dimension. This box defines the search space for the docking algorithm.
-
-
Configuration and Execution:
-
Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Execute the Vina docking run from the command line: vina --config conf.txt --log log.txt
-
-
Post-Docking Validation & Analysis:
-
Binding Affinity: Vina provides a binding affinity estimate in kcal/mol in the output file. The most negative value corresponds to the most favorable predicted binding pose.[3]
-
Pose Analysis: Visualize the top-ranked poses in a molecular viewer like PyMOL or Chimera. Critically assess the interactions. For picolinates, look for hydrogen bonds involving the carboxylate group, potential pi-stacking with the pyridine ring, and chelation if a metal ion is present in the active site.
-
Re-docking (Self-Validation): If a crystal structure with a similar ligand exists, re-dock the known ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be < 2.0 Å to validate the docking protocol.
-
Workflow Visualization
Caption: Figure 1. A streamlined workflow for molecular docking.
Part 2: Refining Interactions with Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, protein-ligand interactions are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the physical movements of atoms over time, providing critical insights into the stability of the docked pose and the role of solvent.[6]
Why MD is a Necessary Next Step
Docking scores are estimations and do not account for the flexibility of the protein or the explicit influence of water molecules. An MD simulation refines the docked pose, allowing the protein and ligand to mutually adapt, which can reveal a more realistic binding conformation. This step is crucial for validating the stability of the interactions predicted by docking. For picolinate ligands, MD can assess the stability of key hydrogen bonds and chelation geometries over time.
Experimental Protocol: GROMACS MD Simulation of a Protein-Picolinate Complex
This protocol assumes a starting complex from the docking step.
-
System Preparation & Topology Generation:
-
Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the protein, selecting a suitable force field (e.g., AMBER99SB-ILDN).
-
Ligand Parameterization (Self-Validation): This is a critical, often error-prone step. The standard protein force fields do not contain parameters for drug-like molecules like picolinate derivatives.[7]
-
Method: Use a server like LigParGen or a tool like Antechamber to generate parameters.[8] For picolinates, it is vital to use a method that accurately reproduces the partial charges, such as RESP charges, as they govern the key electrostatic interactions.[9][10]
-
Validation: Before proceeding, validate the generated parameters by performing a short MD simulation of the ligand alone in a water box to ensure its geometry remains stable and realistic.
-
-
-
Building the Simulation Box:
-
Combine the protein and ligand coordinate files.
-
Create a simulation box (e.g., cubic) ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
Fill the box with a chosen water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.
-
Equilibration (NVT & NPT):
-
Perform a short simulation (e.g., 100 ps) under an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature.
-
Follow with a longer simulation (e.g., 500 ps) under an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density. Positional restraints on the protein and ligand are typically applied and gradually released during equilibration.
-
-
Production MD: Run the production simulation for a duration sufficient to observe convergence (typically 50-100 ns for binding stability analysis).
-
-
Trajectory Analysis (Validation of Stability):
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding pose.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to measure the distance of key hydrogen bonds or ionic interactions over time. For a picolinate ligand, one would monitor the hydrogen bond donors/acceptors on the carboxylate group to see if the interaction is persistent.
-
MD Simulation Logic Visualization
Caption: Figure 2. Workflow for MD simulation and stability analysis.
Part 3: Advanced Analysis - Calculating Binding Free Energy
The ultimate goal is to compute the binding free energy (ΔG_bind), a value that can be directly compared with experimental data (like Ki or IC50). End-point methods like MM/PBSA and MM/GBSA provide a computationally feasible way to estimate this value from MD simulation trajectories.[11][12]
Comparing MM/PBSA and MM/GBSA
Both methods calculate the binding free energy by estimating different energy components from the MD trajectory snapshots.[13] Their primary difference lies in the calculation of the polar solvation energy.
| Method | Polar Solvation Model | Computational Cost | Accuracy |
| MM/PBSA | Poisson-Boltzmann (PB) | Higher | Generally considered more accurate, but sensitive to parameters like atomic radii.[11] |
| MM/GBSA | Generalized Born (GB) | Lower | Faster approximation of the PB equation; performance can be system-dependent.[14] |
Causality: The choice between MM/PBSA and MM/GBSA is often a trade-off between accuracy and computational resources.[15] For systems involving highly charged picolinate derivatives, the more rigorous electrostatic treatment of MM/PBSA may be beneficial, provided the computational cost is acceptable.[11] However, for relative binding free energy (RBFE) ranking of a series of similar picolinate analogues, the faster MM/GBSA method often provides sufficient accuracy.[9]
Experimental Protocol: Binding Free Energy with MM/PBSA
This protocol uses the g_mmpbsa tool (or similar scripts) with a GROMACS trajectory.
-
Generate Trajectory Snapshots:
-
From the production MD trajectory, extract a set of decorrelated snapshots (e.g., every 100 ps) for the complex, the receptor, and the ligand.
-
-
Calculate Energy Components: The binding free energy is calculated using the following equation: ΔG_bind =
- [ Where each G term is composed of: G = E_MM + G_solv - TΔS+ ] -
E_MM (Molecular Mechanics Energy): Calculated directly from the force field (van der Waals + electrostatic).
-
G_solv (Solvation Free Energy): This is the sum of the polar (G_polar) and non-polar (G_nonpolar) contributions.
-
TΔS (Conformational Entropy): This term is computationally expensive and often omitted when comparing similar ligands, as the change in entropy is assumed to be similar.
-
-
Execute MM/PBSA Calculation:
-
Run the g_mmpbsa script, providing the trajectory snapshots and topology files for the complex, receptor, and ligand.
-
The script will calculate each of the energy terms (MM, polar solvation via PB, and non-polar solvation, typically based on Solvent Accessible Surface Area - SASA) for each entity across all snapshots.
-
-
Analysis and Validation:
-
Final ΔG_bind: The tool will provide an average ΔG_bind and the standard deviation.
-
Energy Decomposition: Analyze the contribution of individual residues to the binding energy. This can highlight "hotspot" residues that are critical for the picolinate ligand's affinity.
-
Experimental Correlation (Self-Validation): The most crucial validation step is to compare the calculated ΔG_bind values for a series of picolinate derivatives with their experimentally determined binding affinities. A strong correlation (e.g., R² > 0.7) provides confidence in the predictive power of the computational model.
-
Conceptual Comparison Visualization
Caption: Figure 3. Conceptual comparison of the MM/PBSA and MM/GBSA methods.
Conclusion
The in-silico analysis of picolinate-based ligands is a multi-stage process that increases in computational complexity and predictive accuracy at each step. By starting with rapid molecular docking to generate initial hypotheses, followed by molecular dynamics to assess complex stability, and culminating in MM/PBSA or MM/GBSA for more quantitative binding free energy estimation, researchers can build a robust and validated computational model. The key to trustworthy results lies not in the blind application of these tools, but in understanding the underlying principles, carefully parameterizing the unique picolinate scaffold, and continually validating the computational predictions against known experimental data. This integrated approach provides powerful predictive insights that can significantly de-risk and accelerate the development of novel picolinate-based therapeutics.
References
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da Silva, A. B. F., & de Alencastro, R. B. (2003). Computational methods for calculation of ligand-binding affinity. Current Medicinal Chemistry. [Link][16]
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Sun, H., et al. (2014). Assessing the performance of MM/PBSA and MM/GBSA methods. 3. The impact of force fields and ligand charge models. Physical Chemistry Chemical Physics. [Link][9]
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Hossain, M. A., & Sultana, S. (2023). In silico analysis of correlation between physicochemical properties of ligands and binding affinity to protein targets. ChemRxiv. [Link][3][17]
-
Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link][11]
-
Gapsys, V., et al. (2015). Free Energy Calculations for Protein-Ligand Binding Prediction. Methods in Molecular Biology. [Link][18]
-
Tariq, A., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. [Link][6]
-
Su, M., et al. (2019). Assessing the performance of MM/PBSA and MM/GBSA methods. 4. Accuracies of MM/PBSA and MM/GBSA methodologies evaluated by various simulation protocols using PDBbind data set. Physical Chemistry Chemical Physics. [Link][15]
-
Salmaso, V., & Moro, S. (2018). Application of MM-PBSA Methods in Virtual Screening. Molecules. [Link][14]
-
Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link][12]
-
Human Brain Project. Small molecule force field parametrization for atomistic Molecular Dynamics simulations. EBRAINS. [Link][7]
-
Genç, H., et al. (2021). A molecular docking study of potential inhibitors and repurposed drugs against SARS-CoV-2 main protease enzyme. Journal of Molecular Structure. [Link][4]
-
Santos, L. H. S., et al. (2012). DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. Bioinfo Publications. [Link][13]
-
Semiotic, A. I. Computational methods for calculation of ligand-binding affinity. Semantic Scholar. [Link][2]
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A. Palma, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics. [Link][19]
-
Valdés-Jiménez, A., et al. (2021). Molecular Docking of Potential Inhibitors of Broccoli Myrosinase. Molecules. [Link][5]
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A Senior Application Scientist’s Guide to Validating Analytical Methods for Quantifying Dichloropicolinates in Complex Mixtures
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of dichloropicolinate herbicides, such as clopyralid and aminopyralid, in challenging matrices like soil, water, and agricultural products. As a senior application scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in rigorous scientific principles and regulatory standards.
Introduction: The Analytical Challenge of Dichloropicolinates
Dichloropicolinates are a class of synthetic auxin herbicides widely used for broadleaf weed control. Their high efficacy, water solubility, and environmental persistence necessitate sensitive and reliable analytical methods to monitor their presence in complex environmental and food matrices. The primary analytical challenge lies in achieving accurate quantification at trace levels amidst a multitude of interfering compounds. This guide will compare the three cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and detail the validation process required to ensure data integrity.
Core Analytical Techniques: A Comparative Overview
The choice between HPLC, GC, and LC-MS/MS depends fundamentally on the physicochemical properties of the target analytes, the complexity of the sample matrix, and the required sensitivity and specificity.[1] Dichloropicolinates are polar, non-volatile compounds, which inherently favors liquid chromatography.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a powerful technique for separating non-volatile and thermally sensitive compounds.[1] For picolinic acids, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
-
Expertise & Experience: While cost-effective, HPLC with conventional detectors like UV-Vis or Fluorescence often lacks the specificity required for complex mixtures. UV detection is only suitable for molecules with a chromophore, and many co-extracted matrix components can interfere.[2] A more sophisticated approach involves post-column derivatization to create a fluorescent complex, significantly enhancing sensitivity and selectivity, as demonstrated in methods for determining dipicolinic acid.[3][4][5] However, this adds complexity to the setup.
-
Trustworthiness: Method specificity is the primary vulnerability. Without the mass-selective detection of a mass spectrometer, peak identification relies solely on retention time, which can be compromised by matrix interferences. Therefore, rigorous validation of specificity, including peak purity analysis, is paramount.
Caption: General workflow for HPLC-UV analysis of dichloropicolinates.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is ideal for volatile and semi-volatile compounds.[2] Since dichloropicolinates are polar and non-volatile carboxylic acids, they require a chemical derivatization step to convert them into more volatile esters (e.g., methyl or silyl esters) prior to GC analysis.
-
Expertise & Experience: The necessity of derivatization is a significant drawback. This multi-step process can be time-consuming, introduce variability, and may not proceed to completion, affecting accuracy and precision. However, for certain legacy pesticides, GC-MS can outperform LC-MS/MS.[6] The key is to develop a robust and reproducible derivatization protocol.
-
Trustworthiness: The mass spectrometer provides a high degree of specificity, confirming analyte identity based on its mass spectrum and retention time. However, the reliability of the entire method hinges on the consistency of the derivatization step. Incomplete or variable derivatization is a common source of error that must be carefully controlled and validated.
Caption: General workflow for GC-MS analysis requiring derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the state-of-the-art technique for this application, combining the ideal separation capabilities of HPLC for polar compounds with the unparalleled sensitivity and specificity of tandem mass spectrometry.[7]
-
Expertise & Experience: This is the preferred method for analyzing polar pesticides in complex matrices.[8] It eliminates the need for derivatization and offers exceptional performance. The primary challenge in LC-MS/MS is managing matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement.[9][10]
-
Trustworthiness: The use of Multiple Reaction Monitoring (MRM) makes LC-MS/MS extraordinarily selective. In MRM, a specific precursor ion for the analyte is selected, fragmented, and then a specific product ion is monitored. This two-stage mass filtering provides a very high signal-to-noise ratio and virtually eliminates false positives. To ensure trustworthiness, matrix effects must be evaluated and compensated for, typically by using matrix-matched standards or stable isotope-labeled internal standards.[8][11]
Caption: High-throughput QuEChERS and LC-MS/MS workflow.
Method Validation: Establishing Trust and Authority
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The framework for this process is authoritatively defined by guidelines from the International Council for Harmonisation (ICH)[13][14], the U.S. Food and Drug Administration (FDA)[15][16], and the United States Pharmacopeia (USP)[17][18][19][20].
A validated method ensures that the results are accurate, reliable, and reproducible. The core validation parameters are detailed below.
| Validation Parameter | Purpose & Causality | Typical Acceptance Criteria (ICH Q2(R2))[14] |
| Specificity / Selectivity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. This is the foundation of reliable quantification. | Peak purity analysis; No interfering peaks at the retention time of the analyte in blank matrix samples. For MS, ion ratios should be consistent. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. This justifies the use of a standard curve for quantification. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant compared to the response at the lowest concentration. |
| Range | The concentration interval over which the method is precise, accurate, and linear. The range must encompass the expected concentrations in samples. | 80% to 120% of the test concentration for assays. |
| Accuracy (as Recovery) | To measure the closeness of the test results to the true value. It is assessed by spiking a blank matrix with known analyte concentrations and measuring the percent recovery. | Typically 80-120% recovery for assays and 70-120% for trace residue analysis, but depends on concentration.[21][22] |
| Precision | To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: Repeatability (same lab, analyst, day) and Intermediate Precision (different days, analysts, equipment). | Relative Standard Deviation (RSD) ≤ 2% for drug substance assay. For trace analysis, RSD ≤ 15-20% is often acceptable.[22] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve). The LOQ must be below regulatory action limits.[22] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). This ensures reliability during routine use. | The effect on results from varied parameters should be evaluated; RSD should remain within acceptable limits. |
Experimental Protocols: Self-Validating Systems
The following protocols are designed to be self-validating by incorporating quality controls and addressing potential pitfalls like matrix effects from the outset.
Protocol 1: LC-MS/MS Quantification in Soil using QuEChERS
This protocol is optimized for high-throughput screening and quantification.
-
Sample Homogenization: Air-dry the soil sample, remove debris, and sieve through a 2 mm mesh to ensure uniformity.[23]
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Causality: Hydrating the soil improves extraction efficiency for polar analytes.
-
Add the internal standard (e.g., Clopyralid-¹³C₂,¹⁵N).
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Causality: Acetonitrile is an effective extraction solvent, and the acid ensures the dichloropicolinates (carboxylic acids) are in their neutral, less polar form, enhancing partitioning into the organic solvent.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Causality: The salts induce phase separation between the aqueous and organic layers and help precipitate interfering compounds.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA (primary secondary amine).
-
Causality: MgSO₄ removes residual water, while PSA removes organic acids, fatty acids, and sugars that can cause matrix effects.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation & Analysis:
-
Take 1 mL of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.
-
Inject into the LC-MS/MS system. A study on aminopyralid and clopyralid achieved determination within 3.0 minutes.[22]
-
Protocol 2: Method Validation Procedure
This protocol outlines the experiments to validate the method described above.
-
Specificity: Analyze blank soil extracts from at least five different sources to check for interferences at the retention time of the target analytes and internal standards.
-
Linearity & Range: Prepare matrix-matched calibration standards by spiking blank soil extract at 7 concentration levels (e.g., 1, 5, 10, 25, 50, 100, 200 µg/kg). Plot the response ratio (analyte peak area / internal standard peak area) against concentration and perform a linear regression.
-
Accuracy & Precision:
-
Spike blank soil samples in replicates of five at three concentration levels (e.g., low, medium, high LOQ).
-
Process these Quality Control (QC) samples alongside the calibration curve.
-
Calculate the percent recovery for accuracy and the RSD for repeatability (precision).
-
Have a different analyst repeat this on a different day to establish intermediate precision.
-
-
LOQ Determination: The lowest standard on the calibration curve that can be measured with acceptable accuracy (e.g., 70-120% recovery) and precision (e.g., RSD < 20%) will be established as the LOQ.[21][22]
-
Robustness: Deliberately vary critical method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5°C) and analyze a mid-level QC sample to assess the impact on results.
Comparative Performance Data
The following table summarizes the expected performance of each technique for dichloropicolinate analysis, synthesized from various studies.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Low to Moderate | High | Very High |
| Sensitivity (Typical LOQ) | 100 - 500 µg/kg | 10 - 50 µg/kg | 0.5 - 10 µg/kg[22] |
| Accuracy (% Recovery) | 70 - 110% | 60 - 110% (derivatization dependent) | 70 - 120%[21][22] |
| Precision (% RSD) | < 15% | < 20% | < 15%[22] |
| Sample Throughput | Moderate | Low | High (with QuEChERS) |
| Cost (Instrument/Analysis) | Low | Moderate | High |
| Key Limitation | Lack of specificity | Required derivatization step | Matrix Effects[9][10] |
Conclusion and Recommendations
For the robust and reliable quantification of dichloropicolinates in complex mixtures, LC-MS/MS is unequivocally the superior technique . Its combination of high sensitivity, unparalleled specificity, and amenability to high-throughput sample preparation workflows like QuEChERS makes it the gold standard for regulatory monitoring and research. While HPLC-UV offers a lower-cost alternative, it should only be employed for simpler matrices where specificity can be rigorously demonstrated. GC-MS is generally not recommended due to the added complexity and potential for error introduced by the mandatory derivatization step.
Regardless of the chosen instrument, the foundation of trustworthy data lies in a comprehensive method validation protocol grounded in authoritative guidelines from bodies like the ICH and FDA. By understanding the causality behind each experimental step and proactively addressing challenges like matrix effects, researchers can develop self-validating systems that produce defensible, high-quality data.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4,6-Dichloropicolinate
As a senior application scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4,6-dichloropicolinate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical's hazardous properties.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is a chlorinated pyridine derivative. Its chemical structure necessitates careful handling and disposal due to its inherent risks. According to its Safety Data Sheet (SDS), this compound presents multiple hazards:
-
Flammability: It is a flammable liquid and vapor.
-
Toxicity: It is harmful if swallowed or inhaled and toxic in contact with skin.
-
Irritation: It causes skin irritation, serious eye irritation, and may cause respiratory irritation.
These properties mean that improper disposal can lead to immediate health risks, long-term environmental contamination, and significant legal and financial repercussions for the institution. Chlorinated organic compounds are of particular concern as they can be persistent in the environment.[1] Therefore, a structured and compliant disposal pathway is not just a recommendation—it is a requirement.
Hazard Summary Table
| Hazard Classification | GHS Category | Description | Source |
| Flammable liquids | Category 3 | Flammable liquid and vapor. | |
| Acute toxicity (Oral) | Category 4 | Harmful if swallowed. | |
| Acute toxicity (Inhalation) | Category 4 | Harmful if inhaled. | |
| Acute toxicity (Dermal) | Category 3 | Toxic in contact with skin. | |
| Skin irritation | Category 2 | Causes skin irritation. | |
| Eye irritation | Category 2A | Causes serious eye irritation. | |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This workflow is designed to minimize risk and ensure regulatory compliance.
The foundation of proper disposal is meticulous segregation at the point of generation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Waste Streams:
-
Pure Compound and Concentrated Solutions: Collect any unused or expired this compound and concentrated solutions in a dedicated, properly labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing boats that are grossly contaminated should be collected in a separate, clearly labeled container lined with a chemically resistant bag.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound should be collected in a separate, labeled waste container. Do not dispose of them down the drain.
-
Proper containerization and labeling are critical for safety and compliance.
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. Ensure the container is in good condition and free of cracks or leaks.
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The associated hazards (e.g., "Flammable," "Toxic")
-
The date the waste was first added to the container
-
The principal investigator's name and laboratory location
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Conditions: Keep the waste container tightly closed except when adding waste.[2] Store it in a well-ventilated area, away from heat, sparks, or open flames. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.
Final disposal of hazardous waste must be handled by a licensed and reputable waste disposal company.
-
Contact EHS: When the waste container is full or you are finished generating this type of waste, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely. This documentation is a legal record of the waste's journey from your lab to its final disposal.
-
Disposal Method: The likely disposal method for chlorinated organic compounds like this compound is high-temperature incineration at a licensed facility.[3] This method is effective at destroying the compound and preventing its release into the environment.
Disposal Workflow Diagram
Caption: The disposal workflow for this compound from laboratory generation to final disposal.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Don PPE: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., butyl rubber).[4]
-
Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite or sand.[5]
-
Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your supervisor and EHS department.
-
Inhalation: Move the affected person to fresh air immediately.[6] Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention as the substance is toxic in contact with skin.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4,6-dichloropicolinate
Introduction
Methyl 4,6-dichloropicolinate is a chlorinated heterocyclic compound integral to various research and development pipelines. As with many halogenated organic molecules, its handling demands a rigorous and well-understood safety protocol. This guide moves beyond mere compliance, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every experimental choice is underpinned by a deep understanding of the material's potential hazards.
The Foundation of Safety: A Comprehensive Hazard Assessment
Understanding the "why" behind each piece of PPE is critical. The requirement for specific equipment is directly derived from the hazard profile of this compound, as outlined in its Safety Data Sheet (SDS).
This compound presents a multi-faceted hazard profile:
-
Dermal Toxicity and Irritation: It is classified as toxic in contact with the skin (H311) and causes skin irritation (H315).[1] This means that even brief contact can cause local irritation, and significant exposure can lead to systemic toxicity.
-
Serious Eye Irritation: Direct contact with the eyes will cause serious irritation (H319).[1][2] The mucous membranes of the eye are particularly vulnerable to chemical insult.
-
Inhalation Hazard: The compound is harmful if inhaled (H332) and may cause respiratory irritation (H335).[1][2] Vapors, aerosols, or dusts can directly affect the respiratory tract.
-
Ingestion Hazard: It is harmful if swallowed (H302).[1][3] While less common in a laboratory setting, accidental ingestion via contaminated hands is a significant risk.[4]
-
Flammability: As a flammable liquid and vapor (H226), it poses a fire risk, especially when handled near ignition sources.[1]
This assessment dictates that a multi-layered PPE strategy is not merely recommended, but essential.
Core Protective Equipment: Your Primary Defense
Based on the identified hazards, the following PPE is mandatory for any procedure involving this compound.
Eye and Face Protection
The potential for serious eye irritation from splashes or aerosols necessitates robust protection.
-
What to Wear: At a minimum, wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.
-
Regulatory Standard: Ensure your eyewear conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5][6]
-
When to Escalate: For procedures with a high risk of splashing (e.g., transferring large volumes, heating, or working under pressure), supplement goggles with a full-face shield.[7]
Skin and Body Protection
Given the compound's dermal toxicity and irritant properties, preventing all skin contact is paramount.
-
Gloves:
-
Material Choice: Nitrile gloves are the standard recommendation for incidental contact with a wide range of organic chemicals.[8][9][10] They offer a suitable barrier against chlorinated compounds for short-duration tasks. Always check the manufacturer's chemical resistance data for specific breakthrough times if prolonged contact is anticipated.
-
Best Practice: Employ a double-gloving technique, especially for tasks involving higher concentrations or larger quantities. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
-
-
Laboratory Coat:
Respiratory Protection
The inhalation hazard requires strict control of airborne contaminants.
-
Primary Control: The most effective control is to handle this compound within a certified chemical fume hood at all times.[1][8] This engineering control is designed to capture vapors and aerosols at the source, preventing them from entering the operator's breathing zone.
-
When a Respirator is Required: In the rare event that engineering controls are insufficient or unavailable (e.g., during a large spill cleanup or certain maintenance procedures), respiratory protection is necessary. A NIOSH/MSHA or European Standard EN 149 approved respirator with cartridges appropriate for organic vapors should be used.[3][5][11] This must be done within the framework of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA 1910.134.[7]
Operational and Disposal Plan: A Step-by-Step Protocol
A self-validating safety system extends to the entire workflow, from preparation to cleanup.
PPE Donning and Doffing Procedure
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Don your inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don the outer pair of gloves over the inner pair.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][12]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Gloves, Bench Paper, Wipes: Place immediately into a designated, clearly labeled hazardous waste container.[12]
-
Procedure: Do not discard contaminated items in the regular trash. Follow your institution's specific guidelines for chemical waste disposal to an approved waste disposal plant.[1][3][13]
Emergency Response: Immediate Actions for Exposure
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Summary and Decision-Making Tools
PPE Requirements at a Glance
| Task / Scale | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale Weighing (<1g) | Chemical Safety Goggles | Lab Coat, Double Nitrile Gloves | Chemical Fume Hood |
| Solution Preparation | Chemical Safety Goggles | Lab Coat, Double Nitrile Gloves | Chemical Fume Hood |
| Reaction Setup/Workup | Chemical Safety Goggles & Face Shield | Lab Coat, Double Nitrile Gloves | Chemical Fume Hood |
| Large Volume Transfer (>1L) | Chemical Safety Goggles & Face Shield | Chemically Resistant Apron, Lab Coat, Double Nitrile Gloves | Chemical Fume Hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Chemical Resistant Suit/Coveralls, Heavy-Duty Gloves | NIOSH-Approved Respirator (if outside of fume hood) |
PPE Selection Workflow
This diagram illustrates the decision-making process for ensuring adequate protection when planning work with this compound.
Caption: Workflow for assessing tasks and selecting appropriate PPE.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- 4 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- This compound | CAS No: 98273-19-9.Aquigen Bio Sciences.
- 3 - SAFETY D
- Chromium Picolinate - Cambridge Commodities.Cambridge Commodities.
- Common Name: METHYL DICHLOROSILANE HAZARD SUMMARY.NJ.gov.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (2021). American Chemistry Council.
- Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890.PubChem - NIH.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- 2-Picolinic acid - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
- safety data sheet - Spectrum Chemical.Spectrum Chemical.
- SAFETY D
- Methyl morpholine-4-carbodithioate - Apollo Scientific.Apollo Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2011). Fisher Scientific.
- School Chemistry Laboratory Safety Guide.Centers for Disease Control and Prevention (CDC).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
- Working with Chemicals - Prudent Practices in the Laboratory.
- Part D: Chemical Safety Procedures for Laboratories.University of Wisconsin-La Crosse.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
Sources
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- 2. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




